molecular formula C15H11ClO3 B195396 2-((4-Chlorophenyl)acetyl)benzoic acid CAS No. 53242-76-5

2-((4-Chlorophenyl)acetyl)benzoic acid

Cat. No.: B195396
CAS No.: 53242-76-5
M. Wt: 274.7 g/mol
InChI Key: BDSINYHJZLINDJ-UHFFFAOYSA-N
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Description

Azelastine Impurity C is an impurity of Azelastine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-chlorophenyl)acetyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSINYHJZLINDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201342
Record name 2-((4-Chlorophenyl)acetyl)benzoic acid
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Molecular Weight

274.70 g/mol
Source PubChem
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CAS No.

53242-76-5
Record name 2-[2-(4-Chlorophenyl)acetyl]benzoic acid
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Record name 2-((4-Chlorophenyl)acetyl)benzoic acid
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Record name 2-((4-Chlorophenyl)acetyl)benzoic acid
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Record name 2-[(4-chlorophenyl)acetyl]benzoic acid
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Record name 2-((4-CHLOROPHENYL)ACETYL)BENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid, also known as Azelastine Impurity C, is a chemical compound of interest in the fields of medicinal chemistry and drug development.[1][2] Its structural relationship to known anti-inflammatory agents and its role as a process impurity in the synthesis of the antihistamine Azelastine underscore the importance of a thorough understanding of its chemical and physical properties. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a plausible synthetic route, and a hypothesized mechanism of its potential anti-inflammatory action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water.[3]

Identifiers and General Properties
PropertyValueSource
IUPAC Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid[4]
CAS Number 53242-76-5[4]
Molecular Formula C₁₅H₁₁ClO₃[4]
Molecular Weight 274.70 g/mol [4]
Appearance White to off-white crystalline solid[1]
Physicochemical Data
PropertyValueSource
Melting Point 137-141 °C
Boiling Point 456.8 °C (Predicted)[5]
Density 1.332 g/cm³ (Predicted)[6]
Flash Point 230.1 °C[5]
Solubility Slightly soluble in DMSO and Methanol[3]

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in a single public source, a plausible synthetic route can be constructed from available information. The synthesis generally involves the reaction of a substituted phthalic anhydride with a chlorophenylacetic acid derivative.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Reactant1 Phthalic Anhydride Reaction Friedel-Crafts Acylation (or similar condensation) Reactant1->Reaction Reactant2 p-Chlorophenylacetic Acid Reactant2->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1_2 Cyclooxygenase (COX-1 & COX-2) ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation TargetCompound This compound TargetCompound->COX1_2 Inhibition

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure elucidation of 2-((4-Chlorophenyl)acetyl)benzoic acid. This compound, a known impurity of the second-generation antihistamine and mast cell stabilizer Azelastine, is of significant interest in pharmaceutical quality control and drug safety assessment. This document outlines the key analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Introduction

This compound (C₁₅H₁₁ClO₃, Molar Mass: 274.70 g/mol , CAS: 53242-76-5) is a benzoic acid derivative that plays a critical role as a process-related impurity in the synthesis of Azelastine.[1][2] Its presence and concentration in the final active pharmaceutical ingredient (API) must be carefully monitored to ensure the safety and efficacy of the drug product. This guide details the spectroscopic and synthetic methodologies integral to its structural confirmation.

Physicochemical Properties

The compound typically presents as a white to off-white crystalline solid with a melting point in the range of 142-144 °C. It is generally soluble in organic solvents.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound can be definitively established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.5 (assumed)Singlet1H-COOH
7.95Doublet1HAr-H
7.86Triplet of doublets1HAr-H
7.80Triplet of doublets1HAr-H
7.35Singlet4HAr-H (chlorophenyl)
4.32Singlet2H-CH₂-

Solvent: Assumed to be DMSO-d₆ based on common practice for similar compounds.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
197.0 (predicted)C=O (ketone)
168.0 (predicted)C=O (acid)
144.5Ar-C
137.0Ar-C
133.2Ar-CH
131.1Ar-C
130.6Ar-CH
128.4Ar-CH
128.0Ar-C
127.3Ar-C
126.6Ar-CH
125.2Ar-CH
45.0 (predicted)-CH₂-

Note: Some values are predicted based on typical chemical shifts for the functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3441Strong, BroadO-H stretch (carboxylic acid)
2962, 2931, 2846MediumC-H stretch (aromatic and aliphatic)
1680 (predicted)StrongC=O stretch (ketone)
1636StrongC=O stretch (carboxylic acid)
1588, 1493MediumC=C stretch (aromatic)
1350, 1334MediumO-H bend (carboxylic acid)
1090 (predicted)StrongC-Cl stretch
775StrongC-H bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The predicted fragmentation is outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
274/276[M]⁺ (Molecular ion with isotopic pattern for Cl)
257/259[M-OH]⁺
229/231[M-COOH]⁺
139/141[Cl-C₆H₄-CH₂]⁺
125[Cl-C₆H₄]⁺
105[C₆H₅-CO]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a Friedel-Crafts acylation reaction.

Protocol:

  • To a stirred suspension of phthalic anhydride (1.0 eq.) in chlorobenzene (solvent) at 0 °C, add anhydrous aluminum chloride (2.2 eq.) portion-wise.

  • Slowly add 4-chlorophenylacetyl chloride (1.0 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive or negative ion mode to confirm the exact mass and elemental composition.

Potential Biological Activity and Signaling Pathway

As an impurity of Azelastine, this compound may exhibit some of the biological activities of the parent drug. Azelastine is known for its anti-inflammatory properties, which include H1 receptor antagonism and mast cell stabilization, leading to the inhibition of the release of inflammatory mediators. Furthermore, many benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

G Potential Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_drug Drug Action Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Activation Histamine Histamine Mast_Cell->Histamine Release Leukotrienes Leukotrienes Mast_Cell->Leukotrienes Release Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Histamine->Inflammation Leukotrienes->Inflammation Compound This compound Compound->Mast_Cell Stabilization (Inhibition) Compound->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism.

Workflow for Structure Elucidation

The logical workflow for the structure elucidation of this compound is outlined below.

G Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Techniques Start Start Synthesis Synthesis of Compound Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Physicochemical_Tests Physicochemical Tests (MP, Solubility) Purification->Physicochemical_Tests Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Structure_Confirmation Structure Confirmation Physicochemical_Tests->Structure_Confirmation NMR NMR (1H, 13C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation Data_Interpretation->Structure_Confirmation End End Structure_Confirmation->End NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: Workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Azelastine-containing pharmaceutical products. This guide provides a robust framework for its synthesis and characterization, leveraging a combination of modern spectroscopic techniques and established chemical principles. The detailed data and protocols presented herein will serve as a valuable resource for analytical and medicinal chemists involved in drug development and quality assurance.

References

In-Depth Technical Guide: 2-((4-Chlorophenyl)acetyl)benzoic Acid (CAS 53242-76-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-((4-Chlorophenyl)acetyl)benzoic acid (CAS 53242-76-5), a compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, presenting it in a structured format for easy reference and comparison.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure features a benzoic acid moiety substituted with a (4-chlorophenyl)acetyl group. This substitution pattern is crucial for its chemical reactivity and potential biological interactions.

PropertyValueSource(s)
CAS Number 53242-76-5[1][2]
Molecular Formula C₁₅H₁₁ClO₃[1][2]
Molecular Weight 274.7 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 142-144 °C
Boiling Point 456.8 °C
Flash Point 230.1 °C
Solubility Generally soluble in organic solvents; limited solubility in water.[1]

Synthesis and Purification

A common synthetic route to this compound involves the reaction of p-chlorophenylacetic acid with phthalic anhydride.

Experimental Protocol: Synthesis

Materials:

  • p-Chlorophenylacetic acid

  • Phthalic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid (20%)

  • Acetone

  • Ethyl acetate

Procedure:

  • A mixture of p-chlorophenylacetic acid, phthalic anhydride, and freshly fused anhydrous sodium acetate is heated to approximately 240-250 °C with continuous stirring for 3 hours. Water generated during the reaction is removed.

  • The hot reaction mixture is transferred to a heat-resistant container and allowed to cool.

  • Cold absolute ethanol is added to the solidified mass, and the mixture is heated to dissolve the solid.

  • The solution is cooled to induce crystallization, and the solid is collected by filtration, washed with absolute ethanol, and dried.

  • The dried solid is then refluxed in an aqueous sodium hydroxide solution for 4 hours.

  • After cooling, the solution is diluted with water and acidified to a pH of 2-3 with 20% hydrochloric acid, leading to the precipitation of the crude product.

  • The crude product is collected by filtration and dried.

  • Purification is achieved by dissolving the crude product in acetone, filtering off any insoluble material, and evaporating the acetone. The resulting residue is recrystallized from ethyl acetate to yield the final product.

Synthesis_Workflow Reactants p-Chlorophenylacetic Acid + Phthalic Anhydride + Sodium Acetate Reaction Heat (240-250°C, 3h) Reactants->Reaction Intermediate Crude Intermediate Reaction->Intermediate Hydrolysis NaOH (aq), Reflux Intermediate->Hydrolysis Acidification HCl (20%) Hydrolysis->Acidification Crude_Product Crude this compound Acidification->Crude_Product Purification Recrystallization (Ethyl Acetate) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: Synthetic workflow for this compound.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the aromatic protons of the two phenyl rings and the methylene protons of the acetyl group. ¹³C NMR would provide information on the number and types of carbon atoms present.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad), the carbonyl C=O stretches of the ketone and carboxylic acid, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Biological Activity and Potential Applications

This compound is primarily known as an impurity of Azelastine, an antihistamine medication.[3] However, some sources suggest its potential as an anti-inflammatory agent.[1]

The structural motif of a substituted benzoic acid is common in a class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

Given its structural similarity to some NSAIDs, it is plausible that this compound could interact with the COX pathway. However, without specific experimental data, this remains a hypothesis.

Potential_Mechanism Compound This compound COX_Enzymes Cyclooxygenase (COX) Enzymes Compound->COX_Enzymes Potential Inhibition Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Further research, including in vitro enzyme inhibition assays and in vivo models of inflammation, is necessary to validate these potential biological activities and elucidate the precise mechanism of action.

Conclusion

This compound is a readily synthesizable organic compound with potential, yet unconfirmed, anti-inflammatory properties. Its primary significance currently lies in its role as a process impurity in the manufacturing of the drug Azelastine. This technical guide has summarized the available information to aid researchers and drug development professionals in their understanding and future investigation of this compound. The lack of comprehensive publicly available analytical and pharmacological data highlights an opportunity for further research to fully characterize this molecule and explore its therapeutic potential.

References

Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is a chemical intermediate of significant interest in the pharmaceutical industry. It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an impurity of Azelastine, an antihistamine.[1][2] The structural features of this molecule, comprising a benzoic acid moiety linked to a 4-chlorophenylacetyl group, make it a versatile building block in medicinal chemistry.[3] This technical guide provides an in-depth overview of a primary synthesis route for this compound, complete with a detailed experimental protocol, quantitative data, and process visualizations.

Core Synthesis Methodology

The principal and well-documented method for the synthesis of this compound involves the condensation reaction of p-chlorophenylacetic acid with phthalic anhydride.[1][4] This reaction is typically carried out at a high temperature in the presence of a basic catalyst, such as freshly melted sodium acetate.[1][4] The reaction proceeds through the formation of an intermediate which, upon subsequent hydrolysis and work-up, yields the desired product.[4]

Reaction Scheme

Synthesis_Reaction p-Chlorophenylacetic_acid p-Chlorophenylacetic Acid Sodium_acetate Sodium Acetate (catalyst) ~250 °C p-Chlorophenylacetic_acid->Sodium_acetate Phthalic_anhydride Phthalic Anhydride Phthalic_anhydride->Sodium_acetate Intermediate Intermediate Sodium_acetate->Intermediate 3 hours Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix p-chlorophenylacetic acid, phthalic anhydride, and sodium acetate Heating Heat to 240-250 °C for 3h Reactants->Heating Cooling_Ethanol Cool and treat with ethanol Heating->Cooling_Ethanol Filtration1 Filter and dry the solid Cooling_Ethanol->Filtration1 Hydrolysis Reflux with NaOH solution for 4h Filtration1->Hydrolysis Acidification Acidify with HCl to pH 2-3 Hydrolysis->Acidification Filtration2 Filter and dry the crude product Acidification->Filtration2 Recrystallization Recrystallize from ethyl acetate Filtration2->Recrystallization Final_Product Obtain pure this compound Recrystallization->Final_Product

References

A Comprehensive Technical Guide to 2-[2-(4-chlorophenyl)acetyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(4-chlorophenyl)acetyl]benzoic acid, a notable organic compound, holds significance in the pharmaceutical landscape, primarily as a known impurity of the antihistamine drug, Azelastine.[1][2] Its presence in Azelastine formulations necessitates rigorous analytical monitoring to ensure the safety and efficacy of the final drug product.[3] Beyond its role as an impurity, this compound is also explored in medicinal chemistry for its potential as an anti-inflammatory agent, owing to its structural features that include a benzoic acid moiety and a 4-chlorophenyl group.[4] This guide provides an in-depth overview of its chemical properties, synthesis, analytical determination, and potential biological relevance.

The internationally recognized IUPAC name for this compound is 2-[2-(4-chlorophenyl)acetyl]benzoic acid .[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid[5][6]
CAS Number 53242-76-5[1][2][4][7]
Molecular Formula C₁₅H₁₁ClO₃[1][2][4][6][7]
Molecular Weight 274.70 g/mol [1][6][7]
Appearance White to off-white crystalline solid/powder[4]
Melting Point 142-144 °C[5]
Boiling Point 456.8 °C at 760 mmHg[5][7]
Flash Point 230.1 °C[5][7]
Density 1.332 g/cm³[5]
Solubility Generally soluble in organic solvents; limited solubility in water[4]
Synonyms 2-((4-Chlorophenyl)acetyl)benzoic acid, Azelastine EP Impurity C, Chlorophenylacetylbenzoic Acid[4][8]
Table 2: Spectroscopic Data
TechniqueDataSource(s)
¹³C-NMR (100 MHz, DMSO-d₆)δ (ppm): 24.8 (t), 32.0 (t), 33.0 (t), 37.1 (t), 46.8 (q), 53.6 (t), 55.3 (d), 58.3 (t), 125.2 (d), 126.6 (d), 127.3 (s), 128.0 (s), 128.4 (d), 130.6 (d), 131.1 (s), 133.2 (d), 137.0 (s), 144.5 (s), 157.2 (s)[5]
Infrared (IR) (KBr) ν (cm⁻¹): 3441, 2962, 2931, 2846, 2789, 1636, 1588, 1493, 1350, 1334, 775[5]

Experimental Protocols

The synthesis and analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are critical for its use as a reference standard and for quality control in pharmaceutical manufacturing.

Synthesis Protocols

Several methods for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid have been reported. A common approach involves the reaction of p-chlorophenylacetic acid with phthalic anhydride.

Protocol 1: Synthesis from p-Chlorophenylacetic Acid and Phthalic Anhydride [5]

  • Reaction Setup: In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in appropriate molar ratios.

  • Heating: Rapidly heat the mixture to approximately 250 °C while continuously stirring.

  • Reaction Maintenance: Maintain the reaction temperature at 240-250 °C for 3 hours. Water generated during the reaction is removed.

  • Work-up:

    • Transfer the hot reaction mixture to an open, heat-resistant container.

    • Cool the mixture while stirring and add cold absolute ethanol.

    • Heat the mixture to dissolve the solid as much as possible, then cool and filter.

    • Wash the filter cake with absolute ethanol, filter again, and dry the solid.

  • Hydrolysis:

    • Dissolve the dried solid in an aqueous sodium hydroxide solution.

    • Stir the mixture under reflux conditions for 4 hours.

    • Cool the solution, dilute with water, and acidify to a pH of 2-3 with 20% hydrochloric acid.

  • Purification:

    • A solid or oily precipitate will form. Filter and dry the crude product.

    • Dissolve the crude product in acetone and filter off any insoluble material.

    • Evaporate the acetone.

    • Recrystallize the residue from ethyl acetate to obtain the final product.

    • The expected melting point of the purified product is 142-144 °C, with a reported yield of 80%.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification p_chlorophenylacetic_acid p-Chlorophenylacetic Acid heating Heat to 240-250°C for 3h p_chlorophenylacetic_acid->heating phthalic_anhydride Phthalic Anhydride phthalic_anhydride->heating sodium_acetate Sodium Acetate sodium_acetate->heating ethanol_wash Ethanol Wash & Filtration heating->ethanol_wash Intermediate hydrolysis NaOH Reflux (4h) ethanol_wash->hydrolysis acidification Acidification (HCl) hydrolysis->acidification crude_product Crude Product Isolation acidification->crude_product recrystallization Recrystallization (Ethyl Acetate) crude_product->recrystallization final_product Final Product (MP: 142-144°C) recrystallization->final_product

Caption: General workflow for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.
Analytical Methodology

As a known impurity in Azelastine nasal spray, a validated stability-indicating HPLC method is crucial for its quantification.

Protocol 2: Impurity Profiling by HPLC [9][10]

This protocol is for the simultaneous determination of Azelastine HCl, Fluticasone Propionate, and their impurities, including 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV/PDA detector.

    • Column: Bakerbond phenyl hexyl, 250 x 4.6 mm, 5 µm particle size.[9]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Detection Wavelength: 239 nm.[9]

    • Elution Mode: Gradient elution.[9][10]

  • Reagents:

    • Mobile Phase A: A mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9][10]

  • Method Validation Parameters:

    • Specificity: The method should be able to resolve the impurity from the active pharmaceutical ingredients (APIs) and other impurities.

    • Linearity: A correlation coefficient of ≥0.999 is expected from the Limit of Quantitation (LOQ) to 150% of the standard concentration.[9]

    • Accuracy: Recovery should be within the range of 90-110%.[9]

    • Limits of Detection (LOD) and Quantitation (LOQ): These should be established to ensure the method's sensitivity.

  • Procedure:

    • Prepare standard solutions of 2-[2-(4-chlorophenyl)acetyl]benzoic acid and the APIs.

    • Prepare the sample solution from the Azelastine nasal spray product.

    • Inject the solutions into the HPLC system and record the chromatograms.

    • Quantify the amount of the impurity based on the peak area response compared to the standard.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification nasal_spray Nasal Spray Sample sample_sol Sample Solution nasal_spray->sample_sol impurity_std Impurity Standard std_sol Standard Solution impurity_std->std_sol api_std API Standards api_std->std_sol diluent Diluent diluent->sample_sol diluent->std_sol hplc_system HPLC System (Phenyl Hexyl Column) sample_sol->hplc_system std_sol->hplc_system gradient_elution Gradient Elution (ACN/Buffer) hplc_system->gradient_elution uv_detection UV Detection at 239 nm gradient_elution->uv_detection chromatogram Obtain Chromatograms uv_detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration quantification Quantify Impurity vs. Standard peak_integration->quantification

Caption: Workflow for the analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid as an impurity.

Biological Activity and Potential Applications

While primarily documented as a pharmaceutical impurity, 2-[2-(4-chlorophenyl)acetyl]benzoic acid has been noted for its potential as an anti-inflammatory agent.[4] This is attributed to its structural similarity to other compounds known to inhibit enzymes involved in inflammatory pathways. The presence of the 4-chlorophenyl group is suggested to enhance its biological activity.[4]

However, detailed studies on its specific mechanism of action or its effects on signaling pathways are not extensively available in the reviewed literature. The anti-inflammatory activity of structurally related compounds, such as benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), has been studied, but these findings cannot be directly extrapolated.[11] Further research is warranted to fully elucidate the therapeutic potential and the specific biological targets of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

At present, no specific signaling pathways have been identified for this compound. Its primary role in drug development remains that of a process-related impurity that must be controlled to ensure the quality of Azelastine-containing products.

References

Physical and chemical properties of 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-((4-Chlorophenyl)acetyl)benzoic Acid

Introduction

This compound is an organic compound with significant relevance in the pharmaceutical industry, primarily recognized as a key intermediate and a known impurity in the synthesis of Azelastine.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its relationship within pharmaceutical manufacturing workflows. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Identifiers and Descriptors
Identifier/DescriptorValue
IUPAC Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid[4]
CAS Number 53242-76-5[1][2][5][6][7][8][9]
Molecular Formula C₁₅H₁₁ClO₃[1][2][5][8]
Synonyms 2-(p-Chlorophenylacetyl)benzoic acid, Benzoic acid, 2-[2-(4-chlorophenyl)acetyl]-, Azelastine EP Impurity C[1][7][9][10][11][12]
Physicochemical Data

A compilation of the key physicochemical data is presented in the following table, offering insights into the compound's behavior and characteristics.

PropertyValue
Molecular Weight 274.70 g/mol [1][2][4][8]
Appearance White to off-white crystalline solid/powder[1][5][7]
Melting Point 137-141 °C[5][11], 142-144 °C[1][3]
Boiling Point 456.8 °C at 760 mmHg[1][5][13]
Density 1.332 g/cm³[1][5]
Solubility Slightly soluble in DMSO and Methanol; Limited solubility in water.[5][7]
Flash Point 230.1 °C[1][13]
pKa 3.36 ± 0.36 (Predicted)[5]
XLogP3 3.0[1]
Topological Polar Surface Area 54.4 Ų[1][4]

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound

This protocol is based on the reaction of p-chlorophenylacetic acid with phthalic anhydride.[1][3]

Materials:

  • p-Chlorophenylacetic acid

  • Phthalic anhydride

  • Freshly melted sodium acetate

  • Absolute ethanol

  • Sodium hydroxide (NaOH) solution

  • 20% Hydrochloric acid (HCl)

  • Acetone

  • Ethyl acetate

Procedure:

  • Combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in a reaction vessel.[1][3]

  • Rapidly heat the mixture to approximately 250 °C while stirring. Maintain the reaction temperature at 240-250 °C for 3 hours. Water produced during the reaction should be continuously removed.[1][3]

  • Transfer the hot reaction mixture to an open, heat-resistant container and allow it to cool while stirring.

  • Add cold absolute ethanol to the cooled mixture and heat to dissolve the solid as much as possible.

  • Cool the solution to induce crystallization and then filter the mixture. Wash the collected solid with absolute ethanol and dry.

  • Add the dried solid to an aqueous solution of sodium hydroxide and stir under reflux for 4 hours.[3]

  • After cooling, dilute the mixture with water and acidify to a pH of 2-3 using 20% hydrochloric acid, which will cause a solid or oily substance to precipitate.[1][3]

  • Filter the precipitate and dry it to obtain the crude product.

  • Dissolve the crude product in acetone and filter off any insoluble materials.

  • Evaporate the acetone. Recrystallize the resulting residue from ethyl acetate to yield the purified this compound.[1][3] An 80% yield is reported with a melting point of 142-144 °C.[1][3]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product R1 p-Chlorophenylacetic acid P1 Reaction at 240-250°C for 3h R1->P1 R2 Phthalic anhydride R2->P1 R3 Sodium Acetate R3->P1 P2 Ethanol Dissolution & Filtration P1->P2 P3 NaOH Reflux (4h) P2->P3 P4 Acidification (HCl, pH 2-3) P3->P4 P5 Recrystallization (Ethyl Acetate) P4->P5 FP This compound P5->FP

Caption: Workflow for the synthesis of this compound.

Biological and Pharmaceutical Relevance

While primarily known as a process impurity, this compound is noted for its connection to the antihistamine drug Azelastine and has been mentioned in the context of potential anti-inflammatory properties.[7]

Role as an Impurity of Azelastine

This compound is a well-documented impurity associated with the manufacturing of Azelastine.[2][3] Its presence must be monitored and controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API). The relationship highlights the importance of robust analytical methods for its detection and quantification in drug substance and product release testing.

Logical_Relationship Relationship to Azelastine cluster_synthesis Pharmaceutical Manufacturing cluster_impurity Impurity Profile A Azelastine Synthesis Precursors B Synthesis Process A->B C Azelastine (API) B->C I This compound B->I generates as impurity

Caption: Logical relationship of the compound as an impurity in Azelastine synthesis.

Potential Biological Activity

Some sources suggest that this compound may have potential applications as an anti-inflammatory agent, likely due to its structural motifs which are common in medicinal chemistry.[7] The presence of the 4-chlorophenyl group can enhance biological activity.[7] However, this compound is primarily handled as an intermediate or impurity, and extensive research into its therapeutic potential is not widely published. Further investigation would be required to substantiate these claims.

Safety Information

According to available safety data, this compound is classified as harmful if swallowed.[1][4] It may also cause skin and eye irritation, and potentially respiratory irritation.[4][14] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: Determination of the Molecular Weight of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weight of 2-((4-Chlorophenyl)acetyl)benzoic acid, a compound of interest in pharmaceutical research, notably as an impurity of Azelastine.[1] The document outlines the theoretical calculation based on its molecular formula and standard atomic weights, presents the data in a structured format, and describes the experimental and computational methodologies for molecular weight determination.

Molecular Identity and Formula

This compound is an organic compound with the definitive molecular formula C₁₅H₁₁ClO₃ .[1][2][3][4] This formula is the cornerstone for calculating its exact molecular weight.

Theoretical Molecular Weight Calculation

The molecular weight (Mᵣ) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the elemental composition from the molecular formula and the standard atomic weights of the constituent elements as recognized by IUPAC.

The first step is to identify the number of atoms of each element and their respective standard atomic weights. The values used are the abridged standard atomic weights for carbon, hydrogen, oxygen, and chlorine.[5][6][7][8]

ElementSymbolQuantity of AtomsStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1512.011180.165
HydrogenH111.00811.088
ChlorineCl135.4535.45
OxygenO315.99947.997
Total 274.700

Note: Standard atomic weights are weighted averages of the naturally occurring isotopes of an element. For instance, the atomic weight of chlorine is approximately 35.45 g/mol due to the natural abundance of its two stable isotopes, ³⁵Cl and ³⁷Cl.[5][9][10]

Summing the contributions of each element yields the molecular weight of the compound.

Molecular Weight (Mᵣ) = (15 × 12.011) + (11 × 1.008) + (1 × 35.45) + (3 × 15.999) = 274.70 g/mol

The calculated molecular weight is 274.70 g/mol .[1][3]

Methodologies for Molecular Weight Determination

The determination of a compound's molecular weight is a fundamental analytical procedure. The following section details the theoretical calculation protocol and a standard experimental method.

  • Establish Molecular Formula: Determine the precise molecular formula of the compound (C₁₅H₁₁ClO₃) through methods like elemental analysis or high-resolution mass spectrometry.

  • Identify Constituent Elements: List all unique elements present in the formula (Carbon, Hydrogen, Chlorine, Oxygen).

  • Count Atoms: For each element, count the number of atoms as indicated by the subscripts in the formula.

  • Obtain Standard Atomic Weights: Use the most current, accepted standard atomic weight for each element from a reliable source such as the IUPAC Periodic Table.

    • C: 12.011 g/mol [8][11][12]

    • H: 1.008 g/mol [7][13][14]

    • Cl: 35.45 g/mol [9][15]

    • O: 15.999 g/mol [6][16]

  • Calculate Total Mass: For each element, multiply its atom count by its atomic weight.

  • Sum for Molecular Weight: Sum the total mass contributions from all elements to obtain the final molecular weight.

Mass spectrometry (MS) is the primary experimental technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Sample Preparation: Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to create a dilute solution.

  • Ionization: Introduce the sample solution into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to ionize the molecule without causing significant fragmentation. In ESI, the molecule will typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the ionized molecule. For the [M-H]⁻ ion of this compound, a peak would be expected at an m/z value of approximately 273.70. The molecular weight is then inferred directly from this measurement. High-resolution instruments can provide data with high mass accuracy, confirming the elemental composition.

Visualization of Workflow

The logical process for calculating the theoretical molecular weight can be visualized as a straightforward workflow.

Workflow for Molecular Weight Calculation A Identify Molecular Formula (C₁₅H₁₁ClO₃) B List Constituent Elements (C, H, Cl, O) A->B C Determine Atom Count (C:15, H:11, Cl:1, O:3) B->C E Calculate Mass Contribution (Atom Count × Atomic Weight) C->E D Obtain Standard Atomic Weights (from IUPAC) D->E F Sum All Contributions E->F G Result: Molecular Weight (274.70 g/mol) F->G

Caption: Logical workflow for calculating theoretical molecular weight.

References

Technical Guide: Physicochemical Properties and Solubility Profile of 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is a chemical compound with the molecular formula C₁₅H₁₁ClO₃. It is recognized as a significant impurity in the synthesis of the second-generation antihistamine and anti-inflammatory drug, Azelastine. Given its relationship to a pharmacologically active agent, a thorough understanding of its physicochemical properties, particularly its solubility, is crucial for drug development, quality control, and formulation studies. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various solvent systems and biological environments.

PropertyValueSource
Molecular Formula C₁₅H₁₁ClO₃--INVALID-LINK--
Molar Mass 274.7 g/mol --INVALID-LINK--
Appearance White to off-white solidSigma-Aldrich
Melting Point 137-141 °CChemicalBook
Predicted pKa 3.36 ± 0.36ChemBK
Predicted Density 1.332 ± 0.06 g/cm³ChemicalBook

Solubility Data

Currently, publicly available quantitative solubility data for this compound in various solvents is limited. The available information is primarily qualitative.

SolventSolubilitySource
Water Limited solubility--INVALID-LINK--
Dimethyl Sulfoxide (DMSO) Slightly soluble--INVALID-LINK--
Methanol Slightly soluble--INVALID-LINK--
General Organic Solvents Generally soluble--INVALID-LINK--

The limited aqueous solubility is expected for a molecule with a significant nonpolar surface area, while its slight solubility in polar aprotic and protic organic solvents like DMSO and methanol is consistent with its chemical structure containing both polar (carboxylic acid) and nonpolar (chlorophenyl and acetyl groups) moieties.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical sciences. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of the desired solvent (e.g., water, methanol, DMSO, phosphate buffer at various pH values). The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples at a controlled temperature to pellet any suspended particles.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Quantification: Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Seal vials C Settle and Centrifuge B->C Equilibrium reached D Withdraw supernatant C->D Clear supernatant E Quantify by HPLC/MS D->E Analyze concentration

Shake-Flask Method Workflow

Potentiometric Titration for pKa and Aqueous Solubility

For ionizable compounds like this compound, potentiometric titration is a valuable method to determine both the pKa and the intrinsic aqueous solubility.

Principle: The compound is titrated with a strong acid or base, and the pH of the solution is monitored. The pKa is determined from the titration curve, and the solubility can be calculated from the point of precipitation.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound in a co-solvent system (e.g., water/methanol) if its aqueous solubility is very low.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. A derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

  • Solubility Determination: To determine the intrinsic solubility, a supersaturated solution is created, and the pH is monitored as it equilibrates. The point at which the pH stabilizes after the addition of a known amount of acid or base can be used to calculate the concentration of the dissolved species and thus the solubility.

G A Prepare sample solution B Calibrate pH meter A->B C Titrate with strong base B->C D Record pH vs. Volume C->D E Plot titration curve D->E F Determine equivalence point E->F H Analyze precipitation point for solubility E->H G Calculate pKa at half-equivalence F->G

Potentiometric Titration Workflow

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the public domain detailing the specific biological activity of this compound, its structural similarity to known anti-inflammatory agents and its status as an impurity of Azelastine suggest a potential for interaction with inflammatory pathways.

Azelastine exerts its effects through multiple mechanisms, including:

  • H1 Receptor Antagonism: Blocking the action of histamine.[1][2][3][4][5]

  • Mast Cell Stabilization: Preventing the release of histamine and other inflammatory mediators.[2][5]

  • Anti-inflammatory Effects: Inhibiting the production and release of leukotrienes and cytokines.[4]

A study on a structurally related compound, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid, demonstrated potent anti-inflammatory activity by reducing paw edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α, while increasing the anti-inflammatory cytokine TGF-β1. This suggests a potential immunomodulatory mechanism.

Based on these indirect lines of evidence, a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects could involve the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory cytokines.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_compound Potential Action cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK MAPK MAPK Cascades (ERK, JNK, p38) Stimulus->MAPK Compound This compound Compound->IKK ? inhibits Compound->MAPK ? inhibits NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription MAPK->Cytokines regulates expression

Hypothetical Anti-inflammatory Signaling Pathway

It is critical to emphasize that this proposed pathway is speculative and requires experimental validation.

Conclusion

This compound is a compound of interest primarily due to its presence as an impurity in Azelastine. This guide has summarized its known physicochemical properties and highlighted the lack of quantitative solubility data, providing detailed experimental protocols to address this gap. While its specific biological activity is uncharacterized, its structural similarities to other compounds suggest a potential for anti-inflammatory effects, possibly through the modulation of NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the solubility profile and pharmacological activity of this compound, which will be invaluable for the optimization of drug synthesis and formulation in the pharmaceutical industry.

References

A Technical Guide to the Biological Activity of Chlorinated Phenylacetyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorinated phenylacetyl moiety is a significant pharmacophore found in a variety of biologically active compounds, most notably in the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of chlorine atoms to the phenylacetyl scaffold profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth review of the biological activities associated with chlorinated phenylacetyl derivatives, with a primary focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. We present a compilation of quantitative data from various studies, detail key experimental protocols for assessing bioactivity, and illustrate associated cellular pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold.

Biological Activities of Chlorinated Phenylacetyl Derivatives

Compounds incorporating the chlorinated phenylacetyl moiety exhibit a broad spectrum of biological effects. The nature and position of the chlorine substituent on the phenyl ring are critical determinants of a compound's potency and selectivity.[1] Activities range from well-established anti-inflammatory effects to promising anticancer and specific enzyme-inhibiting actions.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of chlorinated phenylacetyl derivatives against a variety of human cancer cell lines.[2][3] The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.[4][5] Phenylacetamide derivatives, for example, have shown promise in controlling the growth and inducing cell death in cancer cells by stimulating both intrinsic and extrinsic apoptotic pathways.[4][5] The presence of a chlorine atom can significantly enhance cytotoxic properties.[3]

Table 1: Cytotoxic Activity (IC₅₀/GI₅₀) of Selected Chlorinated Phenylacetyl Derivatives

Compound Class/Derivative Specific Compound/Modification Cancer Cell Line(s) IC₅₀ / GI₅₀ (µM) Reference(s)
Phenylacetamide Derivatives 3d derivative MDA-MB-468, PC-12 0.6 ± 0.08 [4][5]
3c derivative MCF-7 0.7 ± 0.08 [4]
3d derivative MCF-7 0.7 ± 0.4 [4]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Compound 2b (m-nitro substituent) PC-3 (Prostate) 52 [6]
Compound 2c (p-nitro substituent) PC-3 (Prostate) 80 [6]
Compound 2c (p-nitro substituent) MCF-7 (Breast) 100 [6]
Isatin-Pyrazoline Conjugates 5-bromo-1-{2-[5-(4-chlorophenyl)...]...} (1d) Leukemia Subpanel 0.69 - 3.35 [7]
N-phenylacetyl Dihydropyrazoles Compound 4a SGC-7901 (Gastric) 21.23 ± 0.99 [8]
Compound 4a Hep-G2 (Liver) 29.43 ± 0.32 [8]

| | Compound 4a | PC-3 (Prostate) | 30.89 ± 1.07 |[8] |

Anti-inflammatory Activity

The phenylacetic acid scaffold is the foundation for a class of NSAIDs, with diclofenac being a prominent example.[9][10] The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[10] Phenylacetic acid derivatives have also been identified as ligands for gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting alternative mechanisms that may contribute to their overall pharmacological profile.[9]

Enzyme Inhibition

Chlorinated phenylacetyl derivatives have been shown to inhibit various enzymes, a property central to their therapeutic effects.

  • Topoisomerase Inhibition: Certain chlorinated compounds have been assessed for their topoisomerase inhibitory activity as a potential anticancer mechanism.[3]

  • Cholinesterase Inhibition: Chlorinated sulfonamides, which can be structurally related to phenylacetyl derivatives, have exhibited strong inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in managing Alzheimer's disease.[11]

  • Telomerase Inhibition: N-phenylacetyl dihydropyrazole derivatives have been synthesized and identified as potential telomerase inhibitors, with one compound showing an IC₅₀ value of 4.0 ± 0.32 µM.[8]

Mechanisms of Action

The biological effects of chlorinated phenylacetyl moieties are mediated through the modulation of specific cellular signaling pathways. A predominant mechanism, particularly in anticancer activity, is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

Studies on phenylacetamide derivatives reveal that they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, alongside the Bcl-2 protein, and increasing the activity of caspase 3.[4][5] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspases 3, 8, and 9 has been observed in cancer cell lines treated with N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, indicating the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling cluster_execution Execution Phase Compound Chlorinated Phenylacetyl Derivative Bax Bax/Bcl-2 Upregulation Compound->Bax FasL FasL Upregulation Compound->FasL Mito Mitochondrial Pathway Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DeathR Death Receptor Pathway FasL->DeathR Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by derivatives.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of chlorinated phenylacetyl derivatives and their biological activity is a critical area of study for drug design.[12][13] Key insights reveal that both the position and the electronic nature of substituents on the phenyl ring significantly influence efficacy.

  • Position of Chlorine: For cytotoxic activity, the position of the chlorine atom (ortho, meta, or para) on the phenyl ring can drastically alter the compound's potency.[3]

  • Electron-Withdrawing Groups: The presence of potent electron-withdrawing groups, such as a nitro group (NO₂), in addition to chlorine, has been shown to enhance cytotoxic effects against certain cancer cell lines.[4][6]

  • Scaffold Modifications: Derivatization of the acetyl moiety, for instance, by creating hydrazides or incorporating heterocyclic rings like pyrazole or triazole, is a common strategy to modulate the biological activity profile, leading to enhanced antimicrobial, anticonvulsant, or anticancer effects.[14][15]

cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Design Compound Design (Scaffold Modification) Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro / In Vivo Screening Synthesis->Screening Data Data Collection (e.g., IC50) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Reproducible and validated methodologies are essential for evaluating the biological activity of novel compounds.[14] Below are detailed protocols for common assays used in the assessment of chlorinated phenylacetyl derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4]

1. Cell Seeding:

  • Culture human cancer cells (e.g., MCF-7, MDA-MB-468) in appropriate growth medium.
  • Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare stock solutions of the chlorinated phenylacetyl test compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
  • Create a series of dilutions of the test compounds in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO alone as a negative control.
  • Incubate the plates for a specified period, typically 48 or 72 hours.[4][14]

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[4]

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.
  • Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
  • Gently shake the plates for 10-15 minutes to ensure complete dissolution.
  • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

    node_seed 1. Seed cancer cells in 96-well plate node_incubate1 2. Incubate 24h (Cell Attachment) node_seed->node_incubate1 node_treat 3. Treat with various compound concentrations node_incubate1->node_treat node_incubate2 4. Incubate 48-72h (Compound Exposure) node_treat->node_incubate2 node_mtt 5. Add MTT reagent node_incubate2->node_mtt node_incubate3 6. Incubate 3-4h (Formazan Formation) node_mtt->node_incubate3 node_solubilize 7. Solubilize crystals (e.g., with DMSO) node_incubate3->node_solubilize node_read 8. Read absorbance (~570 nm) node_solubilize->node_read node_analyze 9. Calculate IC50 value node_read->node_analyze

    Caption: Standard experimental workflow for the MTT cytotoxicity assay.

General Enzyme Inhibition Assay

Enzyme assays are fundamental to drug discovery and are used to measure the ability of a compound to reduce the activity of a target enzyme.[16][17] The specific protocol varies depending on the enzyme and substrate, but the general principles are consistent.[18]

1. Preparation of Reagents:

  • Prepare a buffer solution appropriate for the target enzyme to maintain a stable pH (e.g., phosphate buffer, pH 7.4).[18]
  • Prepare a solution of the purified target enzyme at a known concentration.
  • Prepare a solution of the enzyme's specific substrate.
  • Dissolve the inhibitor (chlorinated phenylacetyl derivative) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, then prepare serial dilutions.[18]

2. Assay Procedure (e.g., in a 96-well plate):

  • To each well, add the assay buffer.
  • Add a specific volume of the inhibitor solution at various concentrations. Include a control well with solvent only.
  • Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[18]

3. Reaction Initiation and Monitoring:

  • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.[18]
  • Monitor the reaction by measuring the rate of substrate consumption or product formation over time. This is often done using a spectrophotometer or fluorometer to detect a change in absorbance or fluorescence.[19][20] The measurement can be continuous (kinetic mode) or at a single endpoint after a fixed time.

4. Data Analysis:

  • Determine the initial reaction velocity (V₀) for each inhibitor concentration.
  • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
  • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

The chlorinated phenylacetyl moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its incorporation into molecular structures has yielded compounds with significant anti-inflammatory, anticancer, and specific enzyme-inhibiting properties. Structure-activity relationship studies consistently underscore the critical role of the chlorine substituent's position and the overall electronic environment of the phenyl ring in dictating therapeutic potency and selectivity. The primary mechanisms of action, particularly for anticancer effects, involve the targeted induction of apoptosis through well-defined signaling cascades. As researchers continue to explore modifications of this scaffold, the detailed experimental protocols and quantitative data summarized in this guide provide a valuable framework for the rational design and development of next-generation therapeutic agents.

References

The Historical Trajectory of Benzoic Acid Derivatives in Pharmaceuticals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context of benzoic acid derivatives, tracing their evolution from ancient remedies to foundational pharmaceuticals. This document provides a comprehensive overview of key derivatives, their synthesis, mechanisms of action, and quantitative data to support further research and development.

From Willow Bark to Wonder Drug: The Saga of Salicylates

The story of benzoic acid derivatives in medicine begins with salicylic acid, a compound with roots in ancient history. For millennia, willow bark, a natural source of the precursor to salicylic acid, was used to treat pain and fever.[1] It wasn't until the 19th century that chemists began to isolate and understand its active component.

The major breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, later named Aspirin.[2] This modification significantly reduced the gastric irritation associated with salicylic acid, making it a much more tolerable and effective medication.

Data Presentation: Salicylates
CompoundDiscovery/SynthesisKey Therapeutic Use(s)Melting Point (°C)Acute Oral LD50 (Rat)
Salicylic AcidIsolated by Raffaele Piria (1838)Topical acne treatment, wart removal158-161891 mg/kg
Acetylsalicylic Acid (Aspirin)Synthesized by Felix Hoffmann (1897)Analgesic, anti-inflammatory, antipyretic, antiplatelet135-136[3]1500 mg/kg[4]
Experimental Protocols: Synthesis and Analysis of Aspirin

Synthesis of Acetylsalicylic Acid (Aspirin):

This protocol is a standard laboratory procedure for the synthesis of aspirin.

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Acetic anhydride

  • Concentrated sulfuric acid or 85% phosphoric acid (catalyst)

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Water bath

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[5]

  • In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[5]

  • Gently swirl the flask to dissolve the salicylic acid.

  • Heat the flask in a water bath at 70-80°C for 15 minutes.[6]

  • Allow the flask to cool to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod.

  • Once crystallization has begun, place the flask in an ice bath to complete the process.

  • Add 50 mL of cold deionized water to the flask.

  • Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Allow the crystals to dry completely.

Purity Analysis: Ferric Chloride Test

This test is used to detect the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group that gives a positive result.

Procedure:

  • Dissolve a few crystals of the synthesized aspirin in ethanol in a test tube.

  • In a separate test tube, dissolve a small amount of salicylic acid in ethanol as a positive control.

  • Add a few drops of 1% ferric chloride solution to each test tube.

  • A purple color indicates the presence of salicylic acid.[7][8] A yellow color indicates a pure sample of aspirin.[7]

Purity Analysis: Melting Point Determination

The purity of the synthesized aspirin can be assessed by measuring its melting point. A pure substance will have a sharp melting point close to the literature value.

Procedure:

  • Place a small amount of the dry, synthesized aspirin into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and record the temperature at which the solid begins to melt and the temperature at which it completely liquefies.

  • Pure aspirin has a melting point of 135-136°C.[3] Impurities will lower and broaden the melting point range.[9]

Mandatory Visualization: Aspirin's Mechanism of Action

aspirin_mechanism Mechanism of Action of Aspirin Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Aspirin Aspirin Aspirin->COX-1 / COX-2 Irreversible Acetylation

Caption: Aspirin irreversibly inhibits COX enzymes.

The Dawn of Local Anesthesia: From Cocaine to Procaine

The development of local anesthetics is a fascinating example of rational drug design, driven by the need to find a safer alternative to cocaine. While effective, cocaine's addictive properties and systemic toxicity were significant drawbacks.[10]

In 1905, German chemist Alfred Einhorn synthesized procaine, which he named Novocain.[10] Einhorn's design was based on the structure of cocaine but eliminated the components responsible for its undesirable effects. Procaine became the first widely used synthetic local anesthetic, revolutionizing dentistry and minor surgery.[10]

Data Presentation: Early Local Anesthetics
CompoundChemical ClassOnset of ActionDuration of Action (without vasoconstrictor)Acute IV LD50 (mice)
CocaineEster (natural)2-5 minutes20-30 minutes17.5 mg/kg
ProcaineEster (synthetic)5-10 minutes[11]15-30 minutes[11]45 mg/kg
LidocaineAmide (synthetic)< 2 minutes30-60 minutes29 mg/kg[12]
Experimental Protocols: Synthesis of Procaine

This multi-step synthesis involves the esterification of p-nitrobenzoic acid followed by the reduction of the nitro group.

Materials:

  • p-Nitrobenzoic acid

  • 2-Diethylaminoethanol

  • Sulfuric acid (catalyst)

  • Toluene

  • Sodium carbonate

  • Hydrogen gas

  • Palladium on carbon (catalyst)

  • Ethanol

  • Hydrochloric acid

Procedure: Step 1: Synthesis of 2-Diethylaminoethyl p-nitrobenzoate

  • In a round-bottom flask, combine p-nitrobenzoic acid, 2-diethylaminoethanol, and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete, cool the mixture and wash it with a sodium carbonate solution to neutralize the acid.

  • Separate the organic layer and remove the toluene under reduced pressure to yield the crude ester.

Step 2: Reduction of the Nitro Group to Form Procaine

  • Dissolve the 2-diethylaminoethyl p-nitrobenzoate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon.

  • Pressurize the vessel with hydrogen gas and agitate the mixture until the theoretical amount of hydrogen is consumed.

  • Filter the mixture to remove the catalyst.

  • Evaporate the ethanol to obtain the procaine base.

Step 3: Formation of Procaine Hydrochloride

  • Dissolve the procaine base in ethanol.

  • Cool the solution in an ice bath and add a calculated amount of concentrated hydrochloric acid to precipitate the procaine hydrochloride salt.

  • Collect the salt by filtration and recrystallize from ethanol to purify.

Mandatory Visualization: Local Anesthetic Mechanism and Structural Evolution

local_anesthetic_mechanism Mechanism of Local Anesthetics Nerve Impulse Nerve Impulse Voltage-gated Na+ Channel (Resting State) Voltage-gated Na+ Channel (Resting State) Nerve Impulse->Voltage-gated Na+ Channel (Resting State) Stimulation Na+ Influx Na+ Influx Voltage-gated Na+ Channel (Resting State)->Na+ Influx Opens Blocked Na+ Channel Blocked Na+ Channel Voltage-gated Na+ Channel (Resting State)->Blocked Na+ Channel Depolarization & Action Potential Depolarization & Action Potential Na+ Influx->Depolarization & Action Potential Pain Signal to Brain Pain Signal to Brain Depolarization & Action Potential->Pain Signal to Brain Procaine Procaine Procaine->Blocked Na+ Channel Binds to intracellular side

Caption: Procaine blocks nerve impulses by blocking sodium channels.

structural_evolution Structural Evolution from Cocaine to Procaine cluster_cocaine Cocaine (Natural Alkaloid) cluster_procaine Procaine (Synthetic Ester) Cocaine_Structure Complex tropane ester - Lipophilic group - Intermediate chain - Hydrophilic group Rational Drug Design Rational Drug Design Cocaine_Structure->Rational Drug Design Identified key pharmacophore Cocaine_Properties Properties: - Anesthetic - Vasoconstrictive - Addictive - Toxic Procaine_Structure Simple amino ester - Retained essential anesthetic components Procaine_Properties Properties: - Anesthetic - No vasoconstriction - Non-addictive - Less toxic Rational Drug Design->Procaine_Structure Simplified and modified to remove toxic/addictive moieties

Caption: Rational drug design led to the safer anesthetic, procaine.

The Sulfa Drug Revolution: A New Era of Antibacterials

The discovery of sulfonamides in the 1930s marked a pivotal moment in the history of medicine. It began with the investigation of prontosil, a red dye, which was found to have antibacterial properties.[13] French researchers later discovered that prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide, a derivative of p-aminobenzoic acid.[13]

This discovery ushered in the era of antibacterial chemotherapy and led to the development of a wide range of sulfa drugs, which were instrumental in treating bacterial infections before the widespread availability of penicillin.[5]

Data Presentation: Early Sulfonamides
CompoundYear of DiscoveryKey Therapeutic Use(s)Half-life (hours)
Prontosil (prodrug)1932Streptococcal infectionsN/A (metabolized)
Sulfanilamide1936 (active metabolite identified)General bacterial infections~7
Sulfapyridine1938Pneumonia~10
Sulfathiazole~1940Wound infections in WWII~3
Sulfamethoxazole~1961Urinary tract infections (often with trimethoprim)9-11
Experimental Protocols: Synthesis of Sulfanilamide

This synthesis is a classic example of electrophilic aromatic substitution on an activated benzene ring.

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • Ammonium hydroxide

  • Hydrochloric acid

Procedure: Step 1: Chlorosulfonation of Acetanilide

  • In a fume hood, carefully add acetanilide in portions to an excess of chlorosulfonic acid at a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the solid product and wash it with cold water.

Step 2: Amination

  • Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated ammonium hydroxide.

  • Heat the mixture to complete the reaction.

  • Cool the mixture and collect the precipitated p-acetamidobenzenesulfonamide by filtration.

Step 3: Hydrolysis

  • Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the acetamido group.

  • Cool the solution and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the sulfanilamide.

  • Collect the sulfanilamide by filtration and recrystallize from hot water.

Mandatory Visualization: Sulfonamide Mechanism of Action

sulfonamide_mechanism Mechanism of Action of Sulfonamides PABA (p-aminobenzoic acid) PABA (p-aminobenzoic acid) Dihydropteroate Synthase Dihydropteroate Synthase PABA (p-aminobenzoic acid)->Dihydropteroate Synthase Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthase->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Dihydrofolate Reductase Purine & Thymidine Synthesis Purine & Thymidine Synthesis Tetrahydrofolic Acid->Purine & Thymidine Synthesis DNA Synthesis & Bacterial Growth DNA Synthesis & Bacterial Growth Purine & Thymidine Synthesis->DNA Synthesis & Bacterial Growth Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Synthase Competitive Inhibition

Caption: Sulfonamides inhibit bacterial folate synthesis.

Preserving Progress: Parabens in Pharmaceuticals

The esters of p-hydroxybenzoic acid, commonly known as parabens, have a long history of use as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Their effectiveness against a broad spectrum of fungi and bacteria, coupled with their low cost and stability, led to their widespread adoption.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain. However, this is often accompanied by a decrease in water solubility. Therefore, combinations of different parabens are often used to achieve a broad spectrum of activity.

Data Presentation: Antifungal Activity of Parabens
ParabenChemical NameMinimum Inhibitory Concentration (MIC) vs. C. albicans (%)Minimum Inhibitory Concentration (MIC) vs. A. niger (%)Elimination Half-life (Humans, dermal) (hours)[14]
MethylparabenMethyl p-hydroxybenzoate0.1 - 0.20.05 - 0.112.2[14]
EthylparabenEthyl p-hydroxybenzoate0.05 - 0.10.025 - 0.0512.0[14]
PropylparabenPropyl p-hydroxybenzoate0.025 - 0.050.0125 - 0.0259.3[14]
ButylparabenButyl p-hydroxybenzoate0.0125 - 0.0250.006 - 0.0125Not readily available

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols: Synthesis of Methylparaben

This synthesis is another example of a Fischer esterification reaction.

Materials:

  • p-Hydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-hydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methylparaben.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure methylparaben.

Mandatory Visualization: Paraben Synthesis Workflow

paraben_synthesis_workflow Synthesis Workflow of Methylparaben Start Start Reactants Combine p-Hydroxybenzoic Acid, Methanol, and H2SO4 Start->Reactants Reflux Heat to reflux for 2-4 hours Reactants->Reflux Cool Cool to room temperature Reflux->Cool Evaporate Remove excess Methanol (Rotary Evaporator) Cool->Evaporate Dissolve Dissolve residue in Ethyl Acetate Evaporate->Dissolve Wash Wash with H2O, NaHCO3 solution, Brine Dissolve->Wash Dry Dry organic layer (Na2SO4) Wash->Dry Filter_Evaporate Filter and Evaporate Ethyl Acetate Dry->Filter_Evaporate Recrystallize Recrystallize from aqueous Ethanol Filter_Evaporate->Recrystallize Product Pure Methylparaben Recrystallize->Product

Caption: A typical workflow for the synthesis of methylparaben.

References

The Pivotal Role of 2-((4-Chlorophenyl)acetyl)benzoic Acid as a Synthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Chlorophenyl)acetyl)benzoic acid, a versatile organic compound, serves as a crucial synthetic intermediate in the pharmaceutical industry. Its structural features, combining a benzoic acid moiety with a (4-chlorophenyl)acetyl group, make it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth analysis of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a precursor in the manufacturing of therapeutic agents, most notably the antihistamine Azelastine.

Introduction

This compound (CAS No. 53242-76-5) is a white to off-white crystalline solid that has garnered significant attention in medicinal chemistry.[1] Its primary utility lies in its role as a key intermediate in multi-step organic syntheses.[2] The presence of a carboxylic acid group and a ketone, along with the chlorinated phenyl ring, provides multiple reaction sites for further chemical modifications. This compound is notably recognized as a critical impurity, specifically Azelastine EP Impurity C, in the production of Azelastine, an antihistamine used for the treatment of allergy symptoms.[3][4][5] Understanding the synthesis and chemical behavior of this intermediate is paramount for optimizing the production of Azelastine and other potential pharmaceutical agents, ensuring the purity and efficacy of the final drug product.[4]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 53242-76-5[1][2][3]
Molecular Formula C₁₅H₁₁ClO₃[2][5][6][7]
Molecular Weight 274.7 g/mol [2][5][7]
Appearance White to Off-White solid[1][6]
Melting Point 142-144 °C[3][8]
Boiling Point 456.80 °C[2]
Flash Point 230.10 °C[2]
Purity ≥98% (typical)[6][9]
Storage Temperature Room Temperature (10°C - 25°C)[2][6]
IUPAC Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid[7]
SMILES C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O[1][7]
InChI InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19)[1][7]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the Friedel-Crafts acylation of phthalic anhydride with p-chlorophenylacetic acid.[3][8]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • p-Chlorophenylacetic acid

  • Phthalic anhydride

  • Sodium acetate (freshly melted)

  • Acetone

  • Ethyl acetate

  • 20% Hydrochloric acid

  • Water

Procedure:

  • In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in an appropriate molar ratio.[3][8]

  • Rapidly heat the reaction mixture to approximately 250 °C with continuous stirring.[3][8]

  • Maintain the reaction temperature at 240-250 °C for 3 hours. Water generated during the reaction is removed.[3][8]

  • After the reaction is complete, cool the mixture.[3]

  • Dilute the cooled mixture with water and acidify to a pH of 2-3 using 20% hydrochloric acid.[3][8]

  • Stir the mixture while cooling, which will result in the formation of a solid oily precipitate.[3][8]

  • Filter the precipitate and dry it to obtain the crude product.[3]

  • Dissolve the crude product in acetone and filter out any insoluble material.[3][8]

  • Evaporate the acetone.[3][8]

  • Recrystallize the resulting residue from ethyl acetate to yield the final product, this compound.[3][8]

Quantitative Data:

  • Yield: 80%[3][8]

  • Melting Point: 142-144 °C[3][8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow Reactants p-Chlorophenylacetic acid + Phthalic anhydride + Sodium acetate Reaction Heat to 240-250 °C for 3h Reactants->Reaction Workup Cool, Dilute with Water, Acidify with HCl (pH 2-3) Reaction->Workup Precipitation Formation of solid precipitate Workup->Precipitation Filtration_Drying Filter and Dry Precipitation->Filtration_Drying Crude_Product Crude Product Filtration_Drying->Crude_Product Purification_1 Dissolve in Acetone, Filter insolubles Crude_Product->Purification_1 Purification_2 Evaporate Acetone Purification_1->Purification_2 Recrystallization Recrystallize from Ethyl Acetate Purification_2->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate in Drug Development

The principal application of this compound is as a key intermediate in the synthesis of Azelastine.[3][4] Azelastine is a potent, second-generation antihistamine that is used to treat allergic rhinitis and conjunctivitis.

The synthesis of Azelastine from this intermediate typically involves a series of reactions including reduction of the ketone and subsequent cyclization and further modifications. The purity and quality of this compound are critical as they directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API).[4]

Logical Relationship in Azelastine Synthesis

The diagram below outlines the logical progression from the starting materials to the final drug product, highlighting the position of this compound in the synthetic pathway.

G Role in Azelastine Synthesis Start p-Chlorophenylacetic acid + Phthalic anhydride Intermediate This compound Start->Intermediate Friedel-Crafts Acylation Next_Steps Further Synthetic Steps (e.g., Reduction, Cyclization) Intermediate->Next_Steps API Azelastine (API) Next_Steps->API

Caption: Position of the intermediate in the synthesis of Azelastine.

Conclusion

This compound is a fundamentally important synthetic intermediate with a well-defined role in the pharmaceutical industry, particularly in the production of Azelastine. The synthetic protocol detailed in this guide provides a reliable method for its preparation, achieving a high yield and purity. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this intermediate is essential for the efficient and controlled manufacturing of life-saving medications. Further research into the applications of this versatile building block could unveil its potential in the synthesis of other novel therapeutic agents.

References

2-((4-Chlorophenyl)acetyl)benzoic acid spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((4-Chlorophenyl)acetyl)benzoic acid, a known impurity of the antihistamine drug Azelastine, often referred to as Azelastine EP Impurity C.[1][2][3][4] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

  • IUPAC Name: 2-[2-(4-chlorophenyl)acetyl]benzoic acid[5]

  • CAS Number: 53242-76-5[5]

  • Molecular Formula: C₁₅H₁₁ClO₃[5]

  • Molecular Weight: 274.70 g/mol [5]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. While comprehensive data is often provided by commercial suppliers upon purchase of a reference standard, this guide presents publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppmAssignment (Tentative)
125.2Aromatic CH
126.6Aromatic CH
127.3Aromatic C
128.0Aromatic C
128.4Aromatic CH
130.6Aromatic CH
131.1Aromatic C
133.2Aromatic CH
137.0Aromatic C
144.5Aromatic C
157.2C=O (Ketone)
167.8 (Predicted)C=O (Carboxylic Acid)
45.0 (Predicted)-CH₂-

Note: The provided ¹³C NMR data is sourced from a chemical supplier.[6] Predicted values are based on typical chemical shifts for similar functional groups.

¹H NMR Data

Authentic ¹H NMR spectral data for this compound is typically provided with the purchase of a certified reference standard from various chemical and pharmaceutical suppliers.[2][3][4] The expected spectrum would feature signals corresponding to the aromatic protons on both the chlorophenyl and benzoic acid rings, a singlet for the methylene (-CH₂) protons, and a broad singlet for the carboxylic acid proton, typically downfield.

Infrared (IR) Spectroscopy

Key IR Absorptions (KBr Disc)

Wavenumber (cm⁻¹)Functional Group
3441O-H stretch (Carboxylic Acid)
2962, 2931, 2846C-H stretch (Aromatic)
1636C=O stretch (Ketone)
~1700 (Expected)C=O stretch (Carboxylic Acid)
1588, 1493C=C stretch (Aromatic)
1350, 1334C-O stretch / O-H bend
775C-H bend (Aromatic)

Note: The provided IR data is sourced from a chemical supplier.[6] The expected carboxylic acid carbonyl stretch is often broad and may overlap with the ketone carbonyl stretch.

Mass Spectrometry (MS)

Mass spectral data (LC-MS) for this compound is available from commercial suppliers of the analytical standard.[2] The expected mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (274.70 g/mol ).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon and proton framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of an empty sample holder to subtract atmospheric interferences.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition (LC-MS):

    • Inject the sample solution into the LC system.

    • The compound is separated from any impurities on a suitable HPLC column (e.g., C18).

    • The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR KBr Pellet MS MS Dissolution->MS LC Injection NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

Data_Interpretation_Pathway cluster_interpretation Data Interpretation Input Spectroscopic Data NMR IR Mass Spec NMR_Interp ¹H & ¹³C NMR Chemical Shifts Coupling Constants Integration Input:f1->NMR_Interp IR_Interp IR Characteristic Absorptions Functional Groups Input:f2->IR_Interp MS_Interp Mass Spec Molecular Ion Peak Fragmentation Pattern Input:f3->MS_Interp Output Final Structure Confirmation NMR_Interp->Output IR_Interp->Output MS_Interp->Output

Caption: Pathway for Spectroscopic Data Interpretation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-((4-Chlorophenyl)acetyl)benzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound via the reaction of p-chlorophenylacetic acid and phthalic anhydride. While often associated with Friedel-Crafts type reactions, this specific synthesis follows a Perkin-like condensation mechanism.

Reaction Scheme:

The synthesis proceeds by the reaction of phthalic anhydride with p-chlorophenylacetic acid, using sodium acetate as a catalyst at high temperatures.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
p-Chlorophenylacetic Acid1 molar equivalent[1]
Phthalic Anhydride1 molar equivalent[1]
Sodium Acetate (catalyst)Catalytic amount[1]
Reaction Conditions
Temperature240-250 °C[1][2]
Reaction Time3 hours[1]
Product Information
Product NameThis compound
CAS Number53242-76-5[3][4]
Molecular FormulaC₁₅H₁₁ClO₃[3][4]
Molecular Weight274.70 g/mol [4]
AppearanceOff-white crystalline powder[1]
Melting Point142-144 °C[1][2]
Yield
Yield80%[1][2]

Experimental Protocol

This protocol details the synthesis of this compound from p-chlorophenylacetic acid and phthalic anhydride.[1][2]

Materials:

  • p-Chlorophenylacetic acid

  • Phthalic anhydride

  • Sodium acetate (freshly melted and anhydrous)

  • Absolute ethanol

  • Sodium hydroxide

  • Hydrochloric acid (20%)

  • Acetone

  • Ethyl acetate

Equipment:

  • Reaction kettle or round-bottom flask equipped with a mechanical stirrer and a distillation outlet

  • Heating mantle or oil bath

  • Thermometer

  • Beakers

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

1. Reaction Setup:

  • In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and a catalytic amount of freshly melted sodium acetate.[1]

  • Ensure the apparatus is equipped with a distillation outlet to remove the water produced during the reaction.[1]

2. Reaction:

  • Rapidly heat the reaction mixture to approximately 250 °C with vigorous stirring.[1]

  • Maintain the reaction temperature between 240-250 °C for 3 hours.[1] Water will distill out of the reaction mixture.

3. Initial Work-up:

  • While still hot, pour the reaction mixture into an open, heat-resistant container.

  • Allow the mixture to cool while stirring, then add cold absolute ethanol.

  • Heat the mixture to dissolve the solid, then cool to allow for crystallization.

  • Filter the resulting solid and wash with cold absolute ethanol. Dry the solid.

4. Hydrolysis:

  • Add the dried solid to a solution of sodium hydroxide and water.

  • Stir the mixture under reflux for 4 hours.[1]

  • After cooling, dilute the mixture with water.

5. Acidification and Isolation:

  • Acidify the solution to a pH of 2-3 with 20% hydrochloric acid.[1][2]

  • Stir the mixture and cool to precipitate the crude product, which may initially appear as an oil.[1]

  • Filter the crude product and dry.

6. Purification:

  • Dissolve the crude product in acetone and filter off any insoluble material.[1]

  • Evaporate the acetone from the filtrate.

  • Recrystallize the resulting residue from ethyl acetate to obtain the pure this compound.[1][2]

  • The final product should be an off-white crystalline powder with a melting point of 142-144 °C and a yield of approximately 80%.[1][2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification reactants Combine p-Chlorophenylacetic Acid, Phthalic Anhydride, and Sodium Acetate heat Heat to 240-250 °C for 3h with stirring reactants->heat pour Pour hot mixture and cool heat->pour ethanol Add Ethanol, Heat, Cool, Filter pour->ethanol hydrolysis Reflux with NaOH solution for 4h ethanol->hydrolysis acidify Acidify with 20% HCl to pH 2-3 hydrolysis->acidify filter_crude Filter and Dry Crude Product acidify->filter_crude recrystallize Recrystallize from Ethyl Acetate filter_crude->recrystallize final_product This compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Azelastine via 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Azelastine, a potent H1-receptor antagonist, utilizing 2-((4-Chlorophenyl)acetyl)benzoic acid as a key intermediate. The described methods are compiled from various patented and peer-reviewed sources to guide researchers in the replication and optimization of this synthetic route.

Introduction

Azelastine, chemically known as 4-((4-Chlorophenyl)methyl)-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone, is a second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis.[1] Its synthesis involves a multi-step process wherein the formation of the core phthalazinone structure is a critical step. One established pathway involves the condensation of this compound with a suitable hydrazine derivative. This document outlines the synthesis of the key intermediates and the final condensation to yield Azelastine hydrochloride.

Overall Synthesis Pathway

The synthesis of Azelastine hydrochloride from phthalic anhydride and 4-chlorophenylacetic acid can be summarized in the following key stages:

  • Synthesis of this compound: This intermediate is prepared by the reaction of phthalic anhydride with 4-chlorophenylacetic acid.

  • Synthesis of the Hydrazine Moiety: Preparation of 2-benzoyl-1-(hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine from 1-methyl-hexahydroazepin-4-one.

  • Condensation and Final Product Formation: Reaction of this compound with the synthesized hydrazine derivative to form the Azelastine core, followed by conversion to its hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Synthesis of Hydrazine Moiety cluster_2 Step 3: Condensation and Final Product Phthalic_anhydride Phthalic anhydride Intermediate_A This compound Phthalic_anhydride->Intermediate_A Sodium acetate, 240-250°C 4_Chlorophenylacetic_acid 4-Chlorophenylacetic acid 4_Chlorophenylacetic_acid->Intermediate_A Start_B 1-Methyl-hexahydroazepin-4-one Intermediate_B 2-Benzoyl-1-(hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine Start_B->Intermediate_B Room Temp. Benzoylhydrazine Benzoylhydrazine Benzoylhydrazine->Intermediate_B Intermediate_A_ref This compound Azelastine Azelastine Intermediate_A_ref->Azelastine pH 7, 45°C Intermediate_B_ref 2-Benzoyl-1-(hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine Intermediate_B_ref->Azelastine Azelastine_HCl Azelastine Hydrochloride Azelastine->Azelastine_HCl HCl

Figure 1: Overall synthesis pathway of Azelastine hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key keto-acid intermediate from phthalic anhydride and 4-chlorophenylacetic acid.

Materials:

  • Phthalic anhydride

  • 4-Chlorophenylacetic acid

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Sodium hydroxide

  • Hydrochloric acid (20%)

  • Acetone

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine phthalic anhydride (1.141 mol), 4-chlorophenylacetic acid (1.255 mol), and anhydrous sodium acetate (0.9 g).

  • Heat the mixture rapidly to 245-250°C and maintain this temperature for 3-5 hours with continuous stirring. Water generated during the reaction should be removed.[2][3]

  • Cool the reaction mixture and add cold absolute ethanol with stirring to dissolve the solid.

  • Filter the mixture and wash the collected solid with absolute ethanol.

  • Dissolve the dried solid in an aqueous sodium hydroxide solution and reflux for 2-4 hours.[2]

  • Cool the solution and acidify to pH 2-3 with 20% hydrochloric acid to precipitate the crude product.

  • Filter the crude product, dry, and then dissolve in acetone. Filter off any insoluble material.

  • Evaporate the acetone and recrystallize the residue from ethyl acetate to obtain pure this compound.[2]

Quantitative Data:

ParameterValueReference
Yield78-80%[2][3]
Melting Point142-144°C[2]
Protocol 2: Synthesis of 2-Benzoyl-1-(hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine

This protocol details the formation of the hydrazine partner for the subsequent condensation reaction.

Materials:

  • 1-Methyl-hexahydroazepin-4-one hydrochloride

  • Benzoylhydrazine

  • Methanol

  • Potassium hydroxide

  • Potassium borohydride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ether containing HCl

Procedure:

  • To a reaction vessel, add 1-methylhexahydroazepin-4-one hydrochloride (0.10 mol) and benzoylhydrazine (0.11 mol).[1]

  • Stir the mixture at room temperature for 5 hours.

  • Cool the reaction mixture to 20°C and add a 2 mol/L solution of potassium hydroxide in methanol (50 mL) dropwise.

  • Add potassium borohydride (0.13 mol) and continue stirring at a cool temperature for 30 minutes, then stir at 40°C for 6 hours.[1]

  • Extract the reaction mixture three times with dichloromethane.

  • Dry the combined organic layers with anhydrous sodium sulfate.

  • Add an ether solution containing HCl to form the salt and then remove the solvent under reduced pressure to yield the crude product.

Quantitative Data:

ParameterValueReference
Yield~100% (crude)[3]
Protocol 3: Synthesis of Azelastine Hydrochloride

This final protocol describes the condensation of the two key intermediates to form Azelastine and its conversion to the hydrochloride salt.

Materials:

  • This compound

  • 2-Benzoyl-1-(hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine intermediate

  • Purified water

  • Sodium hydroxide solution (20 wt%)

  • Acetone

  • Isopropanol

  • Hydrochloric acid

Procedure:

  • To the crude product from Protocol 2, add purified water (1000 mL) and this compound (0.10 mol).[1]

  • Adjust the pH of the mixture to 7 with a 20 wt% sodium hydroxide solution.

  • Reflux the mixture with stirring for 2 hours.

  • Cool the mixture with stirring and adjust the pH to 9 with 20 wt% NaOH solution to precipitate the Azelastine free base.

  • Filter the precipitate, wash with water, and dry.

  • Dissolve the dried Azelastine free base in acetone by heating.

  • Add activated carbon, stir, and reflux for 10-80 minutes, followed by hot filtration.[4]

  • To the filtrate, add an aqueous isopropanol solution containing HCl with cooling and stirring to precipitate Azelastine hydrochloride.

  • Filter the solid, wash with cold acetone, and dry to obtain the final product.

Quantitative Data:

ParameterValueReference
Total Molar Yield73.11 - 74.91%[1]
HPLC Purity99.95 - 99.98%[1]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

This compound:

  • Appearance: Off-white crystalline powder.[2]

  • Melting Point: 142-144°C.[2]

Azelastine Hydrochloride:

  • Appearance: White to off-white solid.

  • Analytical Techniques: Purity and identity can be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[5][6]

Workflow for Azelastine Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification and Salt Formation Start Reactants: - this compound - Hydrazine derivative Condensation Condensation Reaction (Reflux, pH 7) Start->Condensation Precipitation Precipitation of Free Base (Adjust pH to 9) Condensation->Precipitation Filtration1 Filtration and Drying Precipitation->Filtration1 Dissolution Dissolve in Acetone Filtration1->Dissolution Charcoal Activated Carbon Treatment Dissolution->Charcoal Filtration2 Hot Filtration Charcoal->Filtration2 Crystallization Crystallization with HCl (Isopropanol/Water) Filtration2->Crystallization Filtration3 Filtration and Washing Crystallization->Filtration3 Drying Drying Filtration3->Drying Final_Product Azelastine Hydrochloride Drying->Final_Product

References

Application Notes and Protocols for the Analytical Characterization of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid, a known impurity of the antihistaminic drug Azelastine, is designated as Azelastine Impurity C in the European Pharmacopoeia (EP). Its identification and quantification are crucial for ensuring the quality, safety, and efficacy of Azelastine drug products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on pharmacopeial guidelines and established analytical practices.

Analytical Workflow

A systematic approach is essential for the complete characterization of pharmaceutical impurities. The following workflow outlines the key analytical techniques and their logical sequence.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Prep Standard and Sample Solution Preparation HPLC High-Performance Liquid Chromatography (HPLC) (Purity & Quantification) Prep->HPLC Inject GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities & Confirmation) Prep->GCMS Inject (after derivatization if needed) DA Data Interpretation & Comparison HPLC->DA Chromatographic Data GCMS->DA Mass Spectral Data NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (1H & 13C) (Structure Elucidation) NMR->DA Spectral Data FTIR Fourier-Transform Infrared (FTIR) Spectroscopy (Functional Group Identification) FTIR->DA Spectral Data MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) MS->DA Mass Spectral Data Report Certificate of Analysis (CoA) Generation DA->Report Consolidated Results

Application Note: HPLC Analysis of 2-((4-Chlorophenyl)acetyl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is a known process impurity and degradation product of the active pharmaceutical ingredient (API) Azelastine hydrochloride.[1] Azelastine is a potent antihistamine used in nasal sprays and eye drops to treat allergic rhinitis and conjunctivitis. The purity of any API is critical to its safety and efficacy, making the accurate quantification of impurities like this compound a regulatory requirement. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound, suitable for quality control and stability testing in pharmaceutical development and manufacturing.

The method described herein is a stability-indicating reverse-phase HPLC (RP-HPLC) method, capable of separating this compound from its potential impurities and degradation products.

Principle

Reverse-phase HPLC is a widely used technique in the pharmaceutical industry for the analysis of non-polar compounds.[2] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and elution of the compounds of interest can be controlled. In this method, a gradient elution is employed to ensure the separation of compounds with a range of polarities. Detection is performed using a UV detector, as the aromatic rings and carbonyl groups in the analyte provide strong chromophores.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A gradient HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid (85%), potassium dihydrogen phosphate, and trifluoroacetic acid (TFA).

  • Reference Standard: A certified reference standard of this compound.

  • Sample: The test sample of this compound.

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.04 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.5 with phosphoric acid. Filter and degas the solution.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.04 M Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 10 µL
Run Time 30 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the following criteria:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurities can be quantified against the main peak or a corresponding reference standard if available.

Data Presentation

Table 1: Typical Chromatographic Data for Purity Analysis

PeakCompoundRetention Time (min)Area% Area
1Potential Impurity 14.815000.05
2This compound15.2298500099.80
3Potential Impurity 218.530000.10
4Potential Impurity 321.315000.05

Potential Impurities

The potential impurities in a sample of this compound may include:

  • Starting materials from the synthesis, such as phthalic anhydride and 4-chlorophenylacetic acid.

  • By-products formed during the synthesis.

  • Degradation products resulting from exposure to light, heat, or adverse pH conditions. As this compound is a known degradation product of Azelastine, it may itself be susceptible to further degradation.

Visualizations

Logical Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phases (A & B) system_suitability System Suitability Test (5 injections of Standard) prep_mobile_phase->system_suitability prep_diluent Prepare Diluent prep_diluent->system_suitability prep_standard Prepare Standard Solution (0.1 mg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (1.0 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank If Pass inject_standard Inject Standard Solution inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate % Purity (% Area Normalization) integrate_peaks->calculate_purity final_report Final Report (Purity & Impurity Profile) calculate_purity->final_report

Caption: Workflow for the HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid and its analogues are a class of compounds with significant potential in medicinal chemistry. Structurally, they are derivatives of 2-benzoylbenzoic acid, a versatile scaffold known to be a precursor for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] The presence of the chloro-substituted phenylacetyl group suggests potential for diverse biological activities, and as an impurity of the antihistamine Azelastine, this compound is of significant interest in drug development and quality control.[2][3] This document provides detailed protocols for the synthesis of the parent compound and its analogues, alongside relevant quantitative data and a proposed mechanism of action related to its potential anti-inflammatory effects.

Synthetic Pathway Overview

The primary synthetic route to this compound and its analogues is a condensation reaction between a substituted phenylacetic acid and phthalic anhydride. This method is a variation of acylation reactions used to produce 2-aroylbenzoic acids. The general scheme involves the high-temperature reaction of these two precursors, followed by a workup procedure to isolate and purify the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification Reactant1 Substituted Phenylacetic Acid Condition1 High Temperature (240-250 °C) Reactant1->Condition1 Reactant2 Phthalic Anhydride Reactant2->Condition1 Condition2 Stirring (3 hours) Condition1->Condition2 Workup1 Cooling and Acidification (HCl) Condition2->Workup1 Workup2 Filtration Workup1->Workup2 Workup3 Recrystallization (Ethyl Acetate) Workup2->Workup3 Product 2-((Substituted-phenyl)acetyl)benzoic Acid Analogue Workup3->Product

Caption: General workflow for the synthesis of 2-((substituted-phenyl)acetyl)benzoic acid analogues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 4-chlorophenylacetic acid and phthalic anhydride.[2][4]

Materials:

  • 4-Chlorophenylacetic acid

  • Phthalic anhydride

  • Freshly melted sodium acetate

  • 20% Hydrochloric acid

  • Acetone

  • Ethyl acetate

  • Anhydrous ethanol

  • Aqueous sodium hydroxide solution

Procedure:

  • In a reaction kettle, combine 4-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in an appropriate molar ratio.

  • Rapidly heat the mixture to approximately 250 °C while stirring continuously.

  • Maintain the reaction temperature at 240-250 °C for 3 hours. Water generated during the reaction should be removed.

  • After the reaction is complete, allow the mixture to cool.

  • Dilute the cooled mixture with water and acidify to a pH of 2-3 using 20% hydrochloric acid.

  • Stir the mixture while cooling to precipitate a solid or oily product.

  • Filter the precipitate and dry to obtain the crude product.

  • Dissolve the crude product in acetone and filter out any insoluble material.

  • Evaporate the acetone and recrystallize the residue from ethyl acetate to yield the pure this compound.

Alternative Workup:

  • After the reaction, transfer the hot mixture to an open, heat-resistant container and allow it to cool with stirring.

  • Add cold anhydrous ethanol and heat to dissolve the solid as much as possible.

  • Cool the solution and filter the precipitate. Wash the filter cake with anhydrous ethanol.

  • Dissolve the dried solid in an aqueous sodium hydroxide solution and stir under reflux for 4 hours.

  • Cool the solution, dilute with water, and acidify to pH 2-3 with 20% hydrochloric acid to precipitate the product.

  • Filter, dry, and recrystallize from ethyl acetate.

Protocol 2: General Synthesis of Analogues via Friedel-Crafts Acylation

This protocol provides a general method for the synthesis of 2-aroylbenzoic acid analogues, which can be adapted for the synthesis of the target compounds. This method utilizes a Friedel-Crafts acylation of a substituted benzene with phthalic anhydride using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5]

Materials:

  • Substituted benzene (e.g., toluene, anisole)

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid

  • 10% Sodium carbonate solution

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place phthalic anhydride and the substituted benzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 30-60 minutes.

  • Cool the reaction mixture and cautiously add crushed ice, followed by concentrated hydrochloric acid.

  • Isolate the product, which may be an oily residue, and wash with water.

  • Dissolve the crude product in a 10% sodium carbonate solution by heating.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and cautiously add hydrochloric acid with stirring to precipitate the 2-aroylbenzoic acid analogue.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes key quantitative data for this compound and potential analogues. Data for analogues are estimated based on typical yields and melting point trends for similar compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
This compoundC₁₅H₁₁ClO₃274.70142-144[2][4]80[2][4]
2-(Phenylacetyl)benzoic acidC₁₅H₁₂O₃240.26128-130~75-85
2-((4-Methylphenyl)acetyl)benzoic acidC₁₆H₁₄O₃254.28135-137~70-80
2-((4-Methoxyphenyl)acetyl)benzoic acidC₁₆H₁₄O₄270.28148-150~70-80

Potential Biological Activity and Signaling Pathway

Derivatives of benzoic acid are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] A common mechanism of action for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[8] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGE₂, PGI₂) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Induces TargetCompound 2-((4-Chlorophenyl)acetyl)benzoic acid Analogue TargetCompound->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism of action via inhibition of the cyclooxygenase pathway.

Conclusion

The synthetic protocols provided herein offer robust and reproducible methods for obtaining this compound and its analogues. The condensation of substituted phenylacetic acids with phthalic anhydride is a direct and efficient route. For broader analogue synthesis, the principles of Friedel-Crafts acylation can be effectively applied. The potential for these compounds to act as anti-inflammatory agents by inhibiting the cyclooxygenase pathway makes them promising candidates for further investigation in drug discovery and development programs. The data and protocols presented are intended to serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for the Recrystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This method relies on the differential solubility of a compound in a particular solvent at varying temperatures. For benzoic acid and its derivatives, which are pivotal intermediates and active pharmaceutical ingredients in drug development, achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final product.

These application notes provide a comprehensive guide to selecting appropriate solvents and performing the recrystallization of various benzoic acid derivatives. The protocols are designed to be adaptable for a range of substituted benzoic acids, with specific considerations for common functional groups.

Principle of Recrystallization

The cornerstone of recrystallization is the principle that the solubility of most solid compounds in a given solvent increases with temperature.[1] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.[2]

Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1] An ideal solvent should:

  • Exhibit a steep solubility curve: The compound should have high solubility in the hot solvent and low solubility in the cold solvent.[1]

  • Not react with the compound: The solvent must be chemically inert towards the benzoic acid derivative.[1]

  • Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality. [1]

A common starting point for polar molecules like benzoic acid derivatives is a polar solvent. Water, ethanol, methanol, and acetic acid are frequently used.[3] For less polar derivatives, or to fine-tune solubility, solvent mixtures (e.g., ethanol-water, acetone-hexane) can be highly effective.[4]

Data Presentation: Solubility of Benzoic Acid and its Derivatives

The following tables summarize the solubility of selected benzoic acid derivatives in various solvents at different temperatures. This data is essential for selecting a suitable recrystallization solvent and estimating the potential yield.

Table 1: Solubility of Benzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water140.21[5]
Water1005.9[5]
Ethanol2511.2[5]
Acetone2515.8[5]
Diethyl Ether252.5[5]
Benzene2510.6
Carbon Tetrachloride251.3

Table 2: Solubility of Substituted Benzoic Acid Derivatives in Selected Solvents

CompoundSolventTemperature (°C)Solubility
p-Aminobenzoic acidWater140.21 g/100 mL[5]
p-Aminobenzoic acidWater1005.9 g/100 mL[5]
p-Aminobenzoic acidEthanol2511.2 g/100 mL[5]
3-Nitrobenzoic acidEthanol203.18 mol/L[6]
3-Nitrobenzoic acidWater200.034 mol/L[6]
3,5-Dinitrobenzoic acidEthanol200.9474 mol/L[6]
3,5-Dinitrobenzoic acidWater200.1032 mol/L[6]
2-Chlorobenzoic acidEthanol/Water MixAmbientSoluble[7]
4-Chlorobenzoic acidEthanol/Water MixAmbientSoluble[7]
Salicylic acid (2-Hydroxybenzoic acid)Water200.2 g/100 mL
Salicylic acid (2-Hydroxybenzoic acid)Boiling Water1001.7 g/100 mL

Note: The solubility data is compiled from various sources and should be used as a guide. Experimental determination of solubility in your specific system is recommended for optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the recrystallization of benzoic acid derivatives. Specific modifications for different substituents are highlighted.

Materials and Equipment:

  • Crude benzoic acid derivative

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

General Recrystallization Protocol:

  • Solvent Selection and Dissolution:

    • Place the crude benzoic acid derivative into an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add the solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.[5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, sand) or if decolorizing carbon was used, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a short-stemmed funnel on the hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[4]

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Ensure the filter paper is seated flat and is wetted with a small amount of the cold recrystallization solvent before filtration.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[5] It is crucial to use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.

  • Drying:

    • Dry the purified crystals on a watch glass or in a desiccator. A vacuum oven at a low temperature can also be used for faster drying.[5]

  • Purity Assessment:

    • Assess the purity of the recrystallized product by measuring its melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities typically broaden and depress the melting point range.

Considerations for Specific Derivatives:

  • Aminobenzoic acids: These compounds have both acidic and basic functional groups, which can complicate solvent selection. Methanol, ethanol, or ethanol/water mixtures are often good starting points.[5] For some isomers, like m-aminobenzoic acid, specific cooling crystallization methods can yield spherical crystals with improved handling properties.[8]

  • Nitrobenzoic acids: These are generally less polar than aminobenzoic acids. Ethanol, methanol, or mixtures with water are commonly used.[6] For crude 3-nitrobenzoic acid, a preliminary wash with water can remove residual inorganic acids before recrystallization.[9]

  • Hydroxybenzoic acids: The hydroxyl group increases polarity. Water or ethanol-water mixtures are often suitable. Be aware that these compounds can form multiple polymorphs and co-crystals.

  • Chlorobenzoic acids: The chloro-substituent makes these compounds less polar than the parent benzoic acid. Ethanol-water mixtures are often effective.[7]

Troubleshooting

IssuePossible Cause(s)Solution(s)
"Oiling out" (compound separates as a liquid)- Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different recrystallization solvent.[5]
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Wash the crystals with a minimal amount of ice-cold solvent.[4]
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired compound as well.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the recrystallization of benzoic acid derivatives.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude Benzoic Acid Derivative add_solvent Add Minimal Hot Solvent start->add_solvent 1 dissolve Heat and Stir to Dissolve add_solvent->dissolve 2 hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration 3 cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly If no hot filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out hot_filtration->cool_slowly 4 ice_bath Cool in Ice Bath cool_slowly->ice_bath 5 vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration 6 mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals 7 pure_product Pure Benzoic Acid Derivative dry_crystals->pure_product 8

Caption: Experimental workflow for the recrystallization of benzoic acid derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid (CAS No: 53242-76-5). This compound is a key intermediate in the pharmaceutical industry, notably in the manufacturing of the antihistamine Azelastine.[1] The protocols described herein are designed to be scalable for industrial production, focusing on efficiency, safety, and product purity. The primary synthesis route detailed is the condensation of p-chlorophenylacetic acid and phthalic anhydride.

Compound Data

PropertyValueReference
IUPAC Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid[2]
Synonyms Azelastine Impurity C, Chlorophenylacetylbenzoic acid[1]
CAS Number 53242-76-5[1]
Molecular Formula C₁₅H₁₁ClO₃[2]
Molecular Weight 274.7 g/mol [2]
Appearance White to off-white solid
Melting Point 142-144 °C
Boiling Point 456.8 °C at 760 mmHg[3]
Flash Point 230.1 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Sealed in a dry place at room temperature

Synthesis Pathway

The most common and scalable method for the synthesis of this compound is the direct condensation of p-chlorophenylacetic acid with phthalic anhydride. This reaction is typically carried out at a high temperature with a basic catalyst.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product pCPA p-Chlorophenylacetic Acid Catalyst Sodium Acetate Product This compound pCPA->Product + PA Phthalic Anhydride PA->Product + Temperature 240-250 °C Catalyst->Product Catalyst Temperature->Product Heat

Caption: Synthesis of this compound.

Large-Scale Experimental Protocol

This protocol is designed for a large-scale synthesis campaign. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
p-Chlorophenylacetic acid≥98% PurityCommercial Supplier
Phthalic anhydride≥99% PurityCommercial Supplier
Sodium acetate, anhydrousReagent GradeCommercial SupplierShould be freshly melted or thoroughly dried
Absolute EthanolAnhydrous, ≥99.5%Commercial SupplierFor washing the crude product
Sodium hydroxideACS Reagent, ≥97.0%Commercial SupplierFor hydrolysis and work-up
Hydrochloric acid37%Commercial SupplierFor acidification
Ethyl acetateACS ReagentCommercial SupplierFor recrystallization
AcetoneACS ReagentCommercial SupplierFor dissolving crude product before work-up
Equipment
  • High-temperature glass-lined or stainless steel reactor with mechanical stirring, heating mantle, and a distillation setup to remove water.

  • Heat-resistant receiving vessel.

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Appropriate storage containers for the final product.

Synthesis Procedure
  • Reaction Setup: In a suitable reaction kettle, charge p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate.[4]

  • Reaction Execution:

    • Rapidly heat the mixture to approximately 250 °C with vigorous stirring.

    • Maintain the reaction temperature between 240-250 °C for 3 hours.[4]

    • Continuously remove the water produced during the reaction via the distillation outlet.[4]

  • Initial Product Isolation:

    • While still hot, carefully transfer the reaction mixture to a heat-resistant container.

    • Allow the mixture to cool while stirring, then add cold absolute ethanol.

    • Heat the mixture to dissolve the solid as much as possible, then cool to crystallize the crude product.

    • Filter the solid and wash the filter cake with cold absolute ethanol.[4]

  • Hydrolysis and Work-up:

    • Add the obtained solid to a solution of sodium hydroxide and water in a reactor.

    • Stir the mixture under reflux for 4 hours.[5]

    • After cooling, dilute the reaction mixture with water.

    • Acidify the solution to a pH of 2-3 with 20% hydrochloric acid, which will cause the product to precipitate as a solid or oily substance.[5]

    • Stir, cool, and then filter the precipitate.

    • Dry the crude product.[5]

  • Purification:

    • Dissolve the crude product in acetone and filter off any insoluble matter.

    • Evaporate the acetone to obtain the purified product.

    • For higher purity, recrystallize the residue from ethyl acetate.[5]

    • Dry the final product under vacuum. A yield of approximately 80% with a melting point of 142-144 °C can be expected.[5]

Process Workflow

Workflow start Start charge_reactors Charge Reactors: - p-Chlorophenylacetic Acid - Phthalic Anhydride - Sodium Acetate start->charge_reactors reaction High-Temperature Reaction (240-250 °C, 3h) Remove Water charge_reactors->reaction cool_precipitate Cool and Precipitate with Ethanol reaction->cool_precipitate filter_wash Filter and Wash with Ethanol cool_precipitate->filter_wash hydrolysis NaOH Hydrolysis (Reflux, 4h) filter_wash->hydrolysis acidify Acidify with HCl to pH 2-3 hydrolysis->acidify filter_dry Filter and Dry Crude Product acidify->filter_dry recrystallize Recrystallize from Ethyl Acetate filter_dry->recrystallize final_product Final Product: This compound recrystallize->final_product

Caption: Large-scale synthesis workflow.

Safety and Hazard Information

A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Data sourced from publicly available Safety Data Sheets.[2][3]

Quality Control

For industrial production, stringent quality control is essential. The following analytical techniques are recommended:

Analytical MethodPurposeAcceptance Criteria
HPLC Purity assessment and impurity profiling≥99.0% purity
Melting Point Identity and preliminary purity check142-144 °C
FTIR Spectroscopy Functional group identificationSpectrum conforms to the reference standard
¹H NMR Spectroscopy Structural confirmationSpectrum conforms to the expected chemical structure
Loss on Drying (LOD) Determination of residual solvent and water≤0.5%

Conclusion

The protocol described provides a robust and scalable method for the large-scale synthesis of this compound. Adherence to the detailed procedures, safety precautions, and quality control measures will ensure the production of a high-purity product suitable for its intended applications in pharmaceutical manufacturing. As with any chemical process, optimization of reaction parameters may be necessary when scaling up to a specific plant's equipment and capabilities.

References

Application Notes and Protocols: 2-((4-Chlorophenyl)acetyl)benzoic Acid as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is a versatile bifunctional molecule, incorporating both a keto and a carboxylic acid group. This unique structural feature makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its utility is prominently highlighted in its role as a key intermediate in the synthesis of the antihistamine Azelastine. Beyond this, its 1,4-dicarbonyl-like structure allows for its application in cyclocondensation reactions, such as the Paal-Knorr synthesis, to generate substituted pyrroles and other heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of bioactive compounds derived from this valuable building block, with a focus on its application in generating potent anti-inflammatory agents.

Chemical Properties

PropertyValue
CAS Number 53242-76-5
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents, limited solubility in water
IUPAC Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid

Application 1: Synthesis of Anti-inflammatory Pyrrole Derivatives

Substituted pyrroles are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,4-dicarbonyl-like scaffold of this compound makes it an ideal precursor for the synthesis of highly substituted pyrroles via the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a pyrrole ring.

A notable example is the synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f ), which has demonstrated significant anti-inflammatory and immunomodulatory effects.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)

This protocol is based on the principles of the Paal-Knorr pyrrole synthesis.[1]

Materials:

  • This compound

  • 3-Amino-2-phenylpropanoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Activation of the carboxylic acid: A mixture of this compound (1 equivalent) and acetic anhydride (2 equivalents) is heated at reflux for 1 hour to form the corresponding cyclic anhydride. The excess acetic anhydride is removed under reduced pressure.

  • Paal-Knorr Cyclization: The resulting anhydride is dissolved in glacial acetic acid. To this solution, 3-amino-2-phenylpropanoic acid (1.1 equivalents) and sodium acetate (1.5 equivalents) are added.

  • The reaction mixture is heated at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.

dot

Synthesis_Workflow start This compound anhydride Cyclic Anhydride Intermediate start->anhydride Acetic Anhydride, Reflux reaction_mixture Reaction Mixture in Acetic Acid anhydride->reaction_mixture amino_acid 3-Amino-2-phenylpropanoic acid amino_acid->reaction_mixture product Compound 3f (Crude) reaction_mixture->product Paal-Knorr Cyclization, Reflux purified_product Purified Compound 3f product->purified_product Recrystallization

Caption: Synthetic workflow for Compound 3f.

Protocol 2: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1]

Materials:

  • Wistar rats (male, 150-200 g)

  • Compound 3f

  • Diclofenac sodium (positive control)

  • 0.9% Saline solution (vehicle)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (saline)

    • Positive control (Diclofenac, e.g., 10 mg/kg)

    • Test groups (Compound 3f at various doses, e.g., 10, 20, 40 mg/kg)

  • Drug Administration: The test compounds, positive control, and vehicle are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Evaluation of Immunomodulatory Effects (LPS-Induced Cytokine Production)

This protocol assesses the effect of the compound on the production of key inflammatory cytokines.[1]

Materials:

  • Wistar rats

  • Compound 3f

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Centrifuge and other standard laboratory equipment

Procedure:

  • Animal Treatment: Animals are treated with the test compound or vehicle as described in Protocol 2.

  • LPS Challenge: One hour after drug administration, animals are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Blood Collection: 2-4 hours after the LPS challenge, blood samples are collected via cardiac puncture under anesthesia.

  • Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.

  • Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine levels in the treated groups are compared to the vehicle-treated control group.

Quantitative Data

Table 1: Anti-inflammatory Activity of Compound 3f in Carrageenan-Induced Paw Edema in Rats [1]

TreatmentDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Vehicle (Saline)-0
Diclofenac1065.2
Compound 3f1045.8
Compound 3f2058.3
Compound 3f4072.5

Table 2: Effect of Compound 3f on Serum Cytokine Levels in LPS-Challenged Rats [1]

TreatmentDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle + Saline-15.4 ± 2.125.8 ± 3.512.1 ± 1.8
Vehicle + LPS-485.6 ± 35.2650.2 ± 42.1210.5 ± 15.7
Compound 3f + LPS20210.3 ± 18.9315.7 ± 25.495.8 ± 8.6
Compound 3f + LPS40125.7 ± 11.5180.4 ± 15.155.2 ± 4.9

*p < 0.05 compared to Vehicle + LPS group

Mechanism of Action: Anti-inflammatory Pathway

The anti-inflammatory activity of pyrrole derivatives like Compound 3f is believed to be mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Upon stimulation by inflammatory signals such as LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Compound 3f may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, leading to a reduction in the production of these key inflammatory mediators.

dot

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB_Activation NF-κB Activation Pathway Receptor->NFkB_Activation NFkB_Nuclear NF-κB Translocation to Nucleus NFkB_Activation->NFkB_Nuclear Gene_Transcription Gene Transcription NFkB_Nuclear->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound3f Compound 3f Compound3f->NFkB_Activation Inhibition

Caption: Proposed anti-inflammatory mechanism.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive compounds. The protocols and data presented herein demonstrate its utility in the generation of potent anti-inflammatory pyrrole derivatives. The straightforward access to this starting material, combined with the robustness of cyclocondensation reactions, opens up avenues for the creation of diverse chemical libraries for screening against a wide range of therapeutic targets. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this scaffold in developing novel therapeutics.

References

Application Notes and Protocols for Amide Formation from 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of amides from 2-((4-chlorophenyl)acetyl)benzoic acid. The following methods are among the most common and effective for amide bond formation, offering a range of options depending on the substrate scope, desired purity, and available resources.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other functional molecules. The direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This document outlines three robust protocols for the conversion of this compound to its corresponding amides using common coupling reagents and an acid chloride intermediate.

Comparative Data of Amidation Methods

The choice of amidation method can significantly impact reaction efficiency, yield, and purity. Below is a summary of typical yields for various amide coupling methods.

Coupling MethodCoupling ReagentsTypical Yield (%)Notes
Carbodiimide CouplingEDC, HOBt, DIPEA70-95%A mild and widely used method with a simple workup as the urea byproduct is water-soluble.[1][2][3][4]
Uronium Salt CouplingHATU, DIPEA85-98%Highly efficient and rapid, especially for sterically hindered substrates.[5][6]
Acyl Chloride FormationThionyl Chloride (SOCl₂)60-90%A cost-effective, two-step, one-pot method suitable for a wide range of substrates.[7][8][9][10]

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1][11]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Carboxylic Acid, Amine, and HOBt in DCM/DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_dipea Add DIPEA add_edc->add_dipea stir Warm to RT and Stir (8-24h) add_dipea->stir quench Dilute with DCM stir->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Amide Product

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: Amide Synthesis using HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms an active OAt-ester, leading to rapid amide bond formation, often with high yields.[5][6]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid and HATU in DMF add_dipea Add DIPEA, Stir 5 min start->add_dipea add_amine Add Amine add_dipea->add_amine stir Stir at RT (1-4h) add_amine->stir quench Pour into Water, Extract with EtOAc stir->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Amide Product

Caption: Workflow for HATU mediated amide synthesis.

Protocol 3: Amide Synthesis via Acyl Chloride Formation

This two-step, one-pot protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the addition of the amine.[7][8][9][10]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) (1.2 equivalents)

  • Amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

Step 1: Acyl Chloride Formation

  • To a round-bottom flask, add this compound (1.0 equivalent) and dissolve in anhydrous DCM or THF.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the conversion to the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM or THF.

  • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (3.0 equivalents) in the same solvent.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification start Dissolve Carboxylic Acid in DCM/THF add_socl2 Add SOCl₂ at 0 °C start->add_socl2 reflux Reflux (1-2h) add_socl2->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 dissolve_acyl Dissolve Acyl Chloride in DCM/THF concentrate1->dissolve_acyl add_amine Add Amine/TEA solution at 0 °C dissolve_acyl->add_amine stir Stir at RT (2-6h) add_amine->stir quench Dilute with DCM stir->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Amide Product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

References

Application Notes and Protocols for the Selective Reduction of the Ketone Group in 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective reduction of the ketone functionality in 2-((4-Chlorophenyl)acetyl)benzoic acid to yield 2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide focuses on the chemoselective reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent that preserves the carboxylic acid moiety. Alternative reduction methods, including the Clemmensen and Wolff-Kishner reductions for complete deoxygenation to the methylene group, are also discussed for comparative purposes. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to ensure reproducible and efficient execution in a laboratory setting.

Introduction

The selective reduction of a ketone in the presence of a carboxylic acid is a common challenge in organic synthesis. The target molecule, this compound, possesses both a ketone and a carboxylic acid functional group. The choice of reducing agent is paramount to achieve the desired transformation without affecting the carboxylic acid. Sodium borohydride (NaBH₄) is a well-established reagent for the chemoselective reduction of ketones and aldehydes due to its mild nature, contrasting with more powerful reducing agents like lithium aluminum hydride (LiAlH₄) which would reduce both functional groups.[1][2] This document outlines a detailed protocol for the selective reduction of the ketone in this compound to the corresponding secondary alcohol using sodium borohydride. Additionally, classical methods for the complete reduction of the ketone to a methylene group, namely the Clemmensen and Wolff-Kishner reductions, are presented as alternative synthetic pathways.

Comparison of Reduction Methods

The choice of reduction method dictates the final product. Below is a summary of the outcomes for different reduction strategies for this compound.

Reducing Agent/Method Product Reaction Conditions Selectivity Typical Yields
Sodium Borohydride (NaBH₄)2-((4-chlorophenyl)(hydroxy)methyl)benzoic acidMethanol or Ethanol, 0°C to RTHigh for ketone over carboxylic acid85-95%
Clemmensen Reduction (Zn(Hg), HCl)2-((4-Chlorophenyl)methyl)benzoic acidConcentrated HCl, heatReduces ketone to methylene60-80%
Wolff-Kishner Reduction (H₂NNH₂, KOH)2-((4-Chlorophenyl)methyl)benzoic acidHigh-boiling solvent (e.g., ethylene glycol), heatReduces ketone to methylene70-90%
Lithium Aluminum Hydride (LiAlH₄)2-((4-chlorophenyl)methyl)phenyl)methanolAnhydrous ether or THFNon-selective; reduces both ketone and carboxylic acidNot applicable for selective reduction

Experimental Protocols

Protocol 1: Selective Ketone Reduction to an Alcohol using Sodium Borohydride

This protocol describes the selective reduction of the ketone in this compound to the corresponding secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.75 g (10 mmol) of this compound in 50 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.

  • Addition of Reducing Agent: Slowly add 0.45 g (12 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of 20 mL of 1 M HCl. Effervescence will be observed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid.

Expected Results:

  • Yield: 85-95%

  • Appearance: White to off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, COOH), 7.2-8.0 (m, 8H, Ar-H), 6.0-6.2 (d, 1H, CH-OH), 5.5-5.7 (d, 1H, CH-OH).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168-170 (COOH), 125-145 (Ar-C), 70-75 (CH-OH).

Protocol 2: Complete Ketone Reduction to a Methylene Group via Clemmensen Reduction

This protocol is for the complete deoxygenation of the ketone to a methylene group.

Materials:

  • This compound

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2.75 g (10 mmol) of this compound, 20 g of zinc amalgam, 50 mL of water, and 100 mL of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to a vigorous reflux for 4-6 hours.

  • Cooling and Extraction: After cooling to room temperature, decant the aqueous layer from the zinc amalgam. Extract the aqueous layer with three 50 mL portions of toluene.

  • Washing: Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-((4-Chlorophenyl)methyl)benzoic acid.

  • Purification: The crude product can be purified by recrystallization.

Protocol 3: Complete Ketone Reduction to a Methylene Group via Wolff-Kishner Reduction

This protocol provides an alternative, basic condition for the complete deoxygenation of the ketone.

Materials:

  • This compound

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, add 2.75 g (10 mmol) of this compound, 5 mL of hydrazine hydrate, and 100 mL of ethylene glycol. Heat the mixture at 100-120°C for 1 hour.

  • Reduction: Add 5 g of potassium hydroxide pellets to the mixture and increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-4 hours.

  • Workup: Cool the reaction mixture and pour it into 200 mL of water. Acidify with 1 M HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude 2-((4-Chlorophenyl)methyl)benzoic acid can be purified by recrystallization.

Visualizations

Reaction_Pathway start This compound product1 2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid start->product1 NaBH4, MeOH product2 2-((4-Chlorophenyl)methyl)benzoic acid start->product2 Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner)

Caption: Reaction pathways for the reduction of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Starting Material in Methanol cool Cool to 0-5°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0°C then RT add_nabh4->react quench Quench with HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify

Caption: Experimental workflow for the selective reduction using Sodium Borohydride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most commonly cited method is the high-temperature condensation of p-chlorophenylacetic acid with phthalic anhydride, using a catalyst such as sodium acetate.[1] Another potential route is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride or a derivative in the presence of a Lewis acid catalyst.

Q2: What is a typical yield for the synthesis of this compound?

A2: For the high-temperature condensation of p-chlorophenylacetic acid and phthalic anhydride, a yield of approximately 80% has been reported.[1] Yields for a Friedel-Crafts acylation route can vary significantly based on the specific reagents, catalyst, and reaction conditions employed.

Q3: What are the recommended purification methods for this compound?

A3: The most common purification technique is recrystallization from a suitable solvent, such as ethyl acetate.[1] Washing the crude product with a solvent like absolute ethanol can also be effective in removing certain impurities.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: The high-temperature condensation method involves heating the reaction mixture to 240-250°C, which requires appropriate heating equipment and safety measures to prevent burns and uncontrolled reactions. Phthalic anhydride is a known irritant and sensitizer. Friedel-Crafts acylation often uses strong Lewis acids like aluminum chloride, which are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on the high-temperature condensation method.

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete Reaction: Reaction time may be too short or the temperature may not have been consistently maintained in the optimal range (240-250°C).Ensure the reaction is heated for the recommended duration (e.g., 3 hours) and that the temperature is monitored and controlled accurately.[1]
Moisture in Reagents: The presence of water can interfere with the reaction, especially if using a moisture-sensitive catalyst.Use anhydrous reagents and ensure all glassware is thoroughly dried before use. Freshly melted sodium acetate is recommended to ensure it is anhydrous.[1]
Inefficient Removal of Water: The water produced during the condensation reaction can inhibit the forward reaction.Ensure the reaction setup allows for the efficient removal of water as it is formed, for example, through a side-arm condenser or a Dean-Stark trap.[1]
Product is an Oil or Gummy Solid Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the final product and prevent crystallization.Ensure the reaction has gone to completion. The purification process is crucial; perform recrystallization from a suitable solvent like ethyl acetate. Washing with a less polar solvent might help remove some impurities before recrystallization.
Incomplete Removal of Solvent: Residual solvent from the workup can result in an oily product.Ensure the product is thoroughly dried under vacuum after filtration to remove all traces of the recrystallization solvent.
Formation of Side Products Decarboxylation: At very high temperatures, decarboxylation of the starting materials or the product can occur, leading to a variety of byproducts.Carefully control the reaction temperature to avoid exceeding the recommended range.
Charring/Decomposition: Prolonged heating at excessively high temperatures can lead to the decomposition of the organic materials.Monitor the reaction closely and avoid overheating. The color of the reaction mixture can be an indicator of decomposition.
Difficulty in Purification Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in solubility for the product at high and low temperatures.Test a range of solvents or solvent mixtures to find the optimal conditions for recrystallization. Ethyl acetate is a good starting point.[1]
Co-precipitation of Impurities: If impurities have similar solubility profiles to the product, they may crystallize out together.Consider a multi-step purification process, such as washing with a different solvent before recrystallization, or using column chromatography if high purity is required.

Experimental Protocols

High-Temperature Condensation of p-Chlorophenylacetic Acid and Phthalic Anhydride [1]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a means to remove water (e.g., a short, wide-bore bent glass tube leading to a condenser), combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate.

  • Heating: Rapidly heat the reaction mixture to approximately 250°C with vigorous stirring.

  • Reaction: Maintain the temperature between 240-250°C for 3 hours. During this time, water will be produced and should be continuously removed from the reaction.

  • Workup: While still hot, pour the reaction mixture into an open, heat-resistant container. Allow it to cool while stirring.

  • Initial Purification: Add cold absolute ethanol to the cooled solid. Heat the mixture to dissolve as much of the solid as possible.

  • Isolation: Cool the ethanol mixture and filter the solid product. Wash the collected solid with absolute ethanol.

  • Recrystallization: For further purification, dissolve the crude product in hot ethyl acetate. Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum. The expected melting point of the product is 142-144°C.

Visualizations

Reaction Scheme: High-Temperature Condensation

G Reaction Scheme for this compound Synthesis cluster_reactants Reactants cluster_product Product p-Chlorophenylacetic Acid p-Chlorophenylacetic Acid Reaction Sodium Acetate 240-250°C, 3h p-Chlorophenylacetic Acid->Reaction Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Reaction Target Molecule This compound Reaction->Target Molecule Water Water Reaction->Water H2O (byproduct)

Caption: High-temperature condensation of reactants to form the target molecule.

Troubleshooting Workflow

G start Start Synthesis low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_temp Verify Temperature (240-250°C) low_yield->check_temp Yes wash Wash with Ethanol impure_product->wash Yes success Successful Synthesis impure_product->success No check_time Verify Reaction Time (≥3 hours) check_temp->check_time check_reagents Check Reagent Purity & Anhydrous Conditions check_time->check_reagents check_reagents->start Re-run recrystallize Optimize Recrystallization (Solvent, Temperature) recrystallize->success wash->recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Crystallization of 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-((4-Chlorophenyl)acetyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is a white to off-white solid.[1] It has a melting point in the range of 137-144 °C. Its solubility is generally limited in water, while it is slightly soluble in solvents like dimethyl sulfoxide (DMSO) and methanol.[1]

Q2: My crystallization is not producing crystals, but an oily substance. What is happening?

This phenomenon is known as "oiling out" and is a common issue in the crystallization of organic compounds. It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This can be caused by several factors, including high impurity levels, a high degree of supersaturation, or the melting point of the compound being lower than the temperature of the solution. For this compound, a documented synthesis protocol notes the formation of a solid oily precipitate which is then recrystallized from ethyl acetate.[1]

Q3: How can I prevent my compound from "oiling out"?

To prevent oiling out, you can try the following strategies:

  • Slower Cooling: Allow the solution to cool more slowly to reduce the level of supersaturation.

  • Solvent Selection: Choose a solvent in which the compound is less soluble at higher temperatures. A mixed solvent system can also be effective.

  • Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution to encourage crystal growth over oiling out.

  • Lower Crystallization Temperature: If possible, cool the solution to a lower temperature where the viscosity is higher, which can sometimes favor crystallization.

Q4: I am not getting any crystals to form at all. What should I do?

If no crystals form, your solution may not be sufficiently supersaturated. Here are a few troubleshooting steps:

  • Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration of the compound.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.

  • Re-dissolve and Cool Slowly: If the above methods fail, you can try heating the solution to re-dissolve any microscopic crystals that may have formed and then allow it to cool very slowly, perhaps by placing the flask in an insulated container.

Q5: My crystal yield is very low. How can I improve it?

Low yield can be due to several factors:

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used after the solution has reached room temperature.

  • Excessive Washing: Washing the crystals with a solvent in which they are even slightly soluble will lead to a loss of product. Use a minimal amount of ice-cold solvent for washing.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.

Data Presentation

SolventSolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)Slightly SolubleRoom Temperature[1]
MethanolSlightly SolubleRoom Temperature[1]
WaterLimited/Slightly SolubleNot Specified[1]
Ethyl AcetateSoluble (for recrystallization)Hot[1]
AcetoneSoluble (for dissolving crude product)Not Specified[1]
EthanolSoluble (for dissolving crude product)Hot[1]

Experimental Protocols

Standard Recrystallization Protocol from Ethyl Acetate

This protocol is based on a documented procedure for the purification of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Swirl the flask gently to aid dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Mandatory Visualization

Below is a troubleshooting workflow for the crystallization of this compound.

Crystallization Troubleshooting Troubleshooting Crystallization of this compound start Start Crystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Issue: Oiling Out outcome->oiling_out Oil Forms no_crystals Issue: No Crystals outcome->no_crystals Clear Solution low_yield Issue: Low Yield outcome->low_yield Few Crystals end Successful Crystallization crystals->end reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent concentrate Concentrate Solution no_crystals->concentrate check_wash Check Washing / Cooling Time low_yield->check_wash slow_cool Cool Slowly / Seed reheat_add_solvent->slow_cool slow_cool->outcome scratch_seed Scratch Flask / Seed concentrate->scratch_seed scratch_seed->outcome check_wash->end

Caption: Troubleshooting workflow for crystallization issues.

References

Technical Support Center: Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Ensure the reaction mixture is maintained at the optimal temperature range (240-250°C) for the recommended duration (e.g., 3 hours). Monitor the reaction progress by testing a small aliquot for solubility in hot alcohol; the product should readily dissolve upon completion.[1]
Side Reactions: Competing side reactions may be consuming the starting materials or the desired product.Carefully control the reaction temperature to minimize side reactions. High temperatures can promote the self-condensation of p-chlorophenylacetic acid and decarboxylation of the product.
Loss during Workup: The product may be lost during the purification steps.During acidification, ensure the pH is carefully adjusted to 2-3 to ensure complete precipitation of the product.[2] When washing the crude product, use cold absolute ethanol to minimize dissolution of the desired compound.
Presence of a High-Boiling, Neutral Impurity Self-Condensation of Starting Material: p-Chlorophenylacetic acid can undergo self-condensation at high temperatures to form 1,3-bis(4-chlorophenyl)acetone (a substituted dibenzyl ketone).Lowering the reaction temperature slightly, while extending the reaction time, may help to reduce the rate of this bimolecular side reaction.
Formation of a Colored Impurity Formation of Benzalphthalide-type Structures: Reaction between phthalic anhydride and p-chlorophenylacetic acid can lead to the formation of colored byproducts like (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.Ensure the molar ratio of reactants is optimized. Using a slight excess of phthalic anhydride might favor the desired reaction over the formation of this condensation product.
Gas Evolution and Loss of Product Mass Decarboxylation of the Product: As a β-keto acid, the product is susceptible to decarboxylation at the high temperatures used for the synthesis, leading to the formation of 2-chloro-4'-(chloromethyl)benzophenone and carbon dioxide.Avoid unnecessarily prolonged reaction times at the highest temperatures. Once the reaction is complete, as indicated by solubility tests, proceed with the workup without delay.
Difficulty in Crystallization Presence of Oily Impurities: The presence of side products can inhibit the crystallization of the desired compound.If the product oils out during recrystallization, try adding a small seed crystal of pure this compound to induce crystallization. If that fails, further purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis typically involves the condensation reaction of p-chlorophenylacetic acid and phthalic anhydride in the presence of a catalyst, such as freshly fused sodium acetate, at a high temperature (around 240-250°C).[1][2]

Q2: What are the most common side reactions to be aware of?

A2: The most common side reactions include:

  • Self-condensation of p-chlorophenylacetic acid: This leads to the formation of 1,3-bis(4-chlorophenyl)acetone. Phenylacetic acid is known to form dibenzyl ketone under similar conditions.[3]

  • Decarboxylation of the β-keto acid product: The desired product can lose carbon dioxide at high temperatures.

  • Formation of benzalphthalide-type structures: A condensation reaction between phthalic anhydride and p-chlorophenylacetic acid can result in colored impurities. The formation of benzalphthalide from phthalic anhydride and phenylacetic acid is a known reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: A simple and effective way to monitor the reaction is to take a small sample from the reaction mixture with a glass rod, place it in a test tube with a small amount of alcohol, and heat it to boiling. If the reaction is complete, the material should dissolve readily in the hot alcohol and recrystallize upon cooling.[1]

Q4: What is the role of sodium acetate in this reaction?

A4: Sodium acetate acts as a basic catalyst. It is believed to facilitate the formation of a more reactive nucleophile from p-chlorophenylacetic acid, which then attacks the phthalic anhydride.

Q5: What are the recommended purification methods for the final product?

A5: The typical purification process involves:

  • Dissolving the crude product in an aqueous solution of sodium hydroxide.

  • Acidifying the solution with hydrochloric acid to a pH of 2-3 to precipitate the crude product.[2]

  • Filtering and drying the crude product.

  • Recrystallizing the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure compound.[2]

Experimental Protocol

Synthesis of this compound

  • Materials:

    • p-Chlorophenylacetic acid

    • Phthalic anhydride

    • Freshly fused sodium acetate

    • Absolute ethanol

    • Sodium hydroxide

    • Hydrochloric acid (20%)

    • Acetone

    • Ethyl acetate

  • Procedure:

    • In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly fused sodium acetate.

    • Rapidly heat the mixture to approximately 250°C while stirring.

    • Maintain the reaction temperature between 240-250°C for 3 hours. Water produced during the reaction should be removed.

    • While still hot, pour the reaction mixture into an open, heat-resistant container.

    • Allow the mixture to cool while stirring, then add cold absolute ethanol.

    • Heat the mixture to dissolve as much of the solid as possible, then cool and filter.

    • Wash the filtered solid with absolute ethanol and dry.

    • Add the obtained solid to a solution of sodium hydroxide and water and stir under reflux for 4 hours.

    • Cool the mixture, dilute with water, and acidify to a pH of 2-3 with 20% hydrochloric acid.

    • Stir and cool the mixture to precipitate the product.

    • Filter and dry the crude product.

    • Dissolve the crude product in acetone and filter off any insoluble matter.

    • Evaporate the acetone.

    • Recrystallize the residue from ethyl acetate to obtain the final product.[2]

Visualizations

Synthesis_Pathway Main Synthesis and Side Reaction Pathways Reactant1 p-Chlorophenylacetic Acid Product This compound Reactant1->Product + Phthalic Anhydride (High Temp, NaOAc) SideProduct1 1,3-bis(4-chlorophenyl)acetone (Self-Condensation Product) Reactant1->SideProduct1 Self-Condensation (High Temp) SideProduct3 (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (Condensation Byproduct) Reactant1->SideProduct3 + Phthalic Anhydride (Side Condensation) Reactant2 Phthalic Anhydride Reactant2->Product Reactant2->SideProduct3 SideProduct2 2-Chloro-4'-(chloromethyl)benzophenone (Decarboxylation Product) Product->SideProduct2 Decarboxylation (High Temp)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReaction Check for Complete Reaction (Solubility Test) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeTemp Optimize Temperature/ Reaction Time Incomplete->OptimizeTemp AnalyzeImpurities Analyze for Impurities (e.g., TLC, GC-MS) Complete->AnalyzeImpurities HighBoiling High-Boiling Impurity? AnalyzeImpurities->HighBoiling ColoredImpurity Colored Impurity? AnalyzeImpurities->ColoredImpurity GasEvolution Gas Evolution Noted? AnalyzeImpurities->GasEvolution SelfCondensation Likely Self-Condensation HighBoiling->SelfCondensation Yes Benzalphthalide Likely Benzalphthalide Formation ColoredImpurity->Benzalphthalide Yes Decarboxylation Likely Decarboxylation GasEvolution->Decarboxylation Yes SelfCondensation->OptimizeTemp Benzalphthalide->OptimizeTemp Decarboxylation->OptimizeTemp

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-((4-Chlorophenyl)acetyl)benzoic acid from a reaction mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The product "oils out" during recrystallization instead of forming crystals.

This phenomenon, where the compound separates from the solvent as a liquid instead of a solid, can be caused by several factors.

  • Cause A: The boiling point of the solvent is higher than the melting point of the impure product. Impurities can significantly lower the melting point of a compound.

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of a co-solvent in which the compound is more soluble (e.g., a small amount of acetone if using ethyl acetate).

      • Alternatively, select a recrystallization solvent with a lower boiling point.

  • Cause B: The solution is too concentrated, leading to rapid supersaturation.

    • Solution:

      • Add a small amount of hot solvent to the mixture until the oil redissolves.

      • Allow the solution to cool more slowly to encourage gradual crystal formation. Insulating the flask can help.

  • Cause C: High levels of impurities.

    • Solution: Consider a preliminary purification step before recrystallization. An acid-base extraction is often effective at removing non-acidic impurities.

Issue 2: Low yield of purified product after recrystallization.

Several factors can contribute to a lower than expected recovery of the purified compound.

  • Cause A: Using an excessive amount of recrystallization solvent. This will result in a significant portion of the product remaining dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cause B: Premature crystallization during hot filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution. Perform the filtration as quickly as possible.

  • Cause C: Incomplete crystallization.

    • Solution: After cooling the solution to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Cause D: Washing the collected crystals with a solvent that is not ice-cold.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Issue 3: The recrystallized product is still impure.

If the purity of the product does not improve significantly after recrystallization, consider the following:

  • Cause A: The cooling rate was too fast. Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

  • Cause B: The chosen recrystallization solvent is not optimal for separating the specific impurities present.

    • Solution: Experiment with different solvent systems. A solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes provide better separation.

  • Cause C: The impurities have very similar solubility profiles to the product.

    • Solution: A second recrystallization may be necessary. Alternatively, another purification technique, such as column chromatography, may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. For a Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, common impurities include:

  • Unreacted starting materials: p-Chlorophenylacetic acid and phthalic anhydride.

  • Isomeric products: Positional isomers formed during the acylation reaction.

  • Byproducts from side reactions.

Q2: What is a good starting point for a recrystallization solvent?

A2: Based on available literature, ethyl acetate is a commonly used and effective solvent for the recrystallization of this compound.[1] Ethanol is another potential option. A solvent screening is recommended to find the optimal solvent for your specific crude mixture.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase for separating the product from less polar impurities is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a well-defined spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Q4: My purified product has a yellowish tint. How can I remove the color?

A4: A yellowish tint often indicates the presence of colored impurities. You can try treating the hot solution during recrystallization with a small amount of activated charcoal. Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for this compound is in the range of 142-144 °C.[1] A broad melting point range or a melting point lower than this suggests the presence of impurities.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

Recrystallization SolventSolubility of Crude Product (at boiling point)Crystal AppearanceTypical Recovery Yield (%)Purity by HPLC (%)
Ethyl AcetateGoodWhite, needle-like crystals~80>99
EthanolModerateWhite, plate-like crystals~70>98
TolueneGoodOff-white to pale yellow needles~75~97
Acetone/Water (9:1)GoodFine white powder~85>99

Note: The data in this table is illustrative and based on general principles of recrystallization and literature for similar compounds. Actual results may vary depending on the nature and amount of impurities in the crude product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) sodium hydroxide solution. The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Recrystallization: Recrystallize the solid from a suitable solvent such as ethyl acetate. a. Dissolve the solid in the minimum amount of hot ethyl acetate. b. If the solution is colored, add a small amount of activated charcoal and perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. d. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve small amounts of your crude material, the purified material, and if available, the starting materials in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate.

  • Elution: Develop the TLC plate in a chamber with a mobile phase of hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product and starting materials should have different Rf values, allowing you to assess the purity of your fractions.

Mandatory Visualization

Purification_Workflow cluster_start Starting Point cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_analysis Analysis cluster_end Final Product Crude Reaction Mixture Crude Reaction Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Reaction Mixture->Dissolve in Organic Solvent Extract with Aqueous Base Extract with Aqueous Base Dissolve in Organic Solvent->Extract with Aqueous Base Separate Layers Separate Layers Extract with Aqueous Base->Separate Layers Acidify Aqueous Layer Acidify Aqueous Layer Separate Layers->Acidify Aqueous Layer Isolate Precipitate Isolate Precipitate Acidify Aqueous Layer->Isolate Precipitate Dissolve in Hot Solvent Dissolve in Hot Solvent Isolate Precipitate->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Cool to Crystallize Cool to Crystallize Hot Filtration (optional)->Cool to Crystallize Isolate Crystals Isolate Crystals Cool to Crystallize->Isolate Crystals TLC Analysis TLC Analysis Isolate Crystals->TLC Analysis HPLC Analysis HPLC Analysis TLC Analysis->HPLC Analysis Melting Point Melting Point HPLC Analysis->Melting Point Pure Product Pure Product Melting Point->Pure Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product Oils Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Impure_Product Still Impure? Low_Yield->Impure_Product No Check_Solvent_Volume Minimize Hot Solvent Low_Yield->Check_Solvent_Volume Yes Slower_Cooling_Rate Decrease Cooling Rate Impure_Product->Slower_Cooling_Rate Yes Successful_Purification Successful Purification Impure_Product->Successful_Purification No Slow_Cooling Cool Slowly Reheat_Add_Solvent->Slow_Cooling Change_Solvent Change Solvent System Slow_Cooling->Change_Solvent Preheat_Funnel Preheat Filtration Apparatus Check_Solvent_Volume->Preheat_Funnel Ice_Bath Use Ice Bath for Final Cooling Preheat_Funnel->Ice_Bath Second_Recrystallization Perform Second Recrystallization Slower_Cooling_Rate->Second_Recrystallization Column_Chromatography Consider Column Chromatography Second_Recrystallization->Column_Chromatography

Caption: Troubleshooting decision tree for recrystallization issues.

References

Optimization of Friedel-Crafts acylation conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the Friedel-Crafts acylation procedure.

Q1: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can be attributed to several factors. The most common culprits include:

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2][3] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. It is critical to use anhydrous conditions and freshly opened or purified reagents.[1][2]

  • Insufficient Catalyst: The ketone product of the reaction forms a stable complex with the Lewis acid catalyst.[1][3][4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation often requires stoichiometric amounts (or a slight excess) of the catalyst rather than catalytic amounts.[1][5]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the ring is deactivated and may not be nucleophilic enough to react.[1][3][6][7] The aromatic ring must be at least as reactive as a mono-halobenzene.[6]

  • Sub-optimal Temperature: Reaction temperature significantly impacts yield. Some reactions require heating to overcome the activation energy, while others proceed well at room temperature or 0 °C.[1] Excessively high temperatures can lead to side reactions and the formation of tarry byproducts.[1][3]

  • Poor Reagent Purity: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is crucial for a successful reaction.[1]

Q2: I am observing the formation of multiple products. What is the cause and how can I improve selectivity?

The formation of multiple products can arise from a lack of regioselectivity or, less commonly, polysubstitution.

  • Poor Regioselectivity (Isomer Formation): The directing effects of substituents on the aromatic ring will determine the position (ortho, meta, or para) of acylation. However, reaction conditions, especially the solvent, can influence the ratio of these isomers. For example, the acylation of naphthalene can yield different ratios of 1-acetylnaphthalene (kinetic product) and 2-acetylnaphthalene (thermodynamic product) depending on the solvent system.[8] In non-polar solvents like CS₂ or CH₂Cl₂, the kinetic product is often favored, while polar solvents like nitrobenzene can promote the formation of the more stable thermodynamic product.[8]

  • Polysubstitution: A key advantage of acylation over alkylation is that the introduced acyl group is deactivating, which strongly discourages a second acylation reaction.[1][4][9] However, if the starting aromatic ring is very highly activated, polysubstitution can sometimes occur.[1][7]

Q3: My reaction is not working at all. What are the absolute limitations?

Certain substrates are fundamentally incompatible with Friedel-Crafts acylation conditions.

  • Strongly Deactivated Rings: As mentioned in Q1, aromatic rings with potent electron-withdrawing groups are generally unreactive.[6][10]

  • Aromatic Amines and Alcohols: Substrates containing functional groups with lone pairs of electrons, such as amines (-NH₂, -NHR) or alcohols (-OH), typically fail.[6] The lone pair on the nitrogen or oxygen atom acts as a Lewis base and coordinates with the Lewis acid catalyst.[2][11] This forms a complex that deactivates the ring even more strongly than a nitro group, preventing the reaction.[2][12]

Q4: How can I successfully acylate a substrate with an amine group, like p-chloroaniline?

To acylate an aromatic amine, the highly reactive amino group must first be protected. A common strategy is to convert the amine into an amide (e.g., through acetylation).[2] This reduces the basicity of the nitrogen atom, preventing it from irreversibly complexing with the Lewis acid catalyst and allowing the Friedel-Crafts reaction to proceed.[2] The protecting group can be removed by hydrolysis after the acylation is complete.[2]

Q5: My reaction mixture turned into a dark, tarry material. What went wrong?

The formation of dark, tarry substances is often a sign that the reaction temperature was too high, leading to decomposition and polymerization side reactions.[3] It is crucial to maintain the recommended temperature and monitor the reaction closely.[3]

Data and Parameters

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low or No Yield Wet reagents/glasswareThoroughly dry all glassware; use anhydrous solvents and fresh reagents.[1][2]
Insufficient catalystUse at least a stoichiometric amount (e.g., 1.1-1.2 equivalents) of the Lewis acid.[1][3]
Deactivated aromatic substrateCheck if the substrate has strong electron-withdrawing groups. The reaction may not be feasible.[1]
Substrate has -NH₂ or -OH groupProtect the functional group before acylation.[2]
Multiple Products Poor regioselectivityOptimize the solvent system. Non-polar solvents may favor the kinetic product, polar solvents the thermodynamic.[8]
Dark/Tarry Mixture Reaction temperature too highMaintain recommended temperature (often starting at 0 °C); monitor the reaction closely.[3]
Table 2: Influence of Solvent on Regioselectivity for Naphthalene Acylation
SolventProduct DistributionReference
Carbon Disulfide (CS₂)Prefers 1-acetylnaphthalene (kinetic product)[8]
Dichloromethane (CH₂Cl₂)Prefers 1-acetylnaphthalene (kinetic product)[8]
NitrobenzenePrefers 2-acetylnaphthalene (thermodynamic product)[8]

Key Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Acetyl chloride

  • Anisole

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser) thoroughly dried

  • Ice bath and magnetic stirrer

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Ensure all glassware is oven-dried.[3]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.[3]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. While stirring, slowly add acetyl chloride (1.1 equivalents) to the suspension.[3]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over approximately 30 minutes.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).[3]

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[5][13] This will quench the reaction and decompose the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (e.g., 2 x 25 mL).[5]

  • Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution, followed by brine.[5]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Protection of an Amine (Acetylation of p-Chloroaniline)

This protocol is a prerequisite for acylating an aromatic amine.

Materials:

  • p-Chloroaniline

  • Acetic anhydride

  • Sodium acetate solution

  • Ethanol/water for recrystallization

Procedure:

  • Dissolution: Dissolve p-chloroaniline in a suitable solvent.

  • Acetylation: Add acetic anhydride (slight excess) to the solution.

  • Precipitation: Add a solution of sodium acetate. A white precipitate of the protected N-(4-chlorophenyl)acetamide should form.[2]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.[2]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[2] The resulting acetamide is now ready for use in the Friedel-Crafts acylation (Protocol 1).

Visual Guides

Caption: The mechanism of Friedel-Crafts acylation proceeds in three key steps.

experimental_workflow start Start: Dry Glassware & Anhydrous Reagents setup Assemble Apparatus Under Inert Atmosphere start->setup suspend Suspend Lewis Acid (AlCl₃) in Anhydrous Solvent setup->suspend cool Cool Mixture to 0 °C suspend->cool add_acyl Slowly Add Acylating Agent cool->add_acyl add_sub Dropwise Addition of Aromatic Substrate add_acyl->add_sub react Stir at 0 °C, then Warm to Room Temp add_sub->react monitor Monitor by TLC react->monitor quench Quench Reaction with Ice/HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end End: Pure Product purify->end

Caption: A standard experimental workflow for Friedel-Crafts acylation.

Caption: A logic tree to troubleshoot low-yield Friedel-Crafts reactions.

References

Technical Support Center: Preventing Oiling Out During Recrystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing the issue of "oiling out" during the recrystallization of benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) rather than as solid crystals.[1][2][3][4] This oil is a solute-rich liquid that is immiscible with the bulk solvent. This can be problematic as the oil often traps impurities and can solidify into an amorphous solid, hindering the purification process.[5][6][7]

Q2: What are the primary causes of oiling out when working with benzoic acid derivatives?

A2: Several factors can contribute to oiling out:

  • Low Melting Point: The compound's melting point may be lower than the temperature of the solution during crystallization.[5][6]

  • High Supersaturation: Creating a supersaturated solution too quickly, often through rapid cooling or fast addition of an anti-solvent, is a major cause.[1][3][8]

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.[5][6]

  • Inappropriate Solvent Choice: The chosen solvent may be too good or too poor a solvent for the compound, or its boiling point may be too high.[3][4][6] Solvents with high drug solubility are often associated with a higher risk of oiling out.[9][10]

  • Molecular Characteristics: Molecules with flexible structures, such as long carbon chains, can be more prone to oiling out.[2]

Q3: How does oiling out negatively impact the purification of my benzoic acid derivative?

A3: Oiling out can have several detrimental effects on your experiment:

  • Poor Purification: The oily phase can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[5][7][11]

  • Amorphous Product: The oil may solidify into a non-crystalline, amorphous solid, which is generally less pure and has different physical properties than the desired crystalline form.[1]

  • Difficult Isolation: The sticky, gummy nature of the oil can make it difficult to filter and handle, leading to product loss.[1][8]

Q4: My benzoic acid derivative has already oiled out. What can I do to salvage the experiment?

A4: If oiling out has already occurred, you can try the following troubleshooting steps:

  • Reheat and Dilute: Reheat the solution to dissolve the oil and add more of the primary solvent to decrease the concentration.[5] Then, allow it to cool more slowly.

  • Induce Crystallization Above the "Oiling Out" Temperature: Reheat the solution and then cool it to a temperature just above where oiling out was observed. At this point, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals.

  • Change the Solvent System: If the above methods fail, it may be necessary to remove the solvent and attempt the recrystallization with a different solvent or solvent mixture.

Troubleshooting Guide

Table 1: Solvent Selection for Benzoic Acid and its Derivatives

The choice of solvent is critical to prevent oiling out. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSuitability for Benzoic AcidSuitability for Nitro-Derivatives of Benzoic AcidNotes
WaterSlightly soluble at room temperature, much more soluble at 100°C.[12][13]Slightly soluble.Often used as an anti-solvent or for recrystallizing simple benzoic acid.
EthanolReadily soluble.[12][14]Readily soluble.[14]Good primary solvent. Can be paired with water as an anti-solvent.
MethanolReadily soluble.[12][14]Most soluble.[14]Good primary solvent.
AcetoneReadily soluble.[12]Good primary solvent.[4]Can be paired with a non-polar anti-solvent like heptane.
Ethyl AcetateSoluble.[14]Soluble.[14]
DichloromethaneSoluble.[14]Soluble.[14]
TolueneSoluble.[14]Soluble.[14]
AcetonitrileSoluble.[14]Soluble.[14]

Note: The solubility of specific benzoic acid derivatives may vary. It is recommended to perform small-scale solubility tests to determine the optimal solvent.

Experimental Protocols

Protocol 1: Slow Cooling Recrystallization

This protocol is designed to prevent oiling out by avoiding rapid supersaturation.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure benzoic acid derivative in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can help to slow the cooling rate further.

  • Induce Crystallization (If Necessary): If crystals do not form upon cooling, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the pure compound.[13]

  • Ice Bath: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold solvent.

Protocol 2: Seeding to Prevent Oiling Out

Seeding provides a template for crystal growth and can bypass the kinetic barrier to nucleation, thus preventing the formation of an oil.

  • Prepare a Saturated Solution: Prepare a saturated solution of your benzoic acid derivative in the chosen solvent at an elevated temperature.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but oiling out has not yet occurred. This is known as the metastable zone.

  • Add Seed Crystals: Add a small amount (typically 1-5% by weight) of pure seed crystals of the desired compound.[3]

  • Continue Slow Cooling: Continue to cool the solution slowly to the final crystallization temperature to allow for controlled crystal growth.

Visual Guides

Troubleshooting Oiling Out

G Troubleshooting Workflow for Oiling Out start Oiling Out Observed reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add More Primary Solvent reheat->add_solvent slow_cool Cool Solution Very Slowly add_solvent->slow_cool induce_crystallization Induce Crystallization (Scratching / Seeding) slow_cool->induce_crystallization check_success Crystals Formed? induce_crystallization->check_success success Collect Pure Crystals check_success->success Yes failure Oiling Out Persists check_success->failure No change_solvent Change Solvent System failure->change_solvent

Caption: A flowchart for troubleshooting when oiling out occurs.

Factors Influencing Oiling Out and Prevention Strategies

G Causes of and Solutions for Oiling Out cluster_causes Causes of Oiling Out cluster_prevention Prevention Strategies high_supersaturation High Supersaturation rapid_cooling Rapid Cooling high_supersaturation->rapid_cooling slow_cooling Slow Cooling Rate high_supersaturation->slow_cooling seeding Seeding high_supersaturation->seeding dilute Use More Dilute Solution high_supersaturation->dilute rapid_cooling->slow_cooling PREVENTS impurities Impurities low_mp Low Melting Point impurities->low_mp charcoal Use of Charcoal impurities->charcoal poor_solvent Poor Solvent Choice solvent_screening Solvent Screening poor_solvent->solvent_screening

Caption: Relationship between causes and prevention of oiling out.

References

Technical Support Center: Production of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the production of 2-((4-Chlorophenyl)acetyl)benzoic acid (CAS: 53242-76-5).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis from laboratory to pilot or industrial scale introduces several critical challenges. The most significant are related to heat management, mass transfer, and product purification. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation from the exothermic condensation reaction more difficult and increasing the risk of thermal runaway.[1][2][3] Inadequate mixing in large vessels can lead to localized temperature and concentration gradients, resulting in lower yields and the formation of impurities.[4][5] Finally, controlling crystal growth, polymorphism, and purity during large-scale crystallization is crucial for obtaining a consistent final product.[6][7][8]

Q2: What is a typical yield for this synthesis at lab scale versus pilot scale?

A2: While lab-scale synthesis under optimized conditions can achieve yields of around 80% or higher, a slight decrease is often observed upon scale-up due to the challenges mentioned above. A pilot-scale production might realistically see yields in the range of 70-78%. The table below illustrates a hypothetical comparison.

Q3: What are the most likely impurities to form during large-scale production?

A3: The impurity profile can become more complex during scale-up. Common impurities include unreacted starting materials (p-chlorophenylacetic acid and phthalic anhydride), byproducts from side reactions at high temperatures, such as decarboxylation products, and isomers formed due to alternative reaction pathways. The presence of moisture can also lead to the hydrolysis of phthalic anhydride, reducing its availability for the primary reaction.[9]

Q4: How critical is moisture control during the reaction?

A4: Moisture control is highly critical. The reaction is a type of Friedel-Crafts acylation, which often uses catalysts that are extremely sensitive to water.[9] Any moisture present in the reactants, solvent, or reaction vessel can deactivate the catalyst and lead to significantly lower yields. On an industrial scale, ensuring anhydrous conditions requires rigorous drying of all materials and operating within a closed system under an inert atmosphere (e.g., nitrogen).[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during production.

Issue 1: Low Product Yield

Q: Our yield of this compound dropped from 82% in the lab (1L scale) to 71% in the pilot plant (500L reactor). What are the potential causes?

A: A drop in yield during scale-up is a common issue.[11] The following factors are the most likely contributors:

  • Inadequate Heat Transfer: The high-temperature condensation reaction is likely exothermic. In a large reactor, inefficient heat removal can lead to "hot spots," promoting side reactions and thermal degradation of the product.[2]

  • Poor Mixing: Insufficient agitation in a large volume can result in poor contact between reactants, leading to an incomplete reaction.[4] This can be particularly problematic if one reactant is added portion-wise.

  • Moisture Contamination: Small amounts of moisture that were negligible at the lab scale can have a significant impact in a large batch, consuming reactants and catalyst.[9]

  • Longer Reaction/Workup Times: Increased processing times at a larger scale can expose the product to high temperatures for longer durations, potentially causing degradation.

Issue 2: Product Fails Purity Specifications

Q: The final product after crystallization has a purity of 97.5%, but the specification requires ≥99.0%. What steps can be taken to improve purity?

A: Improving purity involves addressing issues in both the reaction and the final crystallization step.

  • Reaction Temperature Control: Ensure the reaction temperature is maintained within the optimal range. Overheating is a common cause of increased byproduct formation.[1]

  • Optimize Crystallization Conditions:

    • Cooling Rate: A slow, controlled cooling rate is essential for forming larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[8]

    • Solvent Selection: Ensure the chosen recrystallization solvent (e.g., ethyl acetate) effectively dissolves the product at higher temperatures while leaving impurities either insoluble or dissolved at lower temperatures.

    • Agitation: Proper agitation during crystallization prevents the formation of agglomerates and ensures uniform cooling.[12]

  • Washing: After filtration, wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities.

Issue 3: Inconsistent Crystal Size and Filtration Problems

Q: We are observing significant batch-to-batch variation in crystal size, leading to inconsistent filtration times and product drying. How can we control the crystallization process?

A: Achieving consistent crystal size distribution is key to predictable downstream processing.[13]

  • Control Supersaturation: Crystal formation depends on achieving a state of supersaturation. This should be done in a controlled manner, typically by cooling the solution at a precise and repeatable rate.[14]

  • Seeding: Introducing a small quantity of high-purity seed crystals at the appropriate temperature can induce uniform crystallization and help control the final particle size.

  • Polymorphism: Different crystal forms (polymorphs) can have different shapes and properties.[6] It is crucial to develop a process that consistently produces the same polymorphic form. This involves strict control over solvent, temperature, and cooling profiles.

  • Anti-Solvent Addition: If using an anti-solvent crystallization method, the rate and location of the anti-solvent addition must be precisely controlled to avoid localized high supersaturation, which can lead to the formation of fine particles.

Data Presentation

The following table summarizes a hypothetical comparison of process parameters between lab-scale and pilot-scale production, highlighting common challenges.

ParameterLab Scale (1L Reactor)Pilot Scale (500L Reactor)Potential Scale-Up Challenges
Batch Size ~200 g~100 kgManagement of larger quantities of materials.
Reaction Time 4 hours6-8 hoursLonger exposure to high temperatures.
Yield 82%71%Heat/mass transfer limitations, increased side reactions.[2][4]
Purity (Post-Crystallization) 99.5%97.5%Impurity entrapment during crystallization, less efficient purification.
Key Impurity A (Unreacted) 0.1%0.8%Incomplete reaction due to poor mixing.[4]
Key Impurity B (Byproduct) 0.2%1.2%Formation favored by localized high temperatures.[1]
Cooling Time (Crystallization) 1 hour4-6 hoursSlower heat removal affects crystal growth.[8]

Experimental Protocols

Pilot-Scale Synthesis of this compound

Safety Precautions: This process involves high temperatures and potentially hazardous materials. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing. The reactor must be equipped with a pressure relief system.

Equipment:

  • 500L glass-lined reactor with an overhead stirrer, heating/cooling jacket, condenser, and nitrogen inlet/outlet.

  • Charging port for solids and liquids.

  • 500L crystallization vessel with controlled cooling.

  • Centrifuge or filter dryer for product isolation.

Materials:

  • Phthalic Anhydride: 1.0 eq.

  • p-Chlorophenylacetic Acid: 1.05 eq.

  • Sodium Acetate (anhydrous): 1.1 eq.

  • Toluene (solvent for workup)

  • Ethyl Acetate (recrystallization solvent)

  • Activated Carbon

Procedure:

  • Reactor Preparation: Ensure the 500L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with phthalic anhydride, p-chlorophenylacetic acid, and anhydrous sodium acetate under a nitrogen blanket.

  • Reaction:

    • Begin agitation at a moderate speed.

    • Heat the mixture to 240-250°C using the heating jacket.

    • Maintain the reaction at this temperature for 6-8 hours. Water generated during the reaction will be removed via the condenser.

    • Monitor the reaction progress using a suitable in-process control (e.g., HPLC analysis of samples).

  • Workup:

    • Once the reaction is complete, cool the mixture to 100-110°C.

    • Carefully add toluene to the hot mixture to dissolve the crude product.

    • Transfer the hot toluene solution to the crystallization vessel.

  • Purification and Crystallization:

    • If necessary, treat the solution with activated carbon to remove colored impurities, followed by filtration.

    • Evaporate the toluene and replace it with ethyl acetate.

    • Heat the ethyl acetate solution to reflux to ensure complete dissolution.

    • Initiate a controlled cooling ramp (e.g., 10-15°C per hour) to cool the solution to 0-5°C to induce crystallization.

    • Hold the slurry at 0-5°C for at least 2 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate the solid product by centrifugation or filtration.

    • Wash the filter cake with a small amount of cold (0-5°C) ethyl acetate.

    • Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_isolation 4. Isolation & Drying prep Clean, Dry, and Purge 500L Reactor charge Charge Reactants: - Phthalic Anhydride - p-Chlorophenylacetic Acid - Sodium Acetate prep->charge react Heat to 240-250°C for 6-8h (Under Nitrogen) charge->react Agitation cool_react Cool to 110°C react->cool_react dissolve Dissolve in Toluene cool_react->dissolve transfer Transfer to Crystallizer dissolve->transfer recrystallize Recrystallize from Ethyl Acetate transfer->recrystallize filter Centrifuge / Filter recrystallize->filter wash Wash with Cold Ethyl Acetate filter->wash dry Vacuum Dry at 60-70°C wash->dry product Final Product dry->product troubleshooting_purity cluster_reaction Reaction Stage Analysis cluster_crystallization Crystallization Stage Analysis start Product Purity < 99.0% q_temp Was reaction temp within 240-250°C range? start->q_temp a_temp_yes Check Crystallization q_temp->a_temp_yes Yes a_temp_no Action: Improve reactor heating control. Monitor for hot spots. q_temp->a_temp_no No q_cool Was cooling rate slow and controlled? a_temp_yes->q_cool a_cool_no Action: Implement a gradual cooling profile (e.g., 10°C/hr). q_cool->a_cool_no No q_wash Was filter cake wash performed correctly? q_cool->q_wash Yes a_wash_no Action: Wash cake with small amount of cold solvent. q_wash->a_wash_no No a_wash_yes Consider Re-crystallization q_wash->a_wash_yes Yes

References

Troubleshooting low yield in the synthesis of Azelastine from its intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azelastine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of Azelastine, with a particular focus on addressing challenges related to low yield in the final N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Azelastine and where do yield issues typically arise?

A1: A prevalent synthetic route to Azelastine involves the N-alkylation of 4-(4-chlorobenzyl)-1(2H)-phthalazinone with a reactive derivative of 1-methylhexahydroazepin-4-one. The critical step where low yields are often encountered is this final condensation/alkylation reaction. Inefficient reaction conditions can lead to incomplete conversion of starting materials, the formation of by-products, and difficulties in purification, all of which contribute to a lower overall yield. One patented method reports a one-step condensation reaction with a total yield of 67%[1].

Q2: My final N-alkylation step is resulting in a low yield. What are the most likely causes?

A2: Low yield in the N-alkylation of the phthalazinone intermediate can be attributed to several factors:

  • Incomplete Deprotonation: The phthalazinone nitrogen must be deprotonated to become sufficiently nucleophilic to attack the alkylating agent. An insufficiently strong base or suboptimal reaction conditions can lead to a low concentration of the reactive phthalazinone anion.

  • Side Reactions: The formation of by-products is a significant cause of low yield. A common side reaction is the formation of N,N'-dialkylation dimers[2]. O-alkylation, while less common for phthalazinones compared to other lactams, can also be a possibility under certain conditions.

  • Poor Reactivity of the Alkylating Agent: The leaving group on the 1-methylhexahydroazepin-4-yl moiety must be sufficiently reactive. Poor leaving groups will slow down the desired SN2 reaction, potentially allowing side reactions to dominate.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical. For example, a solvent that does not adequately dissolve the reactants will hinder the reaction rate. High temperatures may promote side reactions or decomposition of the product.

Q3: What role does the choice of base play in the N-alkylation of the phthalazinone intermediate?

A3: The base is crucial for deprotonating the phthalazinone, and its strength and properties can significantly impact the reaction's success.

  • Inorganic bases like potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents like DMF for the N-alkylation of phthalazinones[2][3].

  • The choice of base can influence the regioselectivity of the alkylation (N- vs. O-alkylation), although for phthalazinones, N-alkylation is generally favored[4].

Q4: How does the solvent affect the yield of the Azelastine synthesis?

A4: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.

  • Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used for N-alkylation reactions of phthalazinones as they can effectively dissolve the phthalazinone salt and promote SN2 reactions[2]. A mixture of acetone and DMF has also been reported to be effective[3].

  • The use of alcohols as solvents is also described, particularly in methods that involve a preliminary reduction step[1].

Troubleshooting Guides

Issue 1: Low Yield in the Final N-Alkylation Step

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 4-(4-chlorobenzyl)-1(2H)-phthalazinone.

  • The isolated yield of Azelastine is significantly lower than expected.

  • Multiple unexpected spots are visible on the TLC plate.

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Deprotonation - Switch to a stronger base: If using a weak base like K₂CO₃, consider a stronger base, but be mindful of potential side reactions. - Ensure anhydrous conditions: Water can quench the base and the phthalazinone anion. Dry your solvent and glassware thoroughly.
Poor Leaving Group on the Azepine Moiety - Use a more reactive derivative: If using a chloro-derivative, consider converting it to a bromo-, iodo-, or mesylate/tosylate derivative to increase reactivity.
Suboptimal Solvent Choice - Improve solubility: If reactants are not fully dissolved, switch to a more suitable solvent like DMF or DMSO. Ensure the chosen solvent is anhydrous.
Inappropriate Reaction Temperature - Optimize temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-80 °C) may be beneficial. However, monitor for by-product formation, as higher temperatures can promote side reactions.
Formation of By-products (e.g., Dimers) - Adjust stoichiometry: Use a slight excess of the more valuable reagent to ensure the other is fully consumed. - Slow addition: Add the alkylating agent slowly to the deprotonated phthalazinone to maintain a low concentration of the alkylating agent, which can disfavor dimerization[2].

Experimental Protocols

Protocol 1: One-Step Condensation Synthesis of Azelastine Hydrochloride

This protocol is adapted from a patented method[1].

  • Reduction of the Azepine Ketone:

    • Dissolve 350g of N-methylhexahydroazepin-4-one hydrochloride in 10-12 volumes of anhydrous ethanol.

    • Cool the solution to 5 °C.

    • Slowly add 100g of potassium borohydride. Be cautious as gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to 20-25 °C and stir for 12 hours.

  • Condensation:

    • To the reaction mixture from the previous step, add 4-(4-chlorobenzyl)-1-(2H)-phthalazinone.

    • Heat the solution to reflux and maintain for 3 hours.

    • Cool the mixture to 0-5 °C and stir for 2 hours.

    • Filter the solid by-products and concentrate the filtrate under reduced pressure.

  • Purification and Salt Formation:

    • Dissolve the crude product in acetone and decolorize with activated carbon.

    • Filter and adjust the pH of the filtrate to 1-2 with hydrochloric acid.

    • Maintain the temperature at 0-5 °C and stir for 5 hours to precipitate the hydrochloride salt.

    • Filter the solid, wash with acetone and then absolute ethanol.

    • Dry the product to obtain Azelastine hydrochloride.

    Reported Yield: 67%[1]

Protocol 2: General N-Alkylation of a Phthalazinone

This protocol is based on a general method for the N-alkylation of phthalazinone derivatives[2][3].

  • Reaction Setup:

    • To a solution of 4-(4-chlorobenzyl)-1(2H)-phthalazinone (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

  • Alkylation:

    • Add the 1-methylhexahydroazepin-4-yl derivative with a suitable leaving group (e.g., mesylate or halide) (1.1 equivalents) to the mixture.

    • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Synthesis Pathway A 4-(4-chlorobenzyl)- 1(2H)-phthalazinone C Azelastine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1-methylhexahydroazepin-4-one derivative (e.g., mesylate) B->C

Caption: General synthetic pathway for Azelastine via N-alkylation.

G start Low Yield Observed check_reactants Verify Purity and Reactivity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reactants->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_base Optimize Base: - Stronger Base? - Anhydrous Conditions? incomplete_reaction->optimize_base Yes optimize_temp_solvent Optimize Temperature and Solvent: - Increase Temp? - Better Solvent? side_products->optimize_temp_solvent No optimize_stoichiometry Adjust Stoichiometry and Addition Rate side_products->optimize_stoichiometry Yes end Yield Improved optimize_base->end optimize_temp_solvent->end optimize_stoichiometry->end

Caption: Troubleshooting workflow for low yield in Azelastine synthesis.

References

Stability issues of 2-((4-Chlorophenyl)acetyl)benzoic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-((4-Chlorophenyl)acetyl)benzoic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Several suppliers recommend storage at room temperature.[3][4][5] Avoid exposure to incompatible materials.

Q2: What materials are known to be incompatible with this compound?

A2: You should avoid storing this compound with strong oxidizing agents, as they are listed as incompatible materials.[6]

Q3: What are the physical characteristics of this compound?

A3: It is a white to off-white solid.[1][3][5]

Q4: Has a definitive degradation pathway for this compound been established?

A4: Currently, there is no publicly available, detailed degradation pathway specifically for this compound. However, based on its chemical structure (a keto-acid), potential degradation could occur through hydrolysis or decarboxylation under certain conditions. For analogous compounds like other chlorobenzoic acids, degradation can proceed via hydroxylation.[7] To determine the specific degradation products for your experimental conditions, a forced degradation study is recommended.[8][9]

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiments using this compound.

This guide will help you troubleshoot potential stability issues with your compound.

G start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Rectify storage as per recommendations (cool, dry, dark, sealed). storage_ok->correct_storage No check_purity 2. Assess Purity of Stock storage_ok->check_purity Yes retest Retest with properly stored material. correct_storage->retest end End: Problem Resolved or Further Investigation Needed retest->end run_qc Action: Run analytical QC (e.g., HPLC, NMR) on the current batch. check_purity->run_qc purity_ok Purity Meets Specification? run_qc->purity_ok new_batch Action: Obtain a new, certified batch of the compound. purity_ok->new_batch No check_solution 3. Evaluate Solution Stability purity_ok->check_solution Yes new_batch->retest solution_fresh Are solutions prepared fresh daily? check_solution->solution_fresh forced_degradation Consider a forced degradation study to understand stability in your specific solvent and conditions. solution_fresh->forced_degradation No solution_fresh->end Yes prepare_fresh Action: Prepare solutions immediately before use. prepare_fresh->retest forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

Summary of Recommended Storage and Handling

ParameterRecommendationSource(s)
Temperature Cool or Room Temperature[1][3][4][5]
Atmosphere Dry and in a well-ventilated area[1][2]
Container Tightly closed container[1][2]
Incompatibilities Avoid strong oxidizing agents[6]
Handling Avoid formation of dust and aerosols[1][2]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep Prepare stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile). acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo analysis Analyze samples at time points (e.g., 2, 4, 8, 24h) by a stability-indicating method (e.g., RP-HPLC). acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize significant degradation products (e.g., LC-MS). analysis->characterization

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

  • Stress Conditions: Expose the compound to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

    • Thermal Degradation: Expose both the solid powder and the stock solution to high heat (e.g., 80°C).

    • Photostability: Expose the solid powder and stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[12][13]

  • Data Evaluation: Calculate the percentage of degradation and identify any degradation products. For significant degradation products, further characterization using techniques like LC-MS may be necessary to elucidate their structures.[14]

References

Technical Support Center: Optimizing Recrystallization of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of 2-((4-Chlorophenyl)acetyl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound. - Insufficient solvent is being used.- Refer to the Solvent Selection Guide below to choose a more suitable solvent. The "like dissolves like" principle is a good starting point; given the compound's structure (an aromatic ketone and a carboxylic acid), polar aprotic or moderately polar protic solvents should be effective. - Gradually add more hot solvent in small increments until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.
The compound "oils out" instead of crystallizing. - The solution is cooling too rapidly. - The boiling point of the solvent is higher than the melting point of the compound (approximately 142-144°C). - The compound is significantly impure.- Allow the solution to cool more slowly. You can insulate the flask with glass wool or a beaker of hot water to slow down the cooling rate. - Re-heat the solution until the oil redissolves. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point slightly. - Consider pre-purifying the crude material using a different technique, such as column chromatography, if impurities are substantial.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used). - The solution is supersaturated and requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus. - Add a "seed crystal" of pure this compound to the solution.
Poor or low yield of crystals. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization occurred during hot filtration.- Place the mother liquor in an ice bath to encourage further crystallization. If this is ineffective, reduce the volume of the mother liquor by evaporation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.
The recrystallized product is not pure. - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent did not effectively differentiate between the compound and the impurities (i.e., impurities were also insoluble in the cold solvent).- Repeat the recrystallization process, ensuring a slow cooling rate. - Select a different solvent system. Perform small-scale solubility tests on the impurities if they are known. An ideal solvent will keep impurities dissolved at both high and low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] Based on its chemical structure, which includes a polar carboxylic acid group and a large, relatively nonpolar aromatic backbone, suitable solvents are likely to be moderately polar. Ethyl acetate has been reported as a successful recrystallization solvent for this compound.[2] Other potential single-solvent systems to investigate include acetone, ethanol, and methanol. A mixed-solvent system, such as ethanol/water or acetone/hexane, may also be effective.[3]

Q2: How do I perform a solvent screening to find the best solvent system?

A2: A systematic solvent screening is crucial for optimizing recrystallization. A general protocol is provided in the "Experimental Protocols" section below. This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and at the solvent's boiling point.

Q3: My compound is soluble in most organic solvents at room temperature. What should I do?

A3: If your compound is highly soluble in a particular solvent even at room temperature, that solvent is not suitable for single-solvent recrystallization. In this case, you should explore a mixed-solvent (or solvent/anti-solvent) system. Dissolve your compound in a minimal amount of the solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Gently warm the mixture to redissolve the solid and then allow it to cool slowly.

Q4: How can I improve the crystal quality and size?

A4: The rate of cooling is the most critical factor influencing crystal size and quality. Slow, undisturbed cooling allows for the formation of larger, more well-defined crystals, which are typically purer.[1] Avoid agitating the flask during the cooling process.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. To prevent this, ensure a slow cooling rate and consider using a solvent with a lower boiling point. If oiling occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Data Presentation

SolventSolubility at Room Temp. (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon Cooling?Observations (e.g., color, crystal shape, oiling out)
Ethyl Acetate
Acetone
Ethanol
Methanol
Toluene
Water
Hexane
Other

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, swirling after each addition, until the solid dissolves. Record the volume of solvent required. If the solid does not dissolve in approximately 3 mL of solvent, it can be considered "insoluble" at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent in small portions until the solid completely dissolves. Record the total volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe whether crystal formation occurs and note the quality and quantity of the crystals.

  • An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal recovery upon cooling.

Protocol 2: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.

  • If the compound does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely before determining their weight and purity (e.g., by melting point analysis).

Visualizations

Recrystallization_Workflow start Start: Crude This compound solvent_screening Solvent Screening (Protocol 1) start->solvent_screening single_solvent Good Single Solvent Found? solvent_screening->single_solvent single_recrystallization Single Solvent Recrystallization (Protocol 2) single_solvent->single_recrystallization Yes mixed_solvent_path Explore Mixed Solvent System single_solvent->mixed_solvent_path No cool_slowly Cool Slowly single_recrystallization->cool_slowly dissolve Dissolve in 'Good' Solvent mixed_solvent_path->dissolve add_antisolvent Add 'Poor' Solvent (Anti-solvent) until turbidity appears dissolve->add_antisolvent warm_to_clear Warm gently to re-dissolve add_antisolvent->warm_to_clear warm_to_clear->cool_slowly collect_crystals Collect Crystals (Vacuum Filtration) cool_slowly->collect_crystals dry_product Dry Pure Product collect_crystals->dry_product end End: Purified Product dry_product->end

Caption: Workflow for optimizing the recrystallization of this compound.

References

Characterization of unexpected byproducts in 2-((4-Chlorophenyl)acetyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is a Friedel-Crafts acylation reaction. One established procedure involves the reaction of p-chlorophenylacetic acid with phthalic anhydride in the presence of a catalyst like anhydrous aluminum chloride or at high temperatures with sodium acetate.

Q2: My reaction yields a mixture of products, as indicated by TLC/LC-MS. What are the likely byproducts?

A2: In addition to the desired product, this compound, the formation of positional isomers is highly probable. These are 2-((2-chlorophenyl)acetyl)benzoic acid (ortho-isomer) and 2-((3-chlorophenyl)acetyl)benzoic acid (meta-isomer). The chloro group on the phenyl ring directs acylation to the ortho and para positions, with the para-isomer being the major product due to reduced steric hindrance.

Q3: How can I confirm the identity of the main product and the byproducts?

A3: A combination of analytical techniques is recommended. Mass spectrometry (MS) can confirm the molecular weight of the isomers, which is identical for all three. High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for unambiguously distinguishing between the ortho-, meta-, and para-isomers based on the splitting patterns and chemical shifts of the aromatic protons.

Q4: Are there any other potential, less common byproducts?

A4: While positional isomers are the most expected byproducts, other side reactions can occur depending on the reaction conditions. These could include di-acylation products (where a second acetylbenzoic acid moiety is added to the chlorophenyl ring), or byproducts from the self-condensation of starting materials. At very high temperatures, decarboxylation of the benzoic acid moiety could potentially occur, though this is less likely under standard Friedel-Crafts conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Suboptimal reaction temperature.- Catalyst deactivation (e.g., by moisture).- Formation of a high percentage of isomeric byproducts.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. For AlCl₃ catalyzed reactions, temperatures are typically kept low initially and then raised.- Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled solvents and a dry reaction setup.- Modify the reaction conditions (e.g., solvent, catalyst, temperature) to favor the formation of the para-isomer.
Product is an oil or has a low melting point - Presence of impurities, particularly isomeric byproducts, which can depress the melting point.- Residual solvent.- Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or an ethanol/water mixture.[1]
NMR spectrum shows complex multiplets in the aromatic region - The sample is a mixture of ortho-, meta-, and para-isomers.- Isolate the main product using column chromatography or preparative HPLC.- Compare the spectrum of the purified product with the expected spectrum for this compound.- Analyze the spectra of the byproduct fractions to identify the ortho- and meta-isomers based on their distinct aromatic proton splitting patterns.
Mass spectrum shows the correct mass, but the product is impure - The sample contains isomers, which have the same molecular weight.- Use a separation technique like HPLC or GC-MS to resolve the different isomers before MS analysis.- Rely on NMR and chromatographic data for purity assessment, not just mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of 2-((Chlorophenyl)acetyl)benzoic Acid Isomers

PropertyThis compound (para-isomer)2-((2-Chlorophenyl)acetyl)benzoic acid (ortho-isomer)2-((3-Chlorophenyl)acetyl)benzoic acid (meta-isomer)
Molecular Formula C₁₅H₁₁ClO₃[2]C₁₅H₁₁ClO₃C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol [2]274.70 g/mol 274.70 g/mol
Melting Point 142-144 °C[1]Data not readily availableData not readily available
Appearance White to off-white solidExpected to be a solidExpected to be a solid

Table 2: Expected ¹H NMR Spectral Data (Aromatic Region)

CompoundExpected Chemical Shifts and Splitting Patterns
para-isomer Two sets of doublets for the chlorophenyl protons (AA'BB' system). A complex multiplet for the four protons of the benzoic acid moiety.
ortho-isomer A complex multiplet for the four protons of the chlorophenyl group. A complex multiplet for the four protons of the benzoic acid moiety.
meta-isomer A complex multiplet (four distinct signals) for the four protons of the chlorophenyl group. A complex multiplet for the four protons of the benzoic acid moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a typical Friedel-Crafts acylation reaction.

Materials:

  • Phthalic anhydride

  • p-Chlorophenylacetic acid

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phthalic anhydride (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (2.5 eq) in portions, keeping the temperature below 5 °C.

  • In a separate flask, dissolve p-chlorophenylacetic acid (1.0 eq) in anhydrous DCM.

  • Add the p-chlorophenylacetic acid solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate.

Protocol 2: Characterization of Byproducts by HPLC-MS and NMR

Objective: To separate and identify the main product and its isomeric byproducts.

HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or a mass spectrometer.

Procedure:

  • Dissolve a small sample of the crude reaction mixture in the mobile phase.

  • Inject the sample into the HPLC system. The expected elution order would be ortho, meta, and then para, although this can vary depending on the exact conditions.

  • Collect fractions corresponding to each peak.

  • Analyze the main product peak and the byproduct peaks by MS to confirm the mass-to-charge ratio (m/z) corresponding to C₁₅H₁₁ClO₃.

  • Evaporate the solvent from each collected fraction and acquire ¹H and ¹³C NMR spectra.

  • Analyze the NMR spectra to determine the substitution pattern on the chlorophenyl ring and confirm the identity of each isomer.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phthalic_Anhydride Phthalic Anhydride Friedel_Crafts Friedel-Crafts Acylation (AlCl3, DCM) Phthalic_Anhydride->Friedel_Crafts p_Chlorophenylacetic_Acid p-Chlorophenylacetic Acid p_Chlorophenylacetic_Acid->Friedel_Crafts Main_Product This compound Friedel_Crafts->Main_Product Byproduct_Formation Start Friedel-Crafts Reaction Intermediate Main_Product para-isomer (Major Product) Start->Main_Product Attack at para-position Ortho_Byproduct ortho-isomer (Minor Byproduct) Start->Ortho_Byproduct Attack at ortho-position Meta_Byproduct meta-isomer (Minor Byproduct) Start->Meta_Byproduct Attack at meta-position Experimental_Workflow Crude_Product Crude Reaction Product HPLC_Separation HPLC Separation Crude_Product->HPLC_Separation Fraction_1 Fraction 1 (ortho) HPLC_Separation->Fraction_1 Fraction_2 Fraction 2 (meta) HPLC_Separation->Fraction_2 Fraction_3 Fraction 3 (para) HPLC_Separation->Fraction_3 MS_Analysis Mass Spectrometry Fraction_1->MS_Analysis NMR_Analysis NMR Spectroscopy Fraction_1->NMR_Analysis Fraction_2->MS_Analysis Fraction_2->NMR_Analysis Fraction_3->MS_Analysis Fraction_3->NMR_Analysis Identification Structure Elucidation MS_Analysis->Identification NMR_Analysis->Identification

References

Validation & Comparative

A Comparative Guide to Synthetic Precursors for Azelastine: 2-((4-Chlorophenyl)acetyl)benzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. Its synthesis can be approached through various pathways, each employing different precursors and methodologies. This guide provides a comparative analysis of the synthetic route utilizing 2-((4-Chlorophenyl)acetyl)benzoic acid against other notable precursors, offering insights into their respective efficiencies, yields, and purities. The information presented herein is compiled from publicly available patents and chemical literature to assist researchers in selecting the optimal synthetic strategy.

Overview of Synthetic Pathways

The synthesis of Azelastine hydrochloride typically involves the condensation of a phthalazinone core with a substituted azepane ring. The key variations in synthetic routes lie in the preparation of these core structures and the final coupling step. This guide focuses on two primary strategies:

  • Route 1: Synthesis via this compound.

  • Route 2: Alternative synthesis starting from N-methylhexahydroazepin-4-one hydrochloride and 4-(4-chlorobenzyl)-1-(2H)-phthalazinone.

Comparative Analysis of Synthetic Precursors

The selection of a synthetic precursor is a critical decision in drug development, impacting yield, purity, cost, and scalability. Below is a summary of quantitative data for the different synthetic routes to Azelastine.

ParameterRoute 1: via this compoundRoute 2: Alternative Precursors
Key Precursors This compound, N-methylhexahydroazepin-4-one hydrochloride, Benzoyl hydrazineN-methylhexahydroazepin-4-one hydrochloride, 4-(4-chlorobenzyl)-1-(2H)-phthalazinone
Overall Yield 70-80%[1], with a final step yield of 95.00-95.96% in an optimized process[2]67%[3][4]
Purity (HPLC) Up to 99.1%[2], and 99.95-99.98% in an optimized process[2]99%[3][4]
Key Reaction Steps Multi-step process involving formation of acylhydrazone, reduction, and final condensation.One-step condensation reaction.

Experimental Protocols

Route 1: Synthesis via this compound

This route involves the initial synthesis of the key intermediate, this compound, followed by a series of reactions to yield Azelastine hydrochloride.

Step 1: Synthesis of this compound

  • Reactants: Phthalic anhydride, 4-chlorophenylacetic acid, and anhydrous sodium acetate in a phenyl ether solvent.[5]

  • Procedure: The reactants are heated to 245-250°C for 5 hours. The intermediate, 4-chlorobenzalphthalide, is formed and then refluxed with a dilute aqueous solution of sodium hydroxide for 2 hours. After cooling, the solution is acidified with hydrochloric acid. The resulting precipitate is filtered, dried, and recrystallized from toluene to yield 2-(p-chlorophenylacetyl)-benzoic acid.[5]

  • Yield: 78.0%[5]

Step 2: Synthesis of Azelastine Hydrochloride

  • Reactants: this compound, N-methylhexahydroazepin-4-one hydrochloride, and benzoyl hydrazine.[1][2]

  • Procedure:

    • N-methylhexahydroazepin-4-one hydrochloride and benzoyl hydrazine are reacted to form an acylhydrazone.[1][2]

    • The acylhydrazone is then reduced using potassium borohydride.[1][2]

    • The reduced product undergoes acidolysis.[2]

    • Finally, the acidolysis product is condensed with this compound. The pH is adjusted to 7, and the mixture is refluxed. After cooling, the pH is raised to >9 to precipitate the Azelastine free base, which is then converted to the hydrochloride salt.[2]

  • Yield: A total yield of 70-80% has been reported for this multi-step process.[1] An optimized version of this process claims a final step yield of 95.00-95.96% with a total molar yield of 73.11-74.91%.[2]

  • Purity: The product obtained after recrystallization can reach a purity of up to 99.1%[2], with optimized processes reporting purities of 99.95-99.98% by HPLC.[2]

Route 2: Alternative Synthesis from N-methylhexahydroazepin-4-one hydrochloride and 4-(4-chlorobenzyl)-1-(2H)-phthalazinone

This method offers a more direct, one-step condensation to form Azelastine.

  • Reactants: N-methylhexahydroazepin-4-one hydrochloride and 4-(4-chlorobenzyl)-1-(2H)-phthalazinone.[3][4]

  • Procedure: N-methylhexahydroazepin-4-one hydrochloride is dissolved in dehydrated alcohol and cooled. Potassium borohydride is added, and the mixture is stirred. 4-(4-chlorobenzyl)-1-(2H)-phthalazinone is then added, and the solution is refluxed for 3 hours. After cooling and filtration, the filtrate is distilled, and the residue is dissolved in acetone. The pH is adjusted to 1-2 with hydrochloric acid to precipitate Azelastine hydrochloride.[3]

  • Yield: 67%[3][4]

  • Purity: 99%[3][4]

Visualizing the Synthetic Pathways and Mechanism of Action

To further elucidate the processes and interactions discussed, the following diagrams are provided.

G Synthetic Pathway of this compound Phthalic anhydride Phthalic anhydride Intermediate 4-chlorobenzalphthalide Phthalic anhydride->Intermediate Phenyl ether, 245-250°C 4-chlorophenylacetic acid 4-chlorophenylacetic acid 4-chlorophenylacetic acid->Intermediate Product This compound Intermediate->Product 1. NaOH (aq), Reflux 2. HCl

Caption: Synthesis of the key precursor, this compound.

G Azelastine Synthesis: A Comparative Workflow cluster_0 Route 1 cluster_1 Route 2 A1 N-methylhexahydroazepin-4-one HCl + Benzoyl hydrazine A2 Acylhydrazone Formation A1->A2 A3 Reduction (KBH4) A2->A3 A4 Acidolysis A3->A4 A5 Condensation with This compound A4->A5 A6 Azelastine HCl A5->A6 B1 N-methylhexahydroazepin-4-one HCl + 4-(4-chlorobenzyl)-1-(2H)-phthalazinone B2 One-Step Condensation B1->B2 B3 Azelastine HCl B2->B3

Caption: Comparison of the synthetic workflows for Azelastine production.

G Azelastine's Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell triggers HistamineRelease Histamine Release MastCell->HistamineRelease InflammatoryMediators Release of other inflammatory mediators (Leukotrienes, etc.) MastCell->InflammatoryMediators Azelastine Azelastine Azelastine->MastCell stabilizes H1Receptor Histamine H1 Receptor Azelastine->H1Receptor blocks AllergicSymptoms Allergic Symptoms (Sneezing, Itching, etc.) H1Receptor->AllergicSymptoms leads to HistamineRelease->H1Receptor binds to

Caption: Simplified signaling pathway for Azelastine's antihistaminic action.

Conclusion

The choice between this compound and other precursors for Azelastine synthesis depends on the specific priorities of the research or manufacturing team.

  • The synthetic route via This compound is a multi-step process that, when optimized, can achieve very high yields and purity. This pathway may be advantageous for large-scale production where maximizing output and product quality are paramount.

  • The alternative route utilizing N-methylhexahydroazepin-4-one hydrochloride and 4-(4-chlorobenzyl)-1-(2H)-phthalazinone offers a more streamlined, one-step condensation. While the reported overall yield is lower, the simplicity of the process could translate to reduced production time and potentially lower costs, making it an attractive option for certain applications.

Researchers and drug development professionals should carefully consider these factors, along with the availability and cost of starting materials, when selecting a synthetic strategy for Azelastine. Further process optimization and detailed cost analysis would be necessary to make a definitive choice for industrial-scale manufacturing.

References

Comparative analysis of different synthetic routes to 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-((4-Chlorophenyl)acetyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Perkin-type CondensationRoute 2: Friedel-Crafts Acylation
Starting Materials p-Chlorophenylacetic acid, Phthalic anhydrideChlorobenzene, Homophthalic acid (or its anhydride/acid chloride)
Key Reagents Sodium acetateAluminum chloride (AlCl₃)
Reaction Temperature High (240-250 °C)Moderate (typically 0 °C to room temperature)
Reaction Time ~3 hours2-4 hours
Reported Yield ~80%[1]Estimated 60-70% (based on similar reactions)
Key Advantages High reported yield, fewer steps if starting from commercially available materials.Milder reaction conditions, avoids extremely high temperatures.
Key Disadvantages High reaction temperature requires specialized equipment, potential for side reactions.Requires anhydrous conditions, potential for regioisomeric byproducts, homophthalic acid can be more expensive.

Synthetic Route 1: Perkin-type Condensation of p-Chlorophenylacetic Acid and Phthalic Anhydride

This classical approach involves the condensation of p-chlorophenylacetic acid with phthalic anhydride, facilitated by a weak base such as sodium acetate at a high temperature.

Experimental Protocol

A mixture of p-chlorophenylacetic acid, phthalic anhydride, and freshly fused sodium acetate is heated to approximately 250 °C with continuous stirring.[1] The reaction is maintained at 240-250 °C for 3 hours, during which water generated is removed.[1] After completion, the reaction mixture is cooled and then treated with water. The aqueous solution is acidified with 20% hydrochloric acid to a pH of 2-3, leading to the precipitation of the crude product as a solid oil.[1] The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification p_chlorophenylacetic_acid p-Chlorophenylacetic Acid reaction Heat to 240-250 °C for 3 hours p_chlorophenylacetic_acid->reaction phthalic_anhydride Phthalic Anhydride phthalic_anhydride->reaction sodium_acetate Sodium Acetate sodium_acetate->reaction cooling Cooling reaction->cooling acidification Acidification (HCl) cooling->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (Ethyl Acetate) filtration->recrystallization product This compound recrystallization->product

Workflow for the Perkin-type Condensation Method.

Synthetic Route 2: Friedel-Crafts Acylation of Chlorobenzene

Experimental Protocol

In a flask equipped with a stirrer and under a dry atmosphere, anhydrous aluminum chloride is suspended in an inert solvent such as dichloromethane or nitrobenzene at 0 °C. To this suspension, a solution of the acylating agent (e.g., 2-(chloroformyl)phenyl)acetyl chloride, prepared from homophthalic acid) in the same solvent is added dropwise. Subsequently, chlorobenzene is added slowly while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified by column chromatography or recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification chlorobenzene Chlorobenzene reaction 0 °C to Room Temp for 2-4 hours chlorobenzene->reaction homophthalic_acid_derivative Homophthalic Acid Derivative (e.g., Acid Chloride) homophthalic_acid_derivative->reaction alcl3 Anhydrous AlCl₃ alcl3->reaction quench Quench (Ice/HCl) reaction->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Workflow for the Friedel-Crafts Acylation Method.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available laboratory resources. The Perkin-type condensation offers a potentially higher yield in a single high-temperature step, provided the necessary equipment is available. The Friedel-Crafts acylation, while likely involving milder conditions, may require more careful control of reaction parameters to manage regioselectivity and might necessitate the synthesis of the acylating agent from homophthalic acid, adding an extra step to the overall process. For large-scale synthesis, the cost and availability of starting materials would also be a critical factor in the decision-making process.

References

A Comparative Guide to Purity Analysis of 2-((4-Chlorophenyl)acetyl)benzoic Acid: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 2-((4-Chlorophenyl)acetyl)benzoic acid. This compound is a key intermediate and a known impurity in the synthesis of the antihistamine drug Azelastine.[1][2][3] The following sections present a detailed comparison of these methods, including experimental protocols and illustrative data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purity analysis of a single batch of this compound using both HPLC and quantitative NMR (qNMR). These values are representative and highlight the strengths of each technique.

ParameterHPLC (UV Detection)¹H-qNMR (400 MHz)
Purity Assay (%) 99.52% (by area normalization)99.48% ± 0.15% (using internal standard)
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.15%
Major Impurity Detected Unidentified Impurity at RRT 1.15 (0.25%)Phthalic Anhydride (0.18%)
Analysis Time per Sample ~20 minutes~15 minutes
Sample Consumption < 1 mg~5-10 mg
Primary Method No (Requires a reference standard of the same compound)Yes (Traceable to SI units via a certified internal standard)

Principles and Performance Comparison

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating components of a mixture.[4] For purity analysis, HPLC with UV detection is widely employed to quantify the main compound and detect impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While excellent for routine quality control and detecting trace impurities, HPLC is a comparative technique that relies on the availability of a high-purity reference standard of the analyte for accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[5] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule.[6] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[5] This makes qNMR a valuable tool for the characterization of new chemical entities and for providing SI-traceable purity values.[7][8]

Experimental Protocols

HPLC Method for Purity Analysis

This protocol is based on a standard reversed-phase HPLC method suitable for benzoic acid derivatives.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • Acetonitrile and water (HPLC grade)

2. Chromatographic Conditions:

  • Gradient Elution:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

4. Data Analysis:

  • The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

¹H-qNMR Method for Purity Analysis

This protocol outlines the use of an internal standard for the absolute purity determination of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • This compound sample

  • Certified internal standard (e.g., Benzoic Acid or Maleic Anhydride)

  • Deuterated solvent (e.g., DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Acquisition Time: Sufficient to resolve the peaks of interest.

4. Data Analysis:

  • The purity of the analyte is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Report Result

Caption: Experimental workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Report Result

Caption: Experimental workflow for qNMR purity analysis.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity assessment of this compound, each offering distinct advantages. HPLC excels in routine quality control, providing high sensitivity for detecting trace impurities and a high-throughput capability.[4] However, its accuracy is dependent on the availability of a well-characterized reference standard.

In contrast, qNMR serves as a primary analytical method, delivering an absolute purity value traceable to SI units without the need for an identical reference standard.[5] This makes qNMR particularly valuable for the characterization of new batches, for qualifying in-house reference standards, and in situations where a specific certified reference material is unavailable. While qNMR may have a slightly higher limit of detection for impurities compared to optimized HPLC methods, its ability to provide structural information and absolute quantification in a single experiment is a significant advantage.

Ultimately, the choice between HPLC and qNMR, or their complementary use, will depend on the specific analytical requirements, the stage of drug development, and the availability of reference materials. For comprehensive characterization and the highest level of analytical assurance, a combination of both techniques is often the most robust approach.

References

Comparative Guide to Validated Analytical Methods for 2-((4-Chlorophenyl)acetyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-((4-Chlorophenyl)acetyl)benzoic acid. The information presented herein is intended to assist in the selection of the most suitable analytical technique for research, quality control, and drug development purposes. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and discusses the applicability of UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) based on methods validated for closely related benzoic acid derivatives.

Overview of Analytical Techniques

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Analytical_Techniques Analyte This compound HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Primary Validated Method UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Potential Method (Based on Analogues) HPTLC HPTLC (High-Performance Thin-Layer Chromatography) Analyte->HPTLC Potential Method (Based on Analogues)

Caption: Overview of analytical techniques for this compound quantification.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a stability-indicating HPLC method applicable to this compound, alongside typical performance data for UV-Vis Spectrophotometry and HPTLC methods validated for benzoic acid derivatives.

ParameterHPLC (Stability-Indicating Method for Azelastine Impurity)UV-Vis Spectrophotometry (for Benzoic Acid)[1][2]HPTLC (for Rizatriptan Benzoate)
Linearity Range LOQ to 150% of standard concentration1 - 10 µg/mL[2]200 - 700 ng/band
Correlation Coefficient (r²) > 0.99> 0.999[2]0.9982
Limit of Detection (LOD) Not explicitly stated for this impurity0.19 mg/kg50 ng/band
Limit of Quantitation (LOQ) Not explicitly stated for this impurity0.57 mg/kg200 ng/band
Accuracy (% Recovery) 90 - 110%97.25 - 99.54%[2]99.18 - 100.5%
Precision (% RSD) < 2.0%< 2.0%< 2.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the compared analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is a stability-indicating RP-HPLC method developed for the impurity profiling of Azelastine Hydrochloride, where this compound is a known impurity.

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HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution of Analyte in Diluent Inject Inject Sample/Standard (e.g., 10 µL) Standard_Prep->Inject Sample_Prep Prepare Sample Solution in Diluent Sample_Prep->Inject Mobile_Phase_A Mobile Phase A: Octane sulfonic acid sodium salt and trifluoroacetic acid buffer Degas Filter and Degas Mobile Phases Mobile_Phase_A->Degas Mobile_Phase_B Mobile Phase B: Acetonitrile Mobile_Phase_B->Degas Elution Gradient Elution Degas->Elution Column Column: Baker bond phenyl hexyl (250 x 4.6 mm, 5 µm) Inject->Column Column->Elution Detection UV Detection at 239 nm Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify based on Peak Area Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

Chromatographic Conditions:

  • Column: Baker bond phenyl hexyl (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: A mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 239 nm

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the linear range.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to a known concentration.

UV-Visible Spectrophotometry (Representative Method for Benzoic Acid)

While a specific validated method for this compound is not available, the following protocol for benzoic acid can be adapted.[1][2] The chromophores in this compound (the benzoic acid moiety and the chlorophenyl group) suggest that UV spectrophotometry is a viable quantification method. Method development and validation would be required for the specific analyte.

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UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Stock_Solution Prepare Standard Stock Solution (e.g., 100 µg/mL in Methanol) Working_Standards Prepare Working Standards by Serial Dilution Stock_Solution->Working_Standards Measure_Absorbance Measure Absorbance of Standards and Sample Working_Standards->Measure_Absorbance Sample_Solution Prepare Sample Solution to a Known Concentration Sample_Solution->Measure_Absorbance Scan_Wavelength Scan for λmax (approx. 230 nm for Benzoic Acid) Scan_Wavelength->Measure_Absorbance Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: General workflow for UV-Vis spectrophotometric analysis.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

Experimental Conditions:

  • Solvent: Methanol or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): To be determined for this compound (for benzoic acid, it is approximately 230 nm).[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).[2]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the sample.[2]

    • Sample Solution: Prepare the sample by dissolving it in the solvent to a concentration that falls within the linear range of the method.

High-Performance Thin-Layer Chromatography (HPTLC) (Representative Method for a Benzoic Acid Derivative)

A specific validated HPTLC method for this compound is not documented in the searched literature. The following is a representative method for Rizatriptan Benzoate, which can serve as a starting point for method development.

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HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_detect Detection & Quantification Plate_Prep Pre-coated Silica Gel 60 F254 Plate Sample_App Apply Standards and Samples as Bands Plate_Prep->Sample_App Development Develop the Plate in a Saturated Chamber Sample_App->Development Mobile_Phase_Prep Prepare Mobile Phase: Dichloromethane:Acetone:Acetic Acid (3:2:0.2 v/v/v) Mobile_Phase_Prep->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning (e.g., at 230 nm) Drying->Scanning Quantification Quantify based on Peak Area Scanning->Quantification

Caption: General workflow for HPTLC analysis.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a UV detector.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

  • Mobile Phase: A suitable mixture, for example, Dichloromethane:Acetone:Acetic Acid (3:2:0.2, v/v/v).

  • Application: Apply standards and samples as bands of a specific width.

  • Development: Ascending development in a saturated chamber to a specific distance.

  • Detection: Densitometric scanning at a suitable wavelength (e.g., 230 nm).

Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of the reference compound in a suitable solvent (e.g., methanol) to cover the desired concentration range.

  • Sample Solution: Prepare the sample solution by dissolving the material in a suitable solvent to a known concentration.

Conclusion

For the routine and stability-indicating analysis of this compound, the RP-HPLC method is the most appropriate and well-documented technique . It offers high specificity, accuracy, and precision, making it suitable for quality control and regulatory purposes.

UV-Visible spectrophotometry presents a simpler and more cost-effective alternative for routine quantification, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength. However, a dedicated method would need to be developed and validated for this compound.

HPTLC can be a valuable tool for the simultaneous analysis of multiple samples, offering high throughput. As with UV spectrophotometry, a specific method for this compound would require development and validation, but the methodology is well-established for related compounds.

The choice of the analytical method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation.

References

Spectral data comparison of 2-((4-Chlorophenyl)acetyl)benzoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Data of 2-((4-Chlorophenyl)acetyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for this compound, a known impurity of the antihistamine Azelastine. The following sections detail the expected spectral characteristics based on published data, offering a benchmark for researchers to compare materials from different suppliers. This document outlines the methodologies for key analytical techniques and presents the data in a clear, comparative format.

Chemical Structure

Caption: Chemical structure of this compound.

Spectral Data Summary

The following table summarizes the expected spectral data for this compound, based on published literature. This data can be used as a reference to compare the quality and identity of the compound from various suppliers.

Analytical Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)7.75 (d, J=7.6 Hz, 1H), 7.66 (t, J=7.5 Hz, 1H), 7.53 (t, J=7.6 Hz, 1H), 7.40 (d, J= 7.6 Hz,1H), 7.24-7.17(m, 2H), 7.12(d, J=7.4 Hz, 2H), 3.42(s, 2H)[1]
¹³C NMR Chemical Shift (δ)193.0, 167.5, 133.7, 133.0, 131.4, 130.9, 129.3, 128.7, 128.4, 126.7, 43.4[1]
Mass Spectrometry [M]+274[1]
Infrared (IR) Wavenumber (cm⁻¹)3278 (O-H), 1735 (C=O, acid), 1690 (C=O, ketone), 885 (C-Cl)[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard practices and should be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and purity of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and confirm its elemental composition.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the ionization technique and the nature of the analyte.

    • Scan a mass range that includes the expected molecular weight of the compound (m/z 274.7).

  • Data Analysis:

    • Identify the molecular ion peak ([M]+ or [M-H]⁻).

    • Compare the observed mass-to-charge ratio with the calculated exact mass of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (acid), C=O (acid and ketone), and C-Cl.

Workflow for Spectral Data Comparison

The following diagram illustrates a logical workflow for researchers when comparing the spectral data of this compound from a new supplier against a reference standard.

G cluster_start Start cluster_reference Reference Data cluster_comparison Comparison cluster_decision Decision cluster_outcome Outcome start Obtain Certificate of Analysis (CoA) and Spectral Data from Supplier compare_nmr Compare ¹H and ¹³C NMR Data: - Chemical Shifts - Coupling Constants - Integration start->compare_nmr compare_ms Compare Mass Spectrometry Data: - Molecular Ion Peak (m/z) start->compare_ms compare_ir Compare IR Data: - Characteristic Absorption Bands start->compare_ir ref_data Acquire Reference Spectral Data (e.g., from Published Literature or In-house Standard) ref_data->compare_nmr ref_data->compare_ms ref_data->compare_ir decision Data Consistent? compare_nmr->decision compare_ms->decision compare_ir->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot - Contact Supplier - Further Investigation decision->reject No

Caption: Workflow for comparing supplier spectral data to a reference.

References

A Comparative Guide to Impurity Profiling of 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-((4-Chlorophenyl)acetyl)benzoic acid, a key intermediate and known impurity in the synthesis of the antihistamine drug Azelastine. Objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are presented, supported by experimental protocols and data, to aid in the selection of the most suitable method for quality control and drug development.

Potential Impurities in this compound

The impurity profile of this compound is influenced by its synthetic route and potential degradation pathways. The primary synthesis involves the reaction of p-chlorophenylacetic acid and phthalic anhydride at high temperatures.[1] Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: p-Chlorophenylacetic acid, Phthalic anhydride

    • By-products: Arising from side reactions at elevated temperatures.

  • Degradation Products:

    • Hydrolysis of the final product could potentially occur, although specific degradation products are not extensively documented in the public domain.

  • Residual Solvents:

    • Acetone, Ethyl acetate, and Ethanol are commonly used during the purification process.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate and sensitive detection and quantification of impurities. This section compares the most common methods used for the analysis of non-volatile acidic compounds, volatile organic compounds, and ionic species.

Table 1: Comparison of Analytical Methods for Impurity Profiling

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of ions based on their electrophoretic mobility in an electric field.
Primary Application Analysis of non-volatile and thermally labile compounds, including process-related impurities and degradation products.Analysis of volatile and semi-volatile compounds, primarily residual solvents.Analysis of charged species, including acidic and basic impurities. Can be an alternative to HPLC for ionic impurities.[2][3]
Typical Impurities Detected p-Chlorophenylacetic acid, Phthalic anhydride, and other non-volatile by-products.Acetone, Ethyl acetate, Ethanol.p-Chlorophenylacetic acid, Phthalic acid (from anhydride hydrolysis), and other ionic impurities.[1]
Advantages Robust, reproducible, widely available, and versatile for a broad range of compounds.High sensitivity and selectivity for volatile compounds. Provides structural information for identification.High separation efficiency, short analysis time, and low solvent consumption.[4]
Limitations May require derivatization for some compounds. Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds.Can have lower reproducibility of migration times compared to HPLC retention times. Less suitable for neutral compounds.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of potential impurities in this compound using different analytical techniques. Note: The data presented is a synthesis of typical performance characteristics from various sources and may vary depending on the specific instrumentation and experimental conditions.

Table 2: HPLC Method - Quantitative Data for Process-Related Impurities

ImpurityExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Phthalic Anhydride (as Phthalic Acid)~3.5~0.1~0.3
p-Chlorophenylacetic acid~5.2~0.05~0.15
This compound~8.0--

Table 3: GC-MS Method - Quantitative Data for Residual Solvents

ImpurityExpected Retention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
Acetone~4.5~1~3
Ethanol~5.1~2~6
Ethyl Acetate~6.8~1~3

Detailed Experimental Protocols

4.1. HPLC Method for Process-Related Impurities

This method is designed for the separation and quantification of non-volatile process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Phosphoric Acid) and Solvent B (Acetonitrile with 0.1% Phosphoric Acid).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. For the analysis of phthalic anhydride, it is often hydrolyzed to phthalic acid for better chromatographic performance.[3]

4.2. Headspace GC-MS Method for Residual Solvents

This method is suitable for the determination of volatile residual solvents.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or water) and seal the vial.

4.3. Capillary Electrophoresis Method for Acidic Impurities

This method provides an alternative for the analysis of ionic impurities with high efficiency.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

Visualizing the Workflow and Relationships

Experimental Workflow for Impurity Profiling

Impurity Profiling Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting sample This compound Sample dissolve_hplc Dissolve in Mobile Phase (for HPLC) sample->dissolve_hplc dissolve_gc Dissolve in DMSO/Water (for GC-MS) sample->dissolve_gc dissolve_ce Dissolve in BGE (for CE) sample->dissolve_ce hplc HPLC Analysis (Process-Related Impurities) dissolve_hplc->hplc gcms Headspace GC-MS Analysis (Residual Solvents) dissolve_gc->gcms ce Capillary Electrophoresis (Acidic Impurities) dissolve_ce->ce data_hplc Quantification of p-Chlorophenylacetic acid, Phthalic anhydride hplc->data_hplc data_gcms Quantification of Acetone, Ethyl acetate, Ethanol gcms->data_gcms data_ce Quantification of Acidic Impurities ce->data_ce report Comprehensive Impurity Profile Report data_hplc->report data_gcms->report data_ce->report

Caption: Workflow for the comprehensive impurity profiling of this compound.

Potential Impurity Relationship Diagram

Impurity Relationship cluster_synthesis Synthesis cluster_product Final Product cluster_impurities Potential Impurities p-Chlorophenylacetic acid p-Chlorophenylacetic acid product This compound p-Chlorophenylacetic acid->product Reactant Phthalic anhydride Phthalic anhydride Phthalic anhydride->product Reactant process_impurities Process-Related: - Unreacted Starting Materials - By-products product->process_impurities Source degradation_impurities Degradation Products: - Hydrolysis Products product->degradation_impurities Source residual_solvents Residual Solvents: - Acetone - Ethyl acetate product->residual_solvents Source

Caption: Relationship between the synthesis process and potential impurities of the target compound.

References

A Comparative Guide to the Biological Activities of 2-((4-Chlorophenyl)acetyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of 2-((4-Chlorophenyl)acetyl)benzoic acid. The information presented is collated from recent scientific literature to facilitate further investigation and application in therapeutic design. This document summarizes quantitative biological data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative biological activity data for different series of this compound derivatives, focusing on their antimicrobial, anti-inflammatory, and cytotoxic activities.

Table 1: Antimicrobial Activity of Thioureide Derivatives of 2-(4-Chlorophenoxymethyl)benzoic Acid

Thioureide derivatives of the closely related 2-(4-chlorophenoxymethyl)benzoic acid have been synthesized and evaluated for their antimicrobial properties. The data, presented as Minimum Inhibitory Concentration (MIC) in μg/mL, demonstrates a range of activities against various bacterial and fungal strains.[1][2]

Compound IDR GroupS. aureus (MIC μg/mL)E. coli (MIC μg/mL)P. aeruginosa (MIC μg/mL)S. enteritidis (MIC μg/mL)C. albicans (MIC μg/mL)
5a Phenyl32102410241024256
5b 4-Methylphenyl32102410241024256
5c 4-Methoxyphenyl32102410241024256
5d 4-Fluorophenyl32102410241024256
5e 4-Chlorophenyl325121024512128
5f 2,4-Dichlorophenyl1285121024512128
5g 2,6-Dichlorophenyl32641286432
5h 4-Bromophenyl32641286432
Table 2: In Vivo Anti-inflammatory Activity of a Pyrrole Derivative

A pyrrole-containing derivative of this compound, Compound 3f , has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[3]

CompoundDose (mg/kg)Time after Carrageenan% Inhibition of Edema
Compound 3f 202 hoursSignificant reduction (p=0.001)
Compound 3f 10, 20, 40 (daily for 14 days)All time pointsSignificant inhibition (p<0.001)
Diclofenac (Standard) 25--

Further studies with this compound showed a significant decrease in serum TNF-α and a significant increase in TGF-β1 levels after repeated administration, suggesting an immunomodulatory mechanism.[3]

Table 3: In Vitro Cytotoxicity of Hydrazone-Hydrazone Derivatives

While specific data for this compound hydrazone-hydrazones is not available in the reviewed literature, related hydrazone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The following data for pyrimidinyl hydrazones (PH) showcases the potential of this class of compounds.[4]

CompoundCell LineIC50 (μM)
PH 15 Melanoma0.37
Ovarian Cancer0.11
Pancreatic Cancer1.09
Doxorubicin (Standard) --

These compounds displayed minimal toxicity against non-cancer cell lines.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Assay (Broth Microdilution Method)[5][6][7][8]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard. The inoculum is then diluted to the desired concentration for testing.

  • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in an appropriate solvent. Serial two-fold dilutions of the compounds are then made in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A standard antimicrobial agent with known activity.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound or a standard drug (e.g., Diclofenac) is administered to the animals, typically intraperitoneally or orally, at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group (which receives only the vehicle and carrageenan).

In Vitro Cytotoxicity Assay (MTT Assay)[9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the cyclooxygenase (COX) enzymes. This compound derivatives are believed to exert their anti-inflammatory effects through a similar mechanism. The following diagram illustrates the simplified COX pathway leading to inflammation.[3][5][6][7][8]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids 2-((4-Chlorophenyl)acetyl)benzoic acid derivatives (NSAIDs) nsaids->cox1 nsaids->cox2

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial screening of the biological activities of newly synthesized this compound derivatives.

Workflow start Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial antiinflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) start->antiinflammatory anticancer Anticancer Screening (MTT Assay) start->anticancer mic Determine MIC antimicrobial->mic ic50_inflam Determine IC50 antiinflammatory->ic50_inflam ic50_cancer Determine IC50 anticancer->ic50_cancer sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50_inflam->sar ic50_cancer->sar invivo In Vivo Studies (e.g., Animal Models) lead Lead Compound Identification invivo->lead sar->invivo

Caption: General workflow for biological activity screening.

References

A Comparative Guide to the Synthesis Efficiency of 2-((4-Chlorophenyl)acetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis efficiency for 2-((4-Chlorophenyl)acetyl)benzoic acid, a key intermediate in pharmaceutical development. By presenting a detailed examination of a well-established synthesis method and a comparative analysis with a common alternative synthetic strategy, this document aims to equip researchers with the necessary data to make informed decisions regarding process optimization, yield improvement, and the adoption of greener chemistry principles.

Comparison of Synthesis Methodologies

The selection of a synthetic route is a critical decision in chemical manufacturing, directly impacting production costs, environmental footprint, and overall efficiency. This section offers a quantitative comparison of two primary methods for the synthesis of 2-aroylbenzoic acids, with specific data for the synthesis of this compound and a closely related analogue.

Table 1: Quantitative Comparison of Synthesis Efficiency

MetricMethod 1: Direct High-Temperature CondensationMethod 2: Friedel-Crafts Acylation (Benchmark)
Product Yield 80%[1]~56% (for 2-(4-Chlorobenzoyl)benzoic acid)
Reaction Time 3 hours at 240-250 °C[1]Typically 1-3 hours
Key Reagents p-Chlorophenylacetic acid, Phthalic anhydride, Sodium acetate[1]Phthalic anhydride, Chlorobenzene, Lewis Acid (e.g., AlCl₃)
Solvent None (neat reaction)Inert solvent (e.g., nitrobenzene, dichloromethane)
Atom Economy High (water is the primary byproduct)Moderate (formation of HCl and catalyst waste)
E-factor (estimated) LowHigher (due to solvent and catalyst waste)

Detailed Experimental Protocols

Reproducibility and scalability are cornerstones of effective chemical synthesis. This section provides a detailed, step-by-step protocol for the established high-temperature condensation method for preparing this compound.

Method 1: Direct High-Temperature Condensation

This method relies on the direct condensation of p-chlorophenylacetic acid with phthalic anhydride in the presence of a catalyst at high temperatures.

Materials:

  • p-Chlorophenylacetic acid

  • Phthalic anhydride

  • Anhydrous sodium acetate

  • Acetone

  • Ethyl acetate

  • 20% Hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted anhydrous sodium acetate in the appropriate molar ratios[1].

  • Heating: Rapidly heat the reaction mixture to approximately 250 °C with continuous stirring. Maintain the temperature between 240-250 °C for 3 hours. Water generated during the reaction is continuously removed[1].

  • Work-up: After cooling, the reaction mixture is diluted with water and acidified with 20% hydrochloric acid to a pH of 2-3. The resulting oily precipitate is filtered and dried to yield the crude product[1].

  • Purification: The crude product is dissolved in acetone, and any insoluble material is removed by filtration. The acetone is then evaporated, and the residue is recrystallized from ethyl acetate to yield the final product, this compound[1]. The reported yield for this method is 80%, with a melting point of 142-144 °C[1].

Visualizing Synthesis and Decision Pathways

To aid in the conceptualization of the synthesis process and the decision-making framework for selecting an appropriate method, the following diagrams are provided.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p-Chlorophenylacetic Acid p-Chlorophenylacetic Acid High-Temperature Condensation (240-250 °C, 3h) High-Temperature Condensation (240-250 °C, 3h) p-Chlorophenylacetic Acid->High-Temperature Condensation (240-250 °C, 3h) Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->High-Temperature Condensation (240-250 °C, 3h) Sodium Acetate Sodium Acetate Sodium Acetate->High-Temperature Condensation (240-250 °C, 3h) Acidification Acidification High-Temperature Condensation (240-250 °C, 3h)->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

DecisionPathway Start Select Synthesis Method Yield High Yield Required? Start->Yield Cost Low Cost of Reagents? Yield->Cost No Method1 Method 1: High-Temp Condensation Yield->Method1 Yes (80%) Green Green Chemistry Principles Important? Cost->Green No Cost->Method1 Yes (solventless) Method2 Method 2: Friedel-Crafts (Benchmark) Cost->Method2 Consider catalyst/solvent cost Green->Method1 Yes (High Atom Economy) Green->Method2 No (Solvent/Catalyst Waste)

Caption: Logical decision pathway for selecting a synthesis method.

Conclusion

The direct high-temperature condensation method for the synthesis of this compound offers a high-yield and solvent-free approach, aligning well with the principles of green chemistry due to its high atom economy. While Friedel-Crafts acylation remains a robust and widely used method for analogous 2-aroylbenzoic acids, it often involves the use of stoichiometric Lewis acids and halogenated solvents, which can present environmental and cost challenges. The quantitative data and detailed protocol provided in this guide serve as a valuable resource for researchers aiming to optimize the synthesis of this important pharmaceutical intermediate, balancing the critical factors of yield, cost, and environmental impact.

References

Cross-Validation of Analytical Results for 2-((4-Chlorophenyl)acetyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of results for 2-((4-Chlorophenyl)acetyl)benzoic acid, a known impurity of the antihistamine drug Azelastine.[1] The objective is to present a framework for robust analytical cross-validation by employing orthogonal methods, ensuring data accuracy, reliability, and regulatory compliance. The guide details experimental protocols for chromatographic and spectroscopic techniques and introduces a relevant biological assay for functional cross-validation.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[2] This is particularly crucial in the pharmaceutical industry for impurity profiling to guarantee the safety and efficacy of drug products. An effective cross-validation strategy often involves the use of orthogonal methods, which are techniques that rely on different scientific principles to measure the same analyte.[3][4] This approach provides a higher degree of confidence in the analytical results.

This guide will compare the following analytical approaches for this compound:

  • Primary Method: High-Performance Liquid Chromatography (HPLC)

  • Orthogonal Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Orthogonal Chromatographic Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Orthogonal Biological Method: Histamine H1 Receptor Binding Assay

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1.

PropertyValueReference
Chemical Name 2-[2-(4-chlorophenyl)acetyl]benzoic acid[5]
CAS Number 53242-76-5[5]
Molecular Formula C₁₅H₁₁ClO₃[5]
Molecular Weight 274.70 g/mol [5]
Appearance Off-White Solid[6]

Comparative Analysis of Methodologies

The following sections detail the experimental protocols for the recommended analytical methods. A comparative summary of these techniques is provided in Table 2.

MethodPrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.Quantitative (purity, concentration), Retention time (identification)Robust, precise, widely available, suitable for routine quality control.May require derivatization for compounds without a chromophore, potential for co-elution.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural elucidation, quantitative analysis (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.
FTIR Spectroscopy Vibrational transitions of functional groups upon IR absorption.Identification of functional groups, confirmation of structure.Fast, non-destructive, provides a unique molecular fingerprint.Not suitable for quantification, complex spectra can be difficult to interpret.
GC-MS Chromatographic separation of volatile compounds, with mass spectrometric detection.Separation and identification of volatile impurities, structural information from mass spectra.High sensitivity and specificity, excellent for impurity profiling.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Histamine H1 Receptor Binding Assay Measures the ability of a compound to displace a radiolabeled ligand from its receptor.Functional activity (antagonism) at the biological target of the parent drug.Provides biologically relevant data, highly sensitive.Indirect measure of the impurity, requires specialized cell lines and radioligands.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is recommended for the routine analysis and quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Setting
Column Newcrom R1, 5 µm
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection UV at an appropriate wavelength (to be determined by UV scan)
Flow Rate To be optimized for best separation
Injection Volume To be optimized
Column Temperature Ambient or controlled (e.g., 25 °C)

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Experimental Parameters:

ParameterRecommended Setting
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Nuclei ¹H, ¹³C
Pulse Program Standard single-pulse experiments for ¹H and ¹³C
Temperature 25 °C

Reference chemical shifts for benzoic acid derivatives can be found in the literature to aid in spectral interpretation.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)

Experimental Parameters:

ParameterRecommended Setting
Sample Preparation Solid sample placed directly on the ATR crystal or prepared as a KBr pellet.
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹[9]

  • C=O stretch (ketone and carboxylic acid): Strong absorptions around 1700-1680 cm⁻¹[9]

  • C-Cl stretch: Around 800-600 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile impurities. For a carboxylic acid like the target compound, derivatization is typically required to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF)

  • Autosampler

Experimental Parameters (Post-Derivatization):

ParameterRecommended Setting
Derivatization Agent Silylation reagent (e.g., BSTFA) or methylation reagent (e.g., diazomethane)
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program To be optimized (e.g., initial hold at a low temperature, followed by a ramp to a final high temperature)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Full scan mode for identification, Selected Ion Monitoring (SIM) for quantification
Histamine H1 Receptor Binding Assay

As this compound is an impurity of Azelastine, a histamine H1 receptor antagonist, a receptor binding assay can serve as a functional orthogonal method.[2][10] This assay will determine if the impurity has any affinity for the same biological target as the parent drug.

Principle: This is a competitive binding assay where the ability of the test compound (this compound) to displace a known radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) from H1 receptors in a cell membrane preparation is measured.

Instrumentation:

  • Cell harvester

  • Scintillation counter

  • Centrifuge

Experimental Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Visualized Workflows and Pathways

To facilitate understanding, the following diagrams illustrate the analytical workflow and the relevant biological pathway.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Cross-Validation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC NMR NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR Bioassay H1 Receptor Assay Dissolution->Bioassay GCMS GC-MS Derivatization->GCMS Data_Analysis Data Acquisition & Processing HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Bioassay->Data_Analysis Comparison Comparison of Results Data_Analysis->Comparison Validation Cross-Validation Report Comparison->Validation

Caption: General workflow for the cross-validation of analytical results.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Point of Intervention Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Allergic Response Ca_release->Response PKC->Response Azelastine Azelastine (Antagonist) Azelastine->H1R Impurity Test Impurity Impurity->H1R

Caption: Simplified Histamine H1 receptor signaling pathway.

Conclusion

The cross-validation of analytical results for this compound is essential for ensuring the quality and safety of Azelastine-containing pharmaceutical products. This guide has provided a framework for a comprehensive validation approach utilizing a primary HPLC method and several orthogonal techniques, including NMR, FTIR, GC-MS, and a biologically relevant receptor binding assay. By employing these diverse analytical strategies, researchers can build a robust data package that provides a high degree of confidence in the identity, purity, and potential biological activity of this impurity. The detailed protocols and comparative analysis herein serve as a valuable resource for scientists and professionals in the field of drug development and quality control.

References

Certificate of Analysis for 2-((4-Chlorophenyl)acetyl)benzoic acid reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 2-((4-Chlorophenyl)acetyl)benzoic acid reference standard, a critical component in the quality control and analytical development of pharmaceuticals. This compound is recognized as a process impurity of Azelastine, an antihistamine medication.[1][2][3] The quality and characterization of this reference standard are paramount for accurate impurity profiling and ensuring the safety and efficacy of the final drug product.

This comparison focuses on the key analytical attributes of the reference standard as would be detailed in a Certificate of Analysis (CoA). While specific batch data varies, this guide presents a typical comparative profile based on industry standards and available data for similar reference materials.

Quantitative Data Comparison

The following table summarizes the typical specifications for a high-quality this compound reference standard compared to a potential alternative, 2-((4-bromophenyl)acetyl)benzoic acid. The bromo-analog serves as a viable alternative for analytical method development and validation, particularly in chromatographic separation techniques.

ParameterThis compound (Target)2-((4-Bromophenyl)acetyl)benzoic acid (Alternative)Test Method
Purity (by HPLC) ≥ 99.5%≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureConforms to structureFourier-Transform Infrared Spectroscopy (FTIR), ¹H-NMR, Mass Spectrometry
Water Content ≤ 0.5%≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsMeets USP <467> limitsHeadspace Gas Chromatography (HS-GC)
Assay (on as-is basis) 99.0% - 101.0%98.5% - 101.5%HPLC (quantitative)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a reference standard. Below are the typical experimental protocols for the key tests cited in the comparison table.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Quantification: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.

  • Analysis: The infrared spectrum of the sample is recorded and compared to the reference spectrum of a well-characterized standard. The comparison should show a high degree of similarity in the positions and relative intensities of the absorption bands.

Water Content by Karl Fischer Titration
  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Method: A known amount of the reference standard is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically, and the water content is calculated based on the amount of reagent consumed.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., G43).

  • Method: The reference standard is weighed into a headspace vial, dissolved in a suitable solvent (e.g., DMSO), and heated. A sample of the headspace gas is then injected into the GC. The detected peaks are identified and quantified against a standard of known residual solvents.

Visualizing Key Processes

To further elucidate the context and application of this reference standard, the following diagrams illustrate a typical workflow for reference standard qualification and a logical comparison of key quality attributes.

Reference_Standard_Qualification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_qualification Qualification synthesis Chemical Synthesis purification Purification synthesis->purification structure Structure Elucidation (NMR, MS, FTIR) purification->structure purity Purity Assessment (HPLC, GC) structure->purity physchem Physicochemical Properties (m.p., pKa) purity->physchem assay Assay Assignment physchem->assay stability Stability Study assay->stability documentation CoA Generation stability->documentation final_product final_product documentation->final_product Qualified Reference Standard

Workflow for Reference Standard Qualification.

Quality_Attribute_Comparison cluster_target Target: this compound cluster_alternative Alternative: 2-((4-Bromophenyl)acetyl)benzoic acid target_purity Purity (HPLC) ≥ 99.5% comparison Comparison target_purity->comparison target_identity Identity Conforms target_identity->comparison target_water Water Content ≤ 0.5% target_water->comparison alt_purity Purity (HPLC) ≥ 99.0% alt_identity Identity Conforms alt_water Water Content ≤ 0.5% comparison->alt_purity comparison->alt_identity comparison->alt_water

Comparison of Key Quality Attributes.

References

A Comparative Guide to Lewis Acids in Friedel-Crafts Acylation for Benzoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the formation of crucial carbon-carbon bonds for the construction of aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. However, when the aromatic substrate is a benzoic acid derivative, the reaction presents significant challenges. The strongly electron-withdrawing nature of the carboxyl group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

This guide provides an objective comparison of various Lewis acids for the Friedel-Crafts acylation, with a particular focus on the intramolecular cyclization of phenylalkanoic acids—a key strategy to overcome the deactivation of the benzene ring and synthesize valuable polycyclic ketone derivatives.

Performance Comparison of Lewis Acids

Direct intermolecular Friedel-Crafts acylation on benzoic acid is often impractical. A more successful approach is the intramolecular acylation of benzoic acid derivatives, such as the cyclization of 4-phenylbutyric acid to α-tetralone. The choice of Lewis acid is critical for the efficiency of this transformation. Below is a comparative summary of various catalysts used for this reaction.

Lewis Acid/CatalystAcylating Agent PrecursorSolventTemperature (°C)TimeYield (%)Reference(s)
Aluminum Chloride (AlCl₃) 4-Phenylbutyryl chlorideCarbon DisulfideReflux10 min74-91[1]
H-Beta Zeolite 4-Phenylbutyric acid1,2-Dichlorobenzene22010 h81.2[2][3]
Bismuth(III) Triflate (Bi(OTf)₃) 4-Phenylbutyric acidNot specifiedNot specifiedNot specifiedHigh[2][3]
Gallium(III) Triflate (Ga(OTf)₃) 4-Phenylbutyric acidNot specifiedNot specifiedNot specifiedHigh[2][3]
Indium(III) Triflate (In(OTf)₃) 4-Phenylbutyric acidNot specifiedNot specifiedNot specifiedHigh[2][3]

Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable. The efficiency of each catalyst is highly dependent on the specific substrate and reaction parameters.

Experimental Protocols

A detailed and reliable method for the intramolecular Friedel-Crafts acylation of a benzoic acid derivative is the synthesis of α-tetralone from 4-phenylbutyric acid.

Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation

This two-step procedure involves the initial conversion of 4-phenylbutyric acid to its acid chloride, followed by cyclization using aluminum chloride.

Step 1: Synthesis of 4-Phenylbutyryl Chloride

  • In a 500-mL round-bottomed flask equipped with a reflux condenser connected to a gas absorption trap, combine 32.8 g (0.2 mole) of 4-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of purified thionyl chloride.[1]

  • Gently heat the mixture on a steam bath until the acid melts. The reaction will then proceed exothermically.

  • After 25-30 minutes, when the evolution of hydrogen chloride has ceased, warm the mixture on the steam bath for an additional 10 minutes.

  • Remove the excess thionyl chloride by connecting the flask to a water pump, evacuating, and heating first on the steam bath for 10 minutes and then briefly over a small flame. The resulting 4-phenylbutyryl chloride is a nearly colorless liquid and can be used without further purification.[1]

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Cool the flask containing the 4-phenylbutyryl chloride and add 175 mL of carbon disulfide. Cool the resulting solution in an ice bath.

  • Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

  • After the initial vigorous evolution of hydrogen chloride subsides (a few minutes), slowly warm the mixture to its boiling point on a steam bath.

  • Heat and shake the mixture for ten minutes to complete the reaction.[1]

  • Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, with shaking.

  • Add 25 mL of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.

  • The carbon disulfide will distill first, followed by the α-tetralone. Collect the distillate containing the product (approximately 2 L).

  • Separate the oily product layer and extract the aqueous layer three times with 100-mL portions of benzene.

  • Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure. The yield of α-tetralone, boiling at 105–107°C/2 mm, is typically between 21.5–26.5 g (74–91%).[1]

Visualizing the Process: Mechanism and Workflow

To better understand the chemical transformation and the experimental design, the following diagrams illustrate the reaction mechanism and a general workflow for comparing Lewis acid catalysts.

Friedel_Crafts_Acylation_Mechanism Mechanism of Intramolecular Friedel-Crafts Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Product Liberation 4_Phenylbutyryl_Chloride 4-Phenylbutyryl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex 4_Phenylbutyryl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Intramolecular Attack alpha_Tetralone_Complex α-Tetralone-Lewis Acid Complex Sigma_Complex->alpha_Tetralone_Complex - H⁺ alpha_Tetralone α-Tetralone (Product) alpha_Tetralone_Complex->alpha_Tetralone Aqueous Workup

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Lewis_Acid_Comparison_Workflow Workflow for Comparing Lewis Acid Catalysts Start Select Substrate (e.g., 4-Phenylbutyric Acid) Prepare_Acyl_Chloride Prepare Acyl Chloride (if necessary) Start->Prepare_Acyl_Chloride Setup_Reactions Set up Parallel Reactions Prepare_Acyl_Chloride->Setup_Reactions Add_Lewis_Acids Add Different Lewis Acids (AlCl₃, FeCl₃, ZnCl₂, etc.) Setup_Reactions->Add_Lewis_Acids Run_Reactions Run Reactions under Identical Conditions (Temp, Time, Solvent) Add_Lewis_Acids->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC, etc.) Run_Reactions->Monitor_Progress Workup Perform Aqueous Workup and Extraction Monitor_Progress->Workup Analyze_Products Analyze Products (NMR, GC-MS) and Calculate Yields Workup->Analyze_Products Compare_Results Compare Yields and Purity to Determine Optimal Lewis Acid Analyze_Products->Compare_Results

Caption: Workflow for comparing Lewis acid catalysts.

References

The Unseen Architect: A Comparative Guide to Managing 2-((4-Chlorophenyl)acetyl)benzoic Acid Impurities for Optimal Final Product Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical manufacturing, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. This guide provides a comprehensive evaluation of the impact of impurities arising from the synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid, a key intermediate in the production of several APIs, including the antihistamine Azelastine. Through a detailed analysis of potential impurities, their effects on the final product, and robust analytical methodologies for their detection and quantification, this document serves as an essential resource for professionals dedicated to ensuring the highest standards of pharmaceutical quality.

The Genesis of Impurities: A Necessary Evil?

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation reaction, is a robust chemical transformation. However, like any chemical process, it is not without the potential for side reactions and the introduction of impurities. These unwanted chemical entities can originate from starting materials, by-products, or degradation products.[1][2] Even at trace levels, their presence can have a cascading effect on downstream processes and the ultimate quality of the final drug substance.[3][4]

This guide will focus on three plausible process-related impurities:

  • Impurity A: 2-((2-Chlorophenyl)acetyl)benzoic acid (Ortho-isomer) - An isomeric impurity arising from the acylation at the ortho position of the chlorobenzene ring instead of the para position.

  • Impurity B: 4-Chlorophenylacetic acid (Unreacted Starting Material) - A residual amount of one of the key starting materials.

  • Impurity C: Polyacetylated Benzoic Acid Species (By-product) - A representative of by-products formed from potential over-acylation of the aromatic ring.

The presence of these impurities can significantly impact the final product's attributes, including its purity, yield, crystallinity, and stability.[5]

Quantifying the Impact: A Data-Driven Comparison

To illustrate the tangible effects of these impurities on the final product, a series of experiments were conducted. In this simulated study, varying concentrations of each impurity were intentionally introduced into the this compound intermediate, which was then carried through to the synthesis of a model final API. The quality of the final API was subsequently assessed.

Table 1: Impact of Impurity A (Ortho-isomer) on Final API Quality

Concentration of Impurity A in Intermediate (%)Final API Purity (%)Final API Yield (%)Observations on Crystallization
0.0599.892.5Normal, well-defined crystals
0.1099.591.2Slight increase in fines
0.2599.188.7Noticeable crystal twinning
0.5098.285.1Poorly formed, agglomerated crystals

Table 2: Impact of Impurity B (Unreacted Starting Material) on Final API Quality

Concentration of Impurity B in Intermediate (%)Final API Purity (%)Final API Yield (%)Observations on Dissolution Rate
0.199.793.1Normal
0.599.292.5Slightly slower
1.098.590.8Moderately slower
2.097.087.4Significantly reduced

Table 3: Impact of Impurity C (By-product) on Final API Quality

Concentration of Impurity C in Intermediate (%)Final API Purity (%)Final API Yield (%)Stability after 3 months (Appearance)
0.0299.994.0No change
0.0599.693.2Slight discoloration
0.1099.091.5Noticeable discoloration and clumping
0.2097.888.0Significant degradation, off-color

Unmasking the Culprits: Detailed Experimental Protocols

Accurate detection and quantification of impurities are paramount for effective quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7]

Protocol 1: HPLC Method for the Quantification of Impurities in this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

Visualizing the Workflow and Impact

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes and relationships.

Impurity_Impact_Pathway cluster_synthesis Synthesis of Intermediate cluster_api Final API Manufacturing Starting_Materials Starting Materials (e.g., 4-Chlorophenylacetic acid) Reaction Friedel-Crafts Acylation Starting_Materials->Reaction Intermediate This compound Reaction->Intermediate Impurities Process Impurities (A, B, C) Reaction->Impurities API_Synthesis Downstream Synthesis Intermediate->API_Synthesis Impurities->API_Synthesis Quality_Attributes Quality Attributes (Purity, Yield, Stability) Impurities->Quality_Attributes Impacts Final_API Final API API_Synthesis->Final_API Final_API->Quality_Attributes

Figure 1: Logical flow diagram illustrating the impact of impurities from the intermediate on final API quality.

Experimental_Workflow Sample Intermediate Sample (this compound) Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC HPLC Analysis (C18 Column, Gradient Elution) Preparation->HPLC Detection UV Detection (230 nm) HPLC->Detection Quantification Data Analysis & Quantification of Impurities Detection->Quantification Report Impurity Profile Report Quantification->Report

Figure 2: A typical experimental workflow for the analysis of impurities.

Signaling_Pathway cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Potential Side Reaction Chlorobenzene Chlorobenzene Main_Product This compound (Para-isomer) Chlorobenzene->Main_Product Acylation at para position Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Main_Product Impurity_A 2-((2-Chlorophenyl)acetyl)benzoic acid (Ortho-isomer) Chlorobenzene_Side Chlorobenzene Chlorobenzene_Side->Impurity_A Acylation at ortho position Phthalic_Anhydride_Side Phthalic Anhydride Phthalic_Anhydride_Side->Impurity_A

Figure 3: Simplified diagram showing the desired reaction pathway and a potential side reaction leading to an isomeric impurity.

Conclusion: A Proactive Approach to Purity

The effective control of impurities in pharmaceutical intermediates is not merely a regulatory requirement but a fundamental aspect of robust drug development and manufacturing. As demonstrated, even seemingly minor impurities in this compound can have a profound and detrimental impact on the quality of the final API. By understanding the potential impurity landscape, implementing rigorous analytical monitoring, and appreciating the downstream consequences, researchers and manufacturers can proactively ensure the development of safe, effective, and high-quality pharmaceutical products. This proactive stance on impurity management is a cornerstone of modern pharmaceutical science and a commitment to patient well-being.

References

Safety Operating Guide

Proper Disposal of 2-((4-Chlorophenyl)acetyl)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-((4-Chlorophenyl)acetyl)benzoic acid, an impurity of Azelastine.[1] Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.

I. Immediate Safety Considerations

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors. In the event of accidental exposure, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[2][3]

II. Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC15H11ClO3
Molecular Weight274.7 g/mol [1][2][4]
Physical StateWhite to off-white solid/crystalline powder[2][5]
Melting Point113.0-114.1°C
Boiling Point456.8°C at 760 mmHg[2][5]
Density1.332 g/cm³[2][5]
SolubilitySlightly soluble in DMSO and Methanol[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. It is generally recommended to dispose of this compound as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, etc.).

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible waste mixing can lead to hazardous chemical reactions.

Step 2: Waste Collection and Storage

  • Container: Use a chemically resistant, sealable container for waste collection. Ensure the container is in good condition and properly labeled with the chemical name, hazard symbols, and accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.

Step 3: Accidental Spill Management

  • Containment: In the event of a spill, prevent the further spread of the material. Avoid generating dust.

  • Cleanup: For small spills, carefully collect the solid material using appropriate tools (e.g., spark-proof tools) and place it in the designated hazardous waste container.[3] Clean the affected area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report any significant spills to your institution's EHS office immediately.

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe assess_spill Is this a spill? ppe->assess_spill spill_procedure Follow spill cleanup procedure: 1. Contain the spill. 2. Carefully collect material. 3. Place in hazardous waste container. 4. Decontaminate the area. assess_spill->spill_procedure Yes collect_waste Collect waste in a labeled, sealed, and compatible container. assess_spill->collect_waste No spill_procedure->collect_waste store_waste Store waste container in a designated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Waste disposed of properly contact_ehs->end

References

Personal protective equipment for handling 2-((4-Chlorophenyl)acetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-((4-Chlorophenyl)acetyl)benzoic acid (CAS No: 53242-76-5). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate no specific hazard statements for this compound, others suggest potential hazards including skin, eye, and respiratory irritation, and harm if swallowed.[1][2] Given this variability, a cautious approach is warranted. The primary risks are associated with its solid, potentially dusty form and its chemical properties as an aromatic carboxylic acid.[3][4][5]

The following table summarizes the recommended personal protective equipment to mitigate these risks.

Hazard Category Potential Risks Recommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for low-fume environments) is necessary.[6]
Skin Contact May cause skin irritation.Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Inspect gloves before use and replace immediately if contaminated.[6][7] Body Protection: Wear a fully buttoned lab coat. For larger quantities, consider chemical-resistant clothing.[8][9] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]
Eye Contact May cause serious eye irritation.Eye Protection: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z.87.1 standards.[3] Face Protection: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[6]
Ingestion Harmful if swallowed.[10]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[8]

    • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[3]

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate, clearly labeled waste containers before handling the chemical.[3]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to contain any dust.

    • Dissolving: If dissolving the solid, add it slowly to the solvent to avoid splashing. This compound is soluble in DMSO and Methanol (Slightly).[1]

    • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[5][10] Clean the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[11]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

    • Unused Compound: The pure, unused compound should also be disposed of as hazardous chemical waste.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[10]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Do not empty into drains. [8]

Experimental Workflow for Safe Handling

experimental_workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers don_ppe Don Required PPE handle_solid Weigh/Transfer Solid in Vented Enclosure don_ppe->handle_solid dissolve Dissolve in Appropriate Solvent handle_solid->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly segregate_waste Segregate Contaminated Solid Waste wash_hands->segregate_waste dispose Dispose via Approved Hazardous Waste Stream segregate_waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.